molecular formula C57H68N12O10 B549389 Men 10376 CAS No. 135306-85-3

Men 10376

货号: B549389
CAS 编号: 135306-85-3
分子量: 1081.2 g/mol
InChI 键: QQHOFZNACVKNHK-SXVLBCBNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

tachykinin receptor antagonist

属性

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H68N12O10/c1-31(2)50(69-56(78)48(26-35-30-63-43-16-8-5-13-39(35)43)67-53(75)45(23-32-18-20-36(70)21-19-32)65-52(74)40(59)27-49(71)72)57(79)68-47(25-34-29-62-42-15-7-4-12-38(34)42)55(77)66-46(24-33-28-61-41-14-6-3-11-37(33)41)54(76)64-44(51(60)73)17-9-10-22-58/h3-8,11-16,18-21,28-31,40,44-48,50,61-63,70H,9-10,17,22-27,58-59H2,1-2H3,(H2,60,73)(H,64,76)(H,65,74)(H,66,77)(H,67,75)(H,68,79)(H,69,78)(H,71,72)/t40-,44-,45-,46+,47+,48+,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHOFZNACVKNHK-SXVLBCBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H68N12O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1081.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135306-85-3
Record name MEN 10376
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135306853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

A Technical Guide to Menin Inhibition for the Treatment of MLL-Rearranged Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute leukemias harboring rearrangements of the KMT2A gene (formerly MLL) are aggressive hematological malignancies with historically poor prognoses, particularly in infants.[1][2] The pathophysiology of this disease is driven by the aberrant function of KMT2A fusion proteins. A critical dependency for the oncogenic activity of these fusion proteins is their direct interaction with the nuclear protein menin.[3] This interaction tethers the fusion protein to chromatin, leading to the dysregulated expression of leukemogenic genes such as HOXA9 and MEIS1, which in turn blocks hematopoietic differentiation and promotes uncontrolled cell proliferation.[3][4][5]

The absolute requirement of the menin-KMT2A fusion interaction for leukemogenesis has established it as a premier therapeutic target.[1][3] A new class of small-molecule inhibitors, exemplified by compounds such as revumenib, ziftomenib, and others in development (referred to broadly in preclinical literature by designations like MEN-10376, VTP50469, MI-503), has been designed to specifically disrupt this protein-protein interaction (PPI).[6][7] These agents bind to a deep pocket on menin, competitively blocking its association with the KMT2A fusion protein.[8][9] This targeted disruption effectively reverses the oncogenic gene expression program, inducing differentiation and apoptosis in leukemia cells.[5] This technical guide provides an in-depth overview of the pathophysiology of KMT2A-rearranged leukemia, the mechanism of menin inhibition, preclinical and clinical data, and key experimental protocols used in the development of this promising new class of targeted therapies.

Pathophysiology of KMT2A (MLL)-Rearranged Leukemia

The KMT2A gene on chromosome 11q23 encodes a histone methyltransferase crucial for epigenetic regulation during normal embryonic development and hematopoiesis.[5] In KMT2A-rearranged (KMT2A-r) leukemias, chromosomal translocations fuse the 5' portion of KMT2A with one of over 100 different partner genes.[10][11] This event creates a chimeric KMT2A fusion protein that retains the N-terminal region of KMT2A, which is responsible for binding to menin, but loses its C-terminal enzymatic SET domain.[1]

The oncogenic mechanism is driven by the formation of a multiprotein complex on chromatin. The key steps are:

  • Complex Formation: The KMT2A fusion protein (KMT2A-FP) binds directly to the scaffold protein menin.[3] This interaction is essential and serves as the anchor for the complex.

  • Chromatin Recruitment: Menin recruits the KMT2A-FP to the promoter regions of specific target genes.[8] Other cofactors, such as LEDGF, are also involved in stabilizing this interaction with chromatin.[8]

  • Transcriptional Upregulation: The assembled complex recruits other transcriptional machinery, including the histone methyltransferase DOT1L and the pTEFb complex, leading to aberrant histone methylation (e.g., H3K79 methylation) and transcriptional elongation.[8][10]

  • Leukemogenesis: This results in the sustained, high-level expression of genes critical for leukemia development, most notably the HOXA gene cluster and its cofactor MEIS1.[4][5] Elevated levels of HOXA9 and MEIS1 block the normal differentiation of hematopoietic progenitor cells and drive their proliferation, leading to the development of acute leukemia.[3]

G Pathophysiology of KMT2A-Rearranged Leukemia cluster_0 Genetic Event cluster_1 Oncogenic Complex Formation & Action cluster_2 Cellular Outcome KMT2A KMT2A Gene (11q23) Translocation Chromosomal Translocation KMT2A->Translocation Partner Partner Gene Partner->Translocation Fusion KMT2A Fusion Protein (KMT2A-FP) Translocation->Fusion Complex KMT2A-FP / Menin Oncogenic Complex Fusion->Complex binds to Menin Menin Menin->Complex binds to Chromatin Chromatin (Target Gene Promoters) Complex->Chromatin is recruited to HOX Upregulation of HOXA9 / MEIS1 Chromatin->HOX activates transcription Block Differentiation Block HOX->Block Proliferation Uncontrolled Proliferation HOX->Proliferation Leukemia Acute Leukemia Block->Leukemia Proliferation->Leukemia

Fig 1. Pathophysiology of KMT2A-Rearranged Leukemia.

The Menin-KMT2A Interaction: A Prime Therapeutic Target

Genetic studies have unequivocally demonstrated that the interaction between menin and the KMT2A fusion protein is indispensable for leukemogenesis.[3] Deletion of the menin-binding motif from the KMT2A fusion protein completely abrogates its ability to transform cells and cause leukemia in mouse models.[1] This dependency makes the menin-KMT2A protein-protein interaction (PPI) an ideal therapeutic target.

Menin inhibitors are small molecules designed to fit into a specific hydrophobic pocket on the surface of the menin protein where the N-terminus of KMT2A normally binds.[9] By occupying this pocket, the inhibitor competitively prevents the KMT2A fusion protein from docking with menin.[8][9] This action disrupts the entire oncogenic complex, displaces it from chromatin, and leads to the normalization of target gene expression.[5][12] The downstream effects are the induction of differentiation and apoptosis, specifically in the malignant cells that depend on this interaction, while largely sparing normal hematopoietic cells.[12]

G Mechanism of Menin Inhibition cluster_0 Leukemic State (No Inhibitor) cluster_1 Inhibited State (With Menin Inhibitor) Menin_A Menin MLL_A KMT2A Fusion Protein Menin_A->MLL_A Binds DNA_A Target Gene (e.g., HOXA9) MLL_A->DNA_A Activates Transcription_A Leukemogenic Transcription DNA_A->Transcription_A Menin_B Menin MLL_B KMT2A Fusion Protein Menin_B->MLL_B Blocked Inhibitor Menin Inhibitor Inhibitor->Menin_B Binds & Blocks DNA_B Target Gene MLL_B->DNA_B Blocked Transcription_B Transcription Blocked G Workflow for Fluorescence Polarization (FP) Assay start Start prep Dispense Test Compounds into Microplate start->prep add_menin Add Purified Menin Protein prep->add_menin add_tracer Add Fluorescently-Labeled KMT2A Peptide (Tracer) add_menin->add_tracer incubate Incubate at Room Temp to Reach Equilibrium add_tracer->incubate measure Measure Fluorescence Polarization (mP) incubate->measure analyze Analyze Data: Calculate % Inhibition and IC50 Values measure->analyze end End analyze->end G Workflow for Co-Immunoprecipitation (Co-IP) start Start culture Culture & Transfect Cells with Tagged KMT2A-FP start->culture treat Treat Cells with Inhibitor vs. Vehicle culture->treat lyse Lyse Cells in Non-denaturing Buffer treat->lyse ip Immunoprecipitate: Incubate Lysate with Anti-Tag Antibody & Beads lyse->ip wash Wash Beads to Remove Non-specific Binders ip->wash elute Elute Bound Protein Complexes wash->elute wb Western Blot: Probe for Tagged KMT2A-FP and Endogenous Menin elute->wb analyze Analyze: Compare Menin Signal between Treated & Control wb->analyze end End analyze->end

References

The Role of MEN-10376 in Cellular Signaling: A Technical Guide to its Antagonistic Action on the Tachykinin NK-2 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MEN-10376 is a potent and selective antagonist of the tachykinin NK-2 receptor, a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. This technical guide provides an in-depth analysis of the mechanism of action of MEN-10376, focusing on its interaction with the NK-2 receptor and the subsequent impact on intracellular signaling pathways. While initial investigations explored a potential role in chromatin modification, the primary and well-documented function of MEN-10376 lies in its competitive antagonism at the NK-2 receptor. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling cascades.

Introduction to Tachykinins and the NK-2 Receptor

Tachykinins are a family of neuropeptides that includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). These peptides exert their effects by binding to three distinct GPCRs: the NK-1, NK-2, and NK-3 receptors. NKA is the preferential endogenous ligand for the NK-2 receptor. The activation of the NK-2 receptor is coupled to G-proteins, primarily Gs and Gq/G11, initiating a cascade of intracellular events.

MEN-10376: A Selective NK-2 Receptor Antagonist

MEN-10376 is a synthetic peptide analog of Neurokinin A.[1] Its structure, H-Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Lys-NH2, confers high affinity and selectivity for the NK-2 receptor.[1] By competitively binding to the NK-2 receptor, MEN-10376 effectively blocks the binding of endogenous ligands like NKA, thereby inhibiting the downstream signaling pathways.

Quantitative Analysis of MEN-10376 Activity

The antagonist potency of MEN-10376 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for MEN-10376.

ParameterValueReceptor/TissueReference
Ki 4.4 µMRat small intestine NK-2 receptor[2][3]
pA2 8.08Endothelium-deprived rabbit pulmonary artery (NK-2A receptor)[1][2]
pA2 5.66Guinea-pig ileum (NK-1 receptor)[1][2]
Ki (selectivity) >10 µMNK-1 and NK-3 receptors[2]
Table 1: In Vitro Binding Affinity and Potency of MEN-10376.
Experimental ModelEffect of MEN-10376DosageReference
Anesthetized guinea-pigAttenuation of NKA-induced bronchoconstriction-[4]
Rat urinary bladderAntagonism of NK-2 receptor agonist-induced increase in bladder motility1 and 3 µmol/kg[2]
Asthmatic patientsInhibition of NKA-induced bronchoconstriction-[5][6][7]
Table 2: In Vivo Efficacy of MEN-10376.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the activity of NK-2 receptor antagonists like MEN-10376.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for its target receptor.

Objective: To determine the Ki of MEN-10376 for the NK-2 receptor.

Materials:

  • Membrane preparations from cells or tissues expressing the NK-2 receptor (e.g., hamster urinary bladder).[8]

  • Radiolabeled ligand (e.g., [³H]-NKA or a high-affinity radiolabeled antagonist).

  • MEN-10376 at various concentrations.

  • Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Incubate the membrane preparation with the radiolabeled ligand and varying concentrations of MEN-10376 in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The Ki value is calculated from the IC50 (the concentration of MEN-10376 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Determination of pA2 Value (Functional Antagonism)

The pA2 value is a measure of the potency of a competitive antagonist.

Objective: To determine the pA2 value of MEN-10376 at the NK-2 receptor.

Materials:

  • Isolated tissue preparation expressing NK-2 receptors (e.g., rabbit pulmonary artery).[1][9]

  • Neurokinin A (NKA) as the agonist.

  • MEN-10376 as the antagonist.

  • Organ bath setup with physiological salt solution.

  • Transducer and recording system to measure tissue contraction.

Protocol:

  • Mount the isolated tissue in an organ bath containing physiological salt solution and allow it to equilibrate.

  • Generate a cumulative concentration-response curve for NKA to determine its EC50 (the concentration that produces 50% of the maximal response).

  • Wash the tissue and incubate it with a fixed concentration of MEN-10376 for a specific period.

  • Generate a second cumulative concentration-response curve for NKA in the presence of MEN-10376.

  • Repeat step 3 and 4 with at least two other concentrations of MEN-10376.

  • The pA2 value is determined using a Schild plot, where the log of (concentration ratio - 1) is plotted against the negative log of the molar concentration of the antagonist. The x-intercept of the regression line gives the pA2 value.[10][11]

Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

Objective: To assess the inhibitory effect of MEN-10376 on NKA-induced calcium mobilization.

Materials:

  • Cells expressing the NK-2 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).

  • Neurokinin A (NKA).

  • MEN-10376.

  • Fluorometric imaging plate reader or flow cytometer.

Protocol:

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Wash the cells to remove extracellular dye.

  • Pre-incubate the cells with varying concentrations of MEN-10376.

  • Stimulate the cells with a fixed concentration of NKA.

  • Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[12][13][14][15]

  • The inhibitory effect of MEN-10376 is determined by the reduction in the NKA-induced calcium signal.

Signaling Pathways and Visualizations

Activation of the NK-2 receptor by NKA initiates a signaling cascade that can be blocked by MEN-10376. A potential, though indirect, link to chromatin modification exists through the activation of transcription factors like NF-κB, which is known to be involved in the expression of pro-inflammatory genes.

MEN10376_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK2R NK-2 Receptor NKA->NK2R Activates MEN10376 MEN-10376 MEN10376->NK2R Blocks Gq Gq/11 NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC NFkB_pathway NF-κB Pathway PKC->NFkB_pathway Activates Gene_Expression Pro-inflammatory Gene Expression NFkB_pathway->Gene_Expression Induces Chromatin Chromatin Gene_Expression->Chromatin Modifies

Caption: MEN-10376 blocks NKA-induced NK-2 receptor signaling.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Antagonism Assay (Determine pA2) Binding_Assay->Functional_Assay Potency Confirmation Calcium_Assay Calcium Mobilization Assay Functional_Assay->Calcium_Assay Mechanism Validation Animal_Models Animal Models (e.g., Bronchoconstriction) Calcium_Assay->Animal_Models Preclinical Efficacy Clinical_Trials Human Studies (e.g., Asthma) Animal_Models->Clinical_Trials Translational Research

Caption: Experimental workflow for characterizing MEN-10376.

Conclusion

MEN-10376 is a well-characterized, potent, and selective antagonist of the tachykinin NK-2 receptor. Its mechanism of action involves the competitive blockade of NKA binding, leading to the inhibition of downstream signaling pathways, including the mobilization of intracellular calcium. While a direct role in chromatin modification has not been established, its ability to modulate inflammatory responses through pathways such as NF-κB suggests an indirect influence on gene expression. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with MEN-10376 and other NK-2 receptor modulators.

References

Unveiling a Novel Axis in Hematopoietic Regulation: A Technical Guide to the Target Validation of MEN-10376 in Hematopoietic Stem Cells

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the rationale and methodologies for validating the tachykinin NK-2 receptor as a therapeutic target in the context of hematopoietic stem cells (HSCs), with a specific focus on the potential application of MEN-10376, a selective NK-2 receptor antagonist. While direct studies on MEN-10376 in hematopoiesis are not yet in the public domain, this document synthesizes the existing body of evidence on the role of the tachykinin system in regulating blood cell formation to build a strong hypothesis for the therapeutic modulation of this pathway.

Executive Summary

The intricate process of hematopoiesis, the lifelong production of all blood and immune cells from a small pool of HSCs, is tightly regulated by a complex interplay of intrinsic and extrinsic signals within the bone marrow microenvironment. Emerging evidence points towards the involvement of the nervous system, particularly through neuropeptides like tachykinins, in modulating HSC fate. The tachykinin family, which includes Substance P (SP) and Neurokinin A (NKA), exerts its effects through three G-protein coupled receptors: NK-1, NK-2, and NK-3. While the NK-1 receptor, preferentially activated by SP, has been shown to have a generally stimulatory effect on hematopoiesis, the NK-2 receptor, the primary target of NKA, presents a contrasting inhibitory role, particularly on myeloid lineage commitment. This guide posits that the selective blockade of the NK-2 receptor using an antagonist such as MEN-10376 could represent a novel therapeutic strategy to promote the proliferation and differentiation of specific hematopoietic lineages, with potential applications in bone marrow failure syndromes, post-chemotherapy recovery, and other hematological disorders.

The Tachykinin System in Hematopoiesis: A Dual Regulatory Role

The tachykinin system plays a multifaceted role in the regulation of hematopoiesis, with different ligands and receptors often exerting opposing effects. This dual functionality underscores the complexity of the neuro-hematopoietic axis and presents an opportunity for targeted therapeutic intervention.

Table 1: Effects of Tachykinin Ligands on Hematopoietic Progenitor Cells

LigandPrimary ReceptorEffect on Myeloid Progenitors (CFU-GM)Effect on Erythroid Progenitors (BFU-E/CFU-E)Reference
Substance P (SP)NK-1StimulatoryStimulatory[1]
Neurokinin A (NKA)NK-2InhibitoryStimulatory[2]

CFU-GM: Colony-Forming Unit-Granulocyte/Macrophage; BFU-E: Burst-Forming Unit-Erythroid; CFU-E: Colony-Forming Unit-Erythroid.

The differential effects of SP and NKA, both of which are derived from the same preprotachykinin I gene, suggest a finely tuned regulatory mechanism within the bone marrow.[2] The inhibitory action of NKA on myeloid progenitors is of particular interest, as it implies that blocking the NK-2 receptor could disinhibit myelopoiesis.

Proposed Mechanism of Action for an NK-2 Receptor Antagonist in Hematopoietic Stem Cells

We hypothesize that in the bone marrow microenvironment, NKA, released from nerve endings or other local cells, acts on NK-2 receptors expressed on hematopoietic progenitors to suppress their proliferation and/or differentiation into the myeloid lineage. An NK-2 receptor antagonist, such as MEN-10376, would block this interaction, thereby promoting the expansion of myeloid progenitors.

G cluster_0 Bone Marrow Microenvironment Nerve_Ending Nerve Ending / Stromal Cell NKA Neurokinin A (NKA) Nerve_Ending->NKA Release NK2R NK-2 Receptor NKA->NK2R Binds to HSC Hematopoietic Stem/Progenitor Cell (HSPC) Myeloid_Prog Myeloid Progenitor HSC->Myeloid_Prog Commitment NK2R->Myeloid_Prog Inhibits MEN10376 MEN-10376 MEN10376->NK2R Antagonizes Myeloid_Diff Myeloid Differentiation (Granulocytes, Macrophages) Myeloid_Prog->Myeloid_Diff Differentiation

Proposed mechanism of MEN-10376 in hematopoiesis.

Experimental Protocols for Target Validation

The validation of the NK-2 receptor as a therapeutic target in HSCs requires a series of well-defined in vitro and in vivo experiments. The following protocols provide a roadmap for this validation process.

In Vitro Colony-Forming Unit (CFU) Assays

Objective: To determine the effect of MEN-10376 on the proliferation and differentiation of hematopoietic progenitors.

Methodology:

  • Isolate lineage-negative (Lin-) hematopoietic progenitor cells from human cord blood or mouse bone marrow using magnetic-activated cell sorting (MACS).

  • Plate the Lin- cells in methylcellulose-based medium (e.g., MethoCult™) supplemented with a cocktail of cytokines to support the growth of various hematopoietic colonies.

  • Divide the cultures into experimental groups:

    • Vehicle control

    • NKA (to confirm inhibitory effect on CFU-GM)

    • MEN-10376 at various concentrations

    • NKA + MEN-10376 at various concentrations

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.

  • Enumerate and classify the colonies (CFU-GM, BFU-E, CFU-GEMM) based on their morphology under an inverted microscope.

Expected Outcome: MEN-10376 is expected to increase the number of CFU-GM colonies, both at baseline and in the presence of NKA, indicating a reversal of the NKA-mediated inhibition of myelopoiesis.

G start Isolate Lin- HSPCs plate Plate in MethoCult™ + Cytokines start->plate treat Add Experimental Agents (NKA, MEN-10376) plate->treat incubate Incubate 10-14 days treat->incubate count Enumerate & Classify Colonies (CFU-GM, BFU-E, etc.) incubate->count end Analyze Data count->end

Workflow for in vitro CFU assays.
In Vivo Murine Model of Myelosuppression

Objective: To evaluate the efficacy of MEN-10376 in promoting hematopoietic recovery in a myelosuppressed mouse model.

Methodology:

  • Induce myelosuppression in a cohort of C57BL/6 mice by administering a sublethal dose of a chemotherapeutic agent (e.g., 5-fluorouracil) or total body irradiation.

  • Divide the mice into treatment groups:

    • Vehicle control

    • MEN-10376 (administered daily via an appropriate route, e.g., subcutaneous injection)

  • Monitor the mice for signs of toxicity and collect peripheral blood samples at regular intervals (e.g., days 7, 14, 21 post-myelosuppression).

  • Perform complete blood counts (CBCs) to assess the recovery of white blood cells (specifically neutrophils), red blood cells, and platelets.

  • At the end of the study, harvest bone marrow and spleen to analyze the hematopoietic progenitor populations by flow cytometry (e.g., LSK cells, CMPs, GMPs).

Expected Outcome: Mice treated with MEN-10376 are expected to show an accelerated recovery of peripheral blood neutrophil counts and an expansion of myeloid progenitor populations in the bone marrow and spleen compared to the vehicle-treated group.

Table 2: Key Parameters for In Vivo Myelosuppression Model

ParameterDescription
Animal Model C57BL/6 mice
Myelosuppression Agent 5-fluorouracil (150 mg/kg, single i.p. injection)
Treatment MEN-10376 (dose and route to be determined by pharmacokinetic studies) or vehicle control
Primary Endpoint Time to neutrophil recovery (ANC > 500/µL)
Secondary Endpoints Platelet and red blood cell recovery, bone marrow and spleen progenitor analysis (LSK, CMP, GMP)

ANC: Absolute Neutrophil Count; LSK: Lineage-Sca-1+c-Kit+; CMP: Common Myeloid Progenitor; GMP: Granulocyte-Macrophage Progenitor.

Future Directions and Therapeutic Potential

The validation of the NK-2 receptor as a target in hematopoietic stem and progenitor cells could open up new avenues for the treatment of various hematological conditions. The selective antagonism of this receptor with a compound like MEN-10376 offers a targeted approach to stimulate myelopoiesis, which could be beneficial in:

  • Accelerating hematopoietic recovery after chemotherapy or bone marrow transplantation.

  • Treating certain types of bone marrow failure syndromes characterized by neutropenia.

  • Potentiating the efficacy of granulocyte colony-stimulating factor (G-CSF).

Further research is warranted to fully elucidate the signaling pathways downstream of the NK-2 receptor in hematopoietic cells and to explore the potential for combination therapies. The development of MEN-10376 and similar molecules could provide a novel and valuable tool in the armamentarium of hematologists and oncologists.

References

A Technical Guide to the Discovery and Synthesis of Novel Menin-MLL Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel small molecule inhibitors targeting the critical protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL). This interaction is a key driver in certain aggressive forms of acute leukemia, making it a promising therapeutic target. This guide details the underlying biology, showcases key chemical scaffolds, presents quantitative data for prominent inhibitors, and provides detailed experimental protocols for their evaluation.

The Menin-MLL Interaction: A Critical Oncogenic Driver

Mixed lineage leukemia (MLL) gene rearrangements, found at chromosome 11q23, are hallmarks of aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] These rearrangements lead to the formation of oncogenic MLL fusion proteins. The protein Menin, encoded by the MEN1 gene, acts as a crucial oncogenic cofactor for these MLL fusion proteins.[1][3] A direct and high-affinity interaction between Menin and the N-terminal region of MLL fusion proteins is essential for their leukemogenic activity.[1][2][4]

This interaction tethers the MLL fusion protein complex to chromatin, leading to the aberrant upregulation of downstream target genes, most notably HOXA9 and its cofactor MEIS1.[5][6][7] The overexpression of these genes is critical for blocking hematopoietic differentiation and promoting leukemic cell proliferation.[6][8] Therefore, disrupting the Menin-MLL interaction with small molecule inhibitors has emerged as a promising therapeutic strategy for these leukemias.[1][3][9][10]

Signaling Pathway

The Menin-MLL signaling pathway is central to the pathogenesis of MLL-rearranged leukemias. The MLL fusion protein, containing the N-terminus of MLL, binds to Menin. This complex then recruits other epigenetic modifiers, such as DOT1L, a histone H3K79 methyltransferase, to target gene promoters.[1] This leads to histone modifications that maintain a transcriptional state favorable for the expression of leukemogenic genes like HOXA9 and MEIS1. Menin inhibitors competitively bind to the MLL binding pocket on Menin, displacing the MLL fusion protein and preventing the recruitment of the transcriptional machinery, ultimately leading to the downregulation of HOXA9 and MEIS1, cell differentiation, and apoptosis.[6][7]

Menin_MLL_Pathway cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Interaction HOXA9_MEIS1 HOXA9 / MEIS1 Genes MLL_Fusion->HOXA9_MEIS1 Upregulation Chromatin Chromatin Menin->Chromatin Menin->HOXA9_MEIS1 Upregulation DOT1L DOT1L DOT1L->Chromatin DOT1L->HOXA9_MEIS1 Upregulation Transcription Leukemogenic Gene Expression HOXA9_MEIS1->Transcription Differentiation_Block Block of Differentiation & Increased Proliferation Transcription->Differentiation_Block Menin_Inhibitor Menin-MLL Inhibitor Menin_Inhibitor->Menin Inhibition

Menin-MLL Signaling Pathway and Point of Inhibition.

Discovery and Development of Menin-MLL Inhibitors

The discovery of Menin-MLL inhibitors has been largely driven by high-throughput screening (HTS) followed by structure-based drug design.[4][11] Several distinct chemical scaffolds have been identified, with thienopyrimidines and piperidine derivatives being among the most extensively studied.[12][13] Medicinal chemistry efforts have focused on optimizing potency, selectivity, and pharmacokinetic properties, leading to the development of clinical candidates.[1][14]

Key Chemical Scaffolds and Structure-Activity Relationships (SAR)

Thienopyrimidine Derivatives: This class of inhibitors was one of the first to be identified.[8] Compounds like MI-2 and its analogs bind to the MLL binding pocket on Menin, mimicking key interactions of the MLL peptide.[15] Optimization of this scaffold has led to highly potent compounds such as MI-503 and VTP50469, with nanomolar to picomolar affinities.[14][16][17]

Piperidine Derivatives: Another important class of Menin-MLL inhibitors is based on a piperidine scaffold. MIV-6R is a prominent example, demonstrating potent inhibition of the Menin-MLL interaction and selective activity in MLL-rearranged leukemia cells.[4][11][18]

Quantitative Data of Selected Menin-MLL Inhibitors

The following table summarizes the in vitro and cellular activities of several key Menin-MLL inhibitors.

InhibitorScaffoldTarget Binding (Kd)PPI Inhibition (IC50)Cell Proliferation (GI50/IC50)Reference
MI-2 Thienopyrimidine158 nM446 nM~25 µM (MLL-AF9 cells)[15]
MI-503 Thienopyrimidine~10 nM14.7 nM14.7 nM (MV4;11)[14][16]
MIV-6R Piperidine85 nM56 nM1.1 µM (MLL-AF9 cells)[4][11][18]
VTP50469 Pyrimidine104 pM (Ki)-13-37 nM (various MLL-r cell lines)[17][19]
M-89 Not Specified1.4 nM-25 nM (MV4;11), 55 nM (MOLM-13)[20]
Revumenib (SNDX-5613) Not Specified---[3][21]
Ziftomenib (KO-539) Not Specified---[3][17]

Experimental Protocols

The discovery and characterization of Menin-MLL inhibitors rely on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

General Experimental Workflow

The typical workflow for the discovery and preclinical evaluation of Menin-MLL inhibitors involves several stages, from initial screening to in vivo efficacy studies.

Experimental_Workflow cluster_discovery Discovery cluster_optimization Lead Optimization cluster_preclinical Preclinical Evaluation HTS High-Throughput Screening (HTRF, FP, AlphaLISA) Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Synthesis Chemical Synthesis SAR->Synthesis Biochemical_Assays Biochemical Assays (IC50, Kd) Synthesis->Biochemical_Assays Biochemical_Assays->SAR Cell_Assays Cell-Based Assays (Proliferation, Apoptosis, Differentiation, Gene Expression) Biochemical_Assays->Cell_Assays In_Vivo In Vivo Models (Xenografts) Cell_Assays->In_Vivo

General workflow for Menin-MLL inhibitor discovery.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is a robust method for HTS and for determining the IC50 of inhibitors. It measures the proximity of a donor and an acceptor fluorophore.[22][23]

Principle: A biotinylated MLL peptide is bound to a streptavidin-conjugated donor fluorophore (e.g., Europium cryptate), and a His-tagged Menin protein is bound to an anti-His antibody conjugated to an acceptor fluorophore (e.g., XL665). When Menin and the MLL peptide interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA.

    • Prepare solutions of His-tagged Menin, biotinylated MLL peptide, streptavidin-Europium cryptate, and anti-His-XL665 in assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO, followed by dilution in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the compound solution to each well.

    • Add 4 µL of a pre-mixed solution of His-tagged Menin and anti-His-XL665.

    • Add 4 µL of a pre-mixed solution of biotinylated MLL peptide and streptavidin-Europium cryptate.

    • Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Fluorescence Polarization (FP) Assay

FP is another common method for measuring the binding affinity and inhibition of the Menin-MLL interaction.[4]

Principle: A small fluorescently labeled MLL peptide (e.g., with fluorescein or Texas Red) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the much larger Menin protein, its tumbling is restricted, leading to an increase in fluorescence polarization. Inhibitors compete with the fluorescent peptide for binding to Menin, causing a decrease in polarization.

Protocol:

  • Reagent Preparation:

    • FP Buffer: 50 mM Tris pH 7.5, 50 mM NaCl, 1 mM TCEP.

    • Prepare a solution of Menin protein and a fluorescently labeled MLL peptide in FP buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure (96- or 384-well black plates):

    • Add a fixed concentration of the fluorescently labeled MLL peptide to each well.

    • Add serial dilutions of the test compound.

    • Add a fixed concentration of the Menin protein to initiate the binding reaction.

    • Incubate at room temperature for 1-3 hours to reach equilibrium.

  • Data Acquisition:

    • Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

    • Plot the millipolarization (mP) values against the compound concentration to determine the IC50.

AlphaLISA Assay

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive bead-based immunoassay suitable for studying protein-protein interactions.[1][3]

Principle: One interacting partner (e.g., biotinylated MLL peptide) is captured by streptavidin-coated Donor beads, and the other partner (e.g., tagged Menin) is captured by antibody-coated Acceptor beads. Upon illumination at 680 nm, the Donor beads release singlet oxygen, which can travel up to 200 nm. If an Acceptor bead is in close proximity, the singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, emitting light at 615 nm. Inhibitors disrupt the interaction, reducing the signal.

Protocol:

  • Reagent Preparation:

    • Prepare solutions of biotinylated MLL peptide, tagged Menin protein, Streptavidin-Donor beads, and anti-tag Acceptor beads in AlphaLISA buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure (384-well OptiPlate):

    • Add the test compound to the wells.

    • Add the biotinylated MLL peptide and the tagged Menin protein.

    • Incubate for 60 minutes at room temperature.

    • Add the anti-tag Acceptor beads and incubate for another 60 minutes.

    • Add the Streptavidin-Donor beads and incubate for 30-60 minutes in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaLISA-compatible plate reader.

    • Plot the luminescent signal against the compound concentration to determine the IC50.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[11]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Plating:

    • Seed leukemia cells (e.g., MV4;11, MOLM-13) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well).

  • Compound Treatment:

    • Add serial dilutions of the Menin-MLL inhibitor to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Co-immunoprecipitation (Co-IP)

Co-IP is used to demonstrate that an inhibitor disrupts the Menin-MLL interaction within a cellular context.[6]

Principle: A specific antibody is used to pull down a target protein (e.g., MLL fusion protein) from a cell lysate. If another protein (Menin) is part of a complex with the target protein, it will also be pulled down. The presence of both proteins in the immunoprecipitate is then detected by Western blotting.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the Menin-MLL inhibitor or vehicle control for a specified time.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against the MLL fusion protein (or a tag) overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against both the MLL fusion protein and Menin, followed by HRP-conjugated secondary antibodies.

    • Detect the proteins using a chemiluminescence substrate. A reduced amount of Menin in the immunoprecipitate from inhibitor-treated cells indicates disruption of the interaction.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the effect of Menin-MLL inhibitors on the expression of downstream target genes like HOXA9 and MEIS1.[8]

Protocol:

  • Cell Treatment and RNA Extraction:

    • Treat leukemia cells with the inhibitor or vehicle control.

    • Extract total RNA from the cells using a suitable kit (e.g., RNeasy Kit).

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Real-Time PCR:

    • Perform real-time PCR using a qPCR instrument with SYBR Green or TaqMan probes specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method. A decrease in the relative expression of HOXA9 and MEIS1 in inhibitor-treated cells compared to the control indicates on-target activity.

Synthesis of a Thienopyrimidine Inhibitor: A Representative Protocol

The synthesis of thienopyrimidine-based Menin-MLL inhibitors often follows a multi-step sequence. The following is a generalized scheme based on published methods.[24][25][26]

Scheme: A common route involves the Gewald reaction to form a 2-aminothiophene, followed by cyclization to build the thienopyrimidine core, and subsequent functionalization.

Step 1: Synthesis of 2-amino-3-carbethoxy-4,5-disubstituted-thiophene

  • A ketone, an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur are reacted in the presence of a base (e.g., morpholine or triethylamine) in a suitable solvent like ethanol. The reaction is often heated under reflux or in a microwave reactor.

Step 2: Formation of the Thienopyrimidine Core

  • The resulting 2-aminothiophene is cyclized with a reagent like formamide or by reaction with an isothiocyanate followed by cyclization to form the thienopyrimidinone core.

Step 3: Functionalization

  • The thienopyrimidine core can be further modified. For example, the 4-oxo group can be converted to a chloro group using POCl3, which can then be displaced by various amines to introduce the desired side chains that are crucial for potent Menin binding.

Conclusion and Future Directions

The development of small molecule inhibitors targeting the Menin-MLL interaction represents a significant advancement in the treatment of a subset of acute leukemias with poor prognoses. Several potent and selective inhibitors have been discovered, and some have progressed into clinical trials, showing promising early results.[3][21][27] Future research will likely focus on overcoming potential resistance mechanisms, exploring combination therapies, and expanding the therapeutic application of Menin-MLL inhibitors to other cancers where this interaction may play a role. The detailed methodologies provided in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

Structural Biology of the Menin-MI-10376 Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menin, a scaffold protein encoded by the MEN1 gene, is a critical oncogenic cofactor in acute leukemias driven by rearrangements of the Mixed Lineage Leukemia (MLL) gene. The interaction between menin and MLL fusion proteins is essential for the leukemogenic transcriptional program, making it a prime therapeutic target. Small molecule inhibitors that disrupt the menin-MLL interaction have shown significant promise in preclinical and clinical settings. This technical guide provides an in-depth overview of the structural biology of the menin-inhibitor complex, with a focus on MI-10376 and its closely related thienopyrimidine analogs. While a specific crystal structure for the menin-MI-10376 complex is not publicly available, the wealth of structural data for its precursors, such as MI-2 and MI-503, allows for a detailed and accurate inference of its binding mode and mechanism of action. This guide summarizes the key structural features, quantitative binding data, and detailed experimental protocols relevant to the study of this important class of inhibitors.

The Menin-MLL Interaction in Leukemia

Menin itself does not possess enzymatic activity but acts as a crucial adaptor protein that brings together various chromatin-modifying enzymes and transcription factors. In the context of MLL-rearranged leukemias, the N-terminal portion of the MLL fusion protein binds directly to a deep pocket on the surface of menin. This interaction is critical for tethering the MLL fusion protein to chromatin at specific gene loci, including the HOXA gene cluster, leading to their aberrant expression and ultimately driving leukemogenesis.[1][2][3]

The interaction between menin and MLL is bivalent, involving two motifs on MLL: a high-affinity menin-binding motif 1 (MBM1) and a lower-affinity MBM2.[4][5] Small molecule inhibitors, including those of the thienopyrimidine class to which MI-10376 belongs, are designed to bind to the MBM1 pocket on menin, thereby competitively inhibiting the menin-MLL interaction.[2][4]

Signaling Pathway

The following diagram illustrates the central role of the menin-MLL interaction in MLL-rearranged leukemia and its inhibition by small molecules like MI-10376.

Menin_MLL_Pathway cluster_nucleus Cell Nucleus cluster_inhibition Therapeutic Intervention Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction Leukemia Progression Leukemia Progression DNA DNA (HOXA locus) MLL_fusion->DNA Binding Transcription Leukemogenic Transcription DNA->Transcription Leads to Transcription->Leukemia Progression MI10376 MI-10376 MI10376->Menin Binds to MBM1 pocket

Figure 1: Menin-MLL signaling and inhibition.

Structural Basis of Menin Inhibition by the Thienopyrimidine Class

High-resolution crystal structures of menin in complex with thienopyrimidine inhibitors such as MI-2 and MI-503 have provided a detailed understanding of their binding mode.[1][4][6] These inhibitors occupy the same hydrophobic pocket on menin that binds the MBM1 of MLL.

The thienopyrimidine core of these molecules forms key hydrogen bonds with the side chains of Tyr276 and Asn282 in the menin pocket.[4] The various substituents on the thienopyrimidine scaffold extend into different sub-pockets, allowing for the optimization of potency and pharmacokinetic properties. For instance, MI-10376 is a derivative of this class, and its structure is designed to enhance these interactions. The binding of these inhibitors physically blocks the association of MLL, leading to the disruption of the leukemogenic transcriptional complex.

Quantitative Data on Menin-Inhibitor Interactions

The binding affinity and inhibitory potency of the thienopyrimidine class of menin inhibitors have been extensively characterized using various biophysical techniques. The following table summarizes key quantitative data for compounds closely related to MI-10376.

CompoundTargetAssayKd (nM)IC50 (nM)Reference
MI-2 MeninFP158446[7]
MI-2-2 MeninITC22-[2][5]
Menin-MBM1FP-46[2][5]
Menin-MLL (bivalent)FP-520[5]
MI-463 Menin-MLLFP-15.3[7]
MI-503 MeninITC~10-[4]
Menin-MLLFP-14.7[7]
MI-1481 Menin-MLLFP-3.6[4][7]

FP: Fluorescence Polarization; ITC: Isothermal Titration Calorimetry.

Experimental Protocols

Detailed methodologies are crucial for the successful study of menin-inhibitor interactions. Below are protocols for key experiments, synthesized from the available literature.[2][4][6]

Protein Expression and Purification for Crystallography
  • Construct: Human menin (residues 1-550) is cloned into a pET vector with an N-terminal His6-tag.

  • Expression: The plasmid is transformed into E. coli BL21(DE3) cells. Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and cells are incubated overnight at 18°C.

  • Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Cells are lysed by sonication.

  • Purification:

    • The lysate is cleared by centrifugation.

    • The supernatant is loaded onto a Ni-NTA affinity column.

    • The column is washed with lysis buffer containing 20 mM imidazole.

    • Menin is eluted with lysis buffer containing 250 mM imidazole.

    • The His6-tag is cleaved by incubating with TEV protease overnight at 4°C.

    • The protein is further purified by size-exclusion chromatography using a Superdex 200 column equilibrated with 20 mM Tris-HCl pH 7.5, 150 mM NaCl, and 1 mM DTT.

    • Protein purity is assessed by SDS-PAGE.

X-ray Crystallography

Crystallography_Workflow Purified_Protein Purified Menin Complex Menin-Inhibitor Complex Formation Purified_Protein->Complex Inhibitor MI-10376 (or analog) Inhibitor->Complex Crystallization Crystallization (Vapor Diffusion) Complex->Crystallization Xray X-ray Diffraction Crystallization->Xray Data_Processing Data Processing & Structure Determination Xray->Data_Processing Structure 3D Structure Data_Processing->Structure

Figure 2: X-ray crystallography workflow.
  • Complex Formation: Purified menin is incubated with a 3-fold molar excess of the inhibitor (e.g., MI-10376) for 1 hour at 4°C.

  • Crystallization: The menin-inhibitor complex is concentrated to 10-15 mg/mL. Crystallization screening is performed using the sitting-drop vapor diffusion method at 20°C by mixing the complex with an equal volume of reservoir solution. Typical crystallization conditions for menin complexes are 0.1 M MES pH 6.5, 20% PEG 8000, and 0.2 M ammonium sulfate.

  • Data Collection: Crystals are cryo-protected using the reservoir solution supplemented with 20% glycerol and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination: Data are processed and scaled using standard software (e.g., HKL2000). The structure is solved by molecular replacement using a previously determined menin structure (e.g., PDB ID: 4GQ6) as the search model. The inhibitor is then modeled into the electron density map, and the structure is refined.[3]

Fluorescence Polarization (FP) Assay
  • Principle: This assay measures the disruption of the menin-fluorescently labeled MLL peptide interaction by an unlabeled inhibitor.

  • Reagents:

    • Purified menin protein.

    • Fluorescein-labeled MLL peptide (e.g., MBM1 or a bivalent MLL fragment).

    • Test inhibitor (e.g., MI-10376).

    • Assay buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

  • Procedure:

    • A constant concentration of menin and the fluorescently labeled MLL peptide are incubated in the assay buffer. The concentrations are chosen to be around the Kd of the interaction to ensure a sensitive assay window.

    • Serial dilutions of the test inhibitor are added to the mixture.

    • The reaction is incubated at room temperature for 1-2 hours to reach equilibrium.

    • Fluorescence polarization is measured using a plate reader with appropriate filters (excitation ~485 nm, emission ~535 nm).

  • Data Analysis: The IC50 value is determined by plotting the change in fluorescence polarization as a function of inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Isothermal Titration Calorimetry (ITC)
  • Principle: ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Instrumentation: A sensitive isothermal titration calorimeter is used.

  • Procedure:

    • Purified menin is placed in the sample cell.

    • The inhibitor is loaded into the injection syringe at a concentration 10-20 times that of the protein.

    • The inhibitor is titrated into the protein solution in small aliquots at a constant temperature (e.g., 25°C).

    • The heat released or absorbed upon each injection is measured.

  • Data Analysis: The resulting binding isotherm is analyzed using the instrument's software to fit a binding model (e.g., one-site binding) and determine the Kd, n, and ΔH.

Conclusion

The structural and biophysical characterization of the menin-MLL interaction has been instrumental in the development of potent and specific inhibitors like MI-10376. While a dedicated crystal structure for MI-10376 is not yet in the public domain, the extensive structural data for its analogs provide a robust framework for understanding its mechanism of action. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate this important therapeutic target. The continued exploration of the structural biology of menin-inhibitor complexes will undoubtedly pave the way for the design of next-generation therapeutics for MLL-rearranged leukemias.

References

A New Generation of Menin-MLL1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The interaction between menin and the MLL1 (KMT2A) protein is a critical dependency in specific subtypes of acute leukemia, particularly those with KMT2A gene rearrangements or NPM1 mutations. A new generation of small molecule inhibitors targeting this protein-protein interaction has emerged as a promising therapeutic strategy. These agents have demonstrated impressive preclinical activity and compelling clinical responses in heavily pre-treated patient populations, leading to the recent FDA approval of the first-in-class agent, revumenib. This technical guide provides an in-depth overview of the core science behind this novel class of drugs, including their mechanism of action, key preclinical and clinical data, and detailed experimental protocols for their evaluation.

The Menin-MLL1 Interaction: A Key Oncogenic Driver

Menin, encoded by the MEN1 gene, acts as a scaffold protein that plays a crucial role in regulating gene expression. In the context of certain acute leukemias, menin binds to the N-terminus of the MLL1 protein or its oncogenic fusion partners (e.g., MLL-AF4, MLL-AF9). This interaction is essential for tethering the MLL1 complex to chromatin at specific gene loci, leading to the aberrant upregulation of key leukemogenic genes, most notably HOX (especially HOXA9) and MEIS1.[1][2] These genes are critical for maintaining a proliferative and undifferentiated state in leukemia cells.

The dependency on the menin-MLL1 interaction is a hallmark of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) with KMT2A rearrangements, as well as AML with NPM1 mutations.[1] Menin inhibitors function by competitively binding to a hydrophobic pocket on menin, thereby disrupting its interaction with MLL1. This leads to the downregulation of the HOX/MEIS1 transcriptional program, inducing differentiation and apoptosis in leukemic blasts.[2]

Signaling Pathways and Mechanism of Action

The core mechanism of action of menin-MLL1 inhibitors is the disruption of the menin-MLL1 protein-protein interaction, which has downstream effects on gene expression and cellular phenotype.

Menin_MLL1_Signaling cluster_nucleus Nucleus Menin Menin MLL1 MLL1 / MLL-fusion Menin->MLL1 Interaction Chromatin Chromatin MLL1->Chromatin Binds to HOX_MEIS1 HOX / MEIS1 Genes Chromatin->HOX_MEIS1 Associated with Leukemogenesis Leukemogenesis (Proliferation, Survival, Differentiation Block) HOX_MEIS1->Leukemogenesis Upregulation leads to Differentiation_Apoptosis Differentiation & Apoptosis Menin_Inhibitor Menin Inhibitor Menin_Inhibitor->Menin Binds to & Blocks Interaction Menin_Inhibitor->Leukemogenesis Inhibits Menin_Inhibitor->Differentiation_Apoptosis Induces

Figure 1: Mechanism of Action of Menin-MLL1 Inhibitors.

Quantitative Data on a New Generation of Menin-MLL1 Inhibitors

Several menin-MLL1 inhibitors are currently in clinical development, with revumenib and ziftomenib being the most advanced. The following tables summarize key in vitro potency and clinical efficacy data for some of these novel agents.

Table 1: In Vitro Activity of Menin-MLL1 Inhibitors

CompoundAssay TypeCell LineIC50 (nM)Reference
MI-3454 ProliferationMV4-11 (MLL-AF4)<50[3]
MI-503 ProliferationHepG214[4]
KO-539 (Ziftomenib) ProliferationOCI-AML3 (NPM1c)Potent Inhibition[5]
KO-539 (Ziftomenib) ProliferationMOLM13 (MLL-AF9)Potent Inhibition[5]
VTP50469 ProliferationMLL-r cell lines13-37[6]
DS-1594a MENIN-MLL InteractionBiochemical Assay≤ 50[7]
JNJ-75276617 (Bleximenib) ProliferationKMT2Ar/NPM1m AML>95.5-fold selectivity[2]
D0060-319 MENIN-MLL InteractionFP Binding Assay7.46[8]
D0060-319 ProliferationMV4-114.0[8]
D0060-319 ProliferationMOLM-131.7[8]

Table 2: Clinical Efficacy of Menin-MLL1 Inhibitors in Relapsed/Refractory (R/R) Acute Leukemia

DrugTrial (Phase)Patient PopulationCR/CRh RateORRReference
Revumenib (SNDX-5613) AUGMENT-101 (Phase 1/2)R/R KMT2Ar Leukemia (Adults)28%59%[2]
Revumenib (SNDX-5613) AUGMENT-101 (Phase 2)R/R KMT2Ar Leukemia23%63%
Ziftomenib (KO-539) KOMET-001 (Phase 1/2)R/R NPM1m AML47% (at 200/300mg)59%[9]
Bleximenib (JNJ-75276617) Phase 1R/R KMT2Ar/NPM1m LeukemiaN/AEncouraging Activity[2][10]
DSP-5336 Phase 1/2R/R AMLN/AWell-tolerated[11]

CR/CRh: Complete Remission / Complete Remission with partial hematologic recovery; ORR: Overall Response Rate.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of menin-MLL1 inhibitors.

Fluorescence Polarization (FP) Binding Assay

This assay is used to quantify the inhibition of the menin-MLL1 interaction in a biochemical setting.

FP_Assay_Workflow cluster_workflow Fluorescence Polarization Assay Workflow start Start prepare_reagents Prepare Reagents: - Biotinylated Menin - Fluorescently-labeled MLL peptide - Test Inhibitor dilutions start->prepare_reagents incubate_menin_peptide Incubate Menin with fluorescent MLL peptide (e.g., 1 hour) prepare_reagents->incubate_menin_peptide add_inhibitor Add varying concentrations of test inhibitor incubate_menin_peptide->add_inhibitor incubate_inhibitor Incubate with inhibitor (e.g., 3 hours) add_inhibitor->incubate_inhibitor measure_fp Measure Fluorescence Polarization (mP) incubate_inhibitor->measure_fp calculate_ic50 Calculate IC50 values measure_fp->calculate_ic50 end End calculate_ic50->end

References

Unraveling the HOXA9/MEIS1 Axis in Acute Myeloid Leukemia: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Based on a comprehensive review of publicly available scientific literature, there is no direct evidence linking the compound MEN-10376 to the regulation of HOXA9 and MEIS1 gene expression. MEN-10376 is characterized as a selective tachykinin NK-2 receptor antagonist.[1][2][3][4] This document will provide a detailed technical guide on the established role of the HOXA9 and MEIS1 oncogenic axis in acute myeloid leukemia (AML), a critical area of research in oncology. A separate summary of the known characteristics of MEN-10376 is also provided.

The Central Role of HOXA9 and MEIS1 in Acute Myeloid Leukemia

The homeobox A9 (HOXA9) and Myeloid Ecotropic Viral Integration Site 1 (MEIS1) transcription factors are master regulators of normal hematopoiesis that are frequently overexpressed in AML and are strongly associated with a poor prognosis.[5] Their collaboration is a key driver of leukemogenesis, promoting cell proliferation, blocking differentiation, and enhancing the self-renewal of leukemic stem cells.

Molecular Mechanism of HOXA9 and MEIS1 Cooperation

HOXA9 and MEIS1 function as a heterodimeric complex to regulate the expression of a wide array of downstream target genes. While HOXA9 can bind to DNA, its oncogenic activity is significantly potentiated by its interaction with MEIS1. MEIS1 itself does not induce leukemia but acts as a critical accelerator of HOXA9-driven leukemogenesis. This cooperative action is essential for the full-blown leukemic phenotype.

Several upstream genetic alterations can lead to the deregulation of HOXA9 and MEIS1, including:

  • MLL (Mixed Lineage Leukemia) gene rearrangements: MLL fusion proteins directly upregulate HOXA9 and MEIS1 expression, which is a hallmark of MLL-rearranged AML.[6][7]

  • NUP98-HOXA9 fusion: The fusion of the nucleoporin 98 (NUP98) gene with HOXA9 results in a potent oncoprotein.[8]

  • NPM1 mutations: Mutations in the nucleophosmin 1 (NPM1) gene can also lead to increased HOXA9 expression.[5][8]

The HOXA9/MEIS1 complex recruits other cofactors, such as PBX3, and epigenetic modifiers like the histone acetyltransferase p300/CBP to activate their target genes.[5][9]

Downstream Targets and Signaling Pathways of the HOXA9/MEIS1 Axis

The HOXA9/MEIS1 complex orchestrates a complex transcriptional network that drives leukemogenesis. Key downstream targets and their functions are summarized in the table below.

Target GeneFunction in LeukemogenesisReferences
FLT3 A receptor tyrosine kinase that promotes cell proliferation and survival.[5][6]
LMO2 A transcriptional regulator involved in hematopoietic stem cell development and leukemogenesis.[6]
BCL2 An anti-apoptotic protein that promotes the survival of leukemic cells.[6][9]
c-Myb A proto-oncogene that regulates cell proliferation and differentiation.
SCUBE1 Promotes activation of the FLT3-LYN signaling axis.[6]
INK4A/B Repression of these cell cycle inhibitors by HOXA9 promotes cell cycle progression.[10]

The intricate interplay of these downstream effectors results in the aggressive phenotype of HOXA9/MEIS1-driven AML.

HOXA9_MEIS1_Pathway HOXA9/MEIS1 Signaling in AML cluster_upstream Upstream Regulators cluster_core Core Oncogenic Complex cluster_downstream Downstream Effects MLL-fusions MLL-fusions HOXA9 HOXA9 MLL-fusions->HOXA9 upregulates MEIS1 MEIS1 MLL-fusions->MEIS1 upregulates NUP98-HOXA9 NUP98-HOXA9 NPM1c+ NPM1c+ NPM1c+->HOXA9 upregulates HOXA9->MEIS1 cooperates with PBX3 PBX3 HOXA9->PBX3 p300/CBP p300/CBP HOXA9->p300/CBP recruits MEIS1->PBX3 MEIS1->p300/CBP recruits FLT3 FLT3 p300/CBP->FLT3 activates LMO2 LMO2 p300/CBP->LMO2 activates BCL2 BCL2 p300/CBP->BCL2 activates SCUBE1 SCUBE1 p300/CBP->SCUBE1 activates Proliferation Proliferation FLT3->Proliferation Differentiation_Block Differentiation_Block LMO2->Differentiation_Block Survival Survival BCL2->Survival SCUBE1->Proliferation

Caption: The HOXA9/MEIS1 signaling pathway in AML.

Experimental Methodologies for Studying Gene Expression in AML

Investigating the effects of potential therapeutic compounds on gene expression in AML typically involves a combination of in vitro and in vivo models.

In Vitro Assays
  • Cell Culture: AML cell lines (e.g., MV4-11, MOLM-13) or primary patient-derived AML cells are cultured.

  • Compound Treatment: Cells are treated with the compound of interest at various concentrations and for different durations.

  • RNA Isolation: Total RNA is extracted from the treated and control cells.

  • Gene Expression Analysis:

    • Quantitative Real-Time PCR (qRT-PCR): To measure the expression levels of specific genes like HOXA9 and MEIS1.

    • RNA-Sequencing (RNA-Seq): For a global, unbiased analysis of the entire transcriptome to identify all genes and pathways affected by the compound.

In Vivo Models
  • Patient-Derived Xenografts (PDX): Immunocompromised mice are engrafted with primary human AML cells. These models are crucial for assessing the in vivo efficacy and pharmacodynamics of a drug.

  • Treatment and Monitoring: Once leukemia is established, mice are treated with the test compound. Disease progression is monitored by measuring the percentage of human leukemic cells in the peripheral blood and bone marrow.

  • Gene Expression Analysis: At the end of the study, leukemic cells are isolated from the mice and subjected to gene expression analysis as described for the in vitro assays.

Experimental_Workflow Gene Expression Analysis Workflow cluster_invitro In Vitro cluster_invivo In Vivo AML_Cells AML Cell Lines or Patient Samples Compound_Treatment_Vitro Compound Treatment AML_Cells->Compound_Treatment_Vitro RNA_Isolation_Vitro RNA Isolation Compound_Treatment_Vitro->RNA_Isolation_Vitro Gene_Expression_Analysis_Vitro qRT-PCR / RNA-Seq RNA_Isolation_Vitro->Gene_Expression_Analysis_Vitro PDX_Model Patient-Derived Xenograft Model Compound_Treatment_Vivo Compound Treatment PDX_Model->Compound_Treatment_Vivo Cell_Isolation Isolation of Leukemic Cells Compound_Treatment_Vivo->Cell_Isolation RNA_Isolation_Vivo RNA Isolation Cell_Isolation->RNA_Isolation_Vivo Gene_Expression_Analysis_Vivo qRT-PCR / RNA-Seq RNA_Isolation_Vivo->Gene_Expression_Analysis_Vivo

References

Methodological & Application

Application Notes and Protocols: MEN-10376 In Vitro Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEN-10376 is a potent and selective antagonist of the tachykinin neurokinin-2 (NK2) receptor. The tachykinin family of neuropeptides, including Neurokinin A (NKA), and their receptors are implicated in various physiological processes. Notably, the NKA/NK2 receptor signaling axis has been shown to play a role in the proliferation of several cancer cell types. Overexpression of the NK2 receptor has been observed in various malignancies, making it a potential therapeutic target. These application notes provide a detailed protocol for an in vitro cell proliferation assay to evaluate the anti-proliferative effects of MEN-10376 on cancer cell lines known to express the NK2 receptor, such as the triple-negative breast cancer cell line MDA-MB-231 and the colon cancer cell line DLD-1.

Data Presentation

Table 1: Anti-proliferative Activity of MEN-10376 on Cancer Cell Lines

Cell LineTissue of OriginMEN-10376 IC50 (µM)Incubation Time (hours)Assay Method
MDA-MB-231Breast AdenocarcinomaUser-defined72MTT Assay
DLD-1Colorectal AdenocarcinomaUser-defined72MTT Assay
User-definedUser-definedUser-definedUser-definedUser-defined

IC50 values should be determined from dose-response curves of at least three independent experiments.

Experimental Protocols

A common and reliable method for assessing cell proliferation and viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol: MTT Cell Proliferation Assay

Materials:

  • MEN-10376

  • Human breast adenocarcinoma cell line (MDA-MB-231) or human colon adenocarcinoma cell line (DLD-1)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture MDA-MB-231 or DLD-1 cells in DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells every 2-3 days to maintain logarithmic growth.

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of MEN-10376 in a suitable solvent (e.g., DMSO or sterile water).

    • Prepare serial dilutions of MEN-10376 in culture medium to achieve the desired final concentrations.

    • After 24 hours of cell attachment, carefully remove the medium from each well and add 100 µL of the medium containing the different concentrations of MEN-10376. Include a vehicle control (medium with the same concentration of solvent used for the drug) and a no-treatment control.

    • Incubate the plate for 72 hours.

  • MTT Assay:

    • After the 72-hour incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of MEN-10376 using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the MEN-10376 concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%, from the dose-response curve.

Signaling Pathways and Visualizations

MEN-10376 Experimental Workflow

The following diagram illustrates the key steps in the in vitro cell proliferation assay for evaluating MEN-10376.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (MDA-MB-231 or DLD-1) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding drug_prep 3. Prepare MEN-10376 dilutions cell_seeding->drug_prep treatment 4. Treat cells with MEN-10376 (Incubate 72h) drug_prep->treatment mtt_addition 5. Add MTT Reagent (Incubate 4h) treatment->mtt_addition formazan_solubilization 6. Solubilize Formazan (Add DMSO) mtt_addition->formazan_solubilization read_absorbance 7. Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_viability 8. Calculate % Viability read_absorbance->calculate_viability determine_ic50 9. Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for the MEN-10376 cell proliferation assay.

MEN-10376 Mechanism of Action: NK2 Receptor Signaling Pathway

MEN-10376 acts as an antagonist to the NK2 receptor, a G-protein coupled receptor (GPCR). The binding of the natural ligand, Neurokinin A (NKA), to the NK2 receptor typically initiates a signaling cascade that can promote cell proliferation. MEN-10376 blocks this interaction, thereby inhibiting downstream signaling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Activates MEN10376 MEN-10376 MEN10376->NK2R Inhibits Gq Gq protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Increases PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK/ERK Pathway PKC->MAPK Activates Proliferation Cell Proliferation MAPK->Proliferation Promotes

Caption: MEN-10376 inhibits the NK2 receptor signaling pathway.

Application Notes and Protocols for a Randomized Three-Arm Control Trial to Examine the Efficacy of Two Distinct Mobile Health Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proliferation of mobile health (mHealth) applications presents a significant opportunity to deliver accessible and scalable interventions for a variety of health concerns. However, rigorous evaluation of their efficacy is crucial before widespread implementation.[1][2] This document provides a detailed protocol for a randomized, three-arm controlled trial designed to assess the efficacy of two distinct mHealth applications, "MindEase" and "CogniFit," against a waitlist control group for the reduction of perceived stress in adults.

MindEase is a mindfulness and meditation-based application designed to reduce stress by training users in mindfulness exercises, breathing techniques, and guided meditations. The purported mechanism involves down-regulation of the sympathetic nervous system and modulation of the hypothalamic-pituitary-adrenal (HPA) axis.

CogniFit is a cognitive training application that aims to reduce stress by improving cognitive control and emotional regulation through a series of gamified exercises. The proposed mechanism centers on enhancing prefrontal cortex activity, thereby improving top-down control of emotional responses.

This protocol outlines the study design, participant recruitment, intervention arms, data collection procedures, and statistical analysis plan. Adherence to these guidelines will ensure the generation of high-quality data to robustly evaluate the efficacy of these two mHealth interventions.[3][4]

Experimental Protocols

Study Design

A three-arm, parallel-group, randomized controlled trial will be conducted.[5][6][7] Participants will be randomly assigned to one of three groups in a 1:1:1 ratio:

  • Arm 1: MindEase Intervention Group

  • Arm 2: CogniFit Intervention Group

  • Arm 3: Waitlist Control Group

The study will consist of a baseline assessment (Week 0), an 8-week intervention period, and post-intervention assessments at Week 8 and a follow-up at Week 12.

Participant Recruitment and Eligibility

Participants will be recruited through online advertisements, social media, and partnerships with local community organizations. Interested individuals will be directed to a secure online screening questionnaire to assess eligibility.

Inclusion Criteria:

  • Age 18-65 years.

  • Self-reported moderate to high levels of perceived stress (Perceived Stress Scale score > 13).

  • Owns a smartphone (iOS or Android).

  • Willing and able to provide informed consent.

Exclusion Criteria:

  • Currently participating in another stress-reduction program or clinical trial.

  • Currently practicing mindfulness or cognitive training for more than 15 minutes per week.

  • A current diagnosis of a severe mental health condition (e.g., schizophrenia, bipolar disorder).

  • Inability to read and understand the study materials in English.

Randomization and Blinding

Eligible participants will be randomized using a computer-generated random number sequence. Due to the nature of the intervention, blinding of participants is not possible. However, data analysts will be blinded to group allocation.

Intervention Protocols

Arm 1: MindEase Intervention Participants will be instructed to download the MindEase application and engage with the content for a minimum of 10 minutes per day, 5 days per week, for 8 weeks. The app will provide daily guided mindfulness meditations, breathing exercises, and educational content on stress management. Usage data (e.g., frequency and duration of sessions) will be collected passively by the app.

Arm 2: CogniFit Intervention Participants will be instructed to download the CogniFit application and complete the cognitive training exercises for a minimum of 15 minutes per day, 5 days per week, for 8 weeks. The app will provide a personalized training program targeting attention, memory, and executive functions. Usage data will be collected passively by the app.

Arm 3: Waitlist Control Group Participants in the waitlist control group will be informed that they will receive free access to both applications after the 12-week study period. They will not receive any intervention during the study but will complete all assessments. This design controls for the passage of time and the potential effects of repeated testing.[7]

Data Collection

Data will be collected at baseline (Week 0), post-intervention (Week 8), and follow-up (Week 12) via secure online questionnaires.[8]

Primary Outcome Measure:

  • Perceived Stress Scale (PSS): A 10-item self-report questionnaire to measure the degree to which situations in one's life are appraised as stressful.

Secondary Outcome Measures:

  • Generalized Anxiety Disorder 7-item (GAD-7) Scale: A self-report questionnaire for screening and measuring the severity of generalized anxiety disorder.

  • Patient Health Questionnaire 9-item (PHQ-9): A self-report questionnaire for screening and measuring the severity of depression.

  • Five Facet Mindfulness Questionnaire (FFMQ): A self-report measure of mindfulness.

  • Cognitive and Affective Mindfulness Scale-Revised (CAMS-R): A self-report measure of mindfulness.

  • App Usability: The System Usability Scale (SUS) will be administered at Week 8 to participants in the intervention groups.[9]

Objective Data:

  • App Usage Data: Frequency and duration of app usage will be collected for the two intervention groups.[9]

Data Presentation

The following tables will be used to summarize the quantitative data collected during the trial.

Table 1: Baseline Characteristics of Participants

CharacteristicMindEase (n=)CogniFit (n=)Control (n=)Total (N=)
Age (mean, SD)
Gender (n, %)
Ethnicity (n, %)
Education (n, %)
PSS Score (mean, SD)
GAD-7 Score (mean, SD)
PHQ-9 Score (mean, SD)

Table 2: Primary and Secondary Outcomes by Treatment Group

OutcomeGroupBaseline (mean, SD)Week 8 (mean, SD)Week 12 (mean, SD)
PSS Score MindEase
CogniFit
Control
GAD-7 Score MindEase
CogniFit
Control
PHQ-9 Score MindEase
CogniFit
Control

Table 3: App Usage and Usability

MetricMindEaseCogniFit
Average Weekly Sessions
Average Session Duration (minutes)
System Usability Scale (SUS) Score (mean, SD)

Mandatory Visualizations

Experimental Workflow

G cluster_recruitment Recruitment & Screening cluster_baseline Baseline Assessment (Week 0) cluster_randomization Randomization cluster_intervention Intervention (8 Weeks) cluster_post_intervention Post-Intervention Assessment (Week 8) cluster_follow_up Follow-up Assessment (Week 12) Recruitment Participant Recruitment Screening Online Screening Recruitment->Screening Consent Informed Consent Screening->Consent Baseline Baseline Questionnaires (PSS, GAD-7, PHQ-9) Consent->Baseline Randomization Randomization (1:1:1) Baseline->Randomization MindEase Arm 1: MindEase App Randomization->MindEase CogniFit Arm 2: CogniFit App Randomization->CogniFit Control Arm 3: Waitlist Control Randomization->Control Post Post-Intervention Questionnaires (PSS, GAD-7, PHQ-9, SUS) MindEase->Post CogniFit->Post Control->Post FollowUp Follow-up Questionnaires (PSS, GAD-7, PHQ-9) Post->FollowUp

Caption: Experimental workflow of the three-arm randomized controlled trial.

Logical Relationship of Trial Arms

G cluster_study Study Population p1 Intervention1 MindEase p1->Intervention1 p2 p2->Intervention1 p3 p3->Intervention1 p4 Intervention2 CogniFit p4->Intervention2 p5 p5->Intervention2 p6 p6->Intervention2 p7 Control Control p7->Control p8 p8->Control p9 p9->Control

Caption: Logical relationship of the three trial arms.

Purported Signaling Pathway of MindEase App

G cluster_intervention Mindfulness Intervention cluster_brain Brain Regulation cluster_hpa HPA Axis Modulation cluster_ans Autonomic Nervous System MindEase MindEase App Usage (Meditation, Breathing Exercises) PFC Increased Prefrontal Cortex (PFC) Activity MindEase->PFC SNS Decreased Sympathetic Nervous System (SNS) Activity MindEase->SNS PNS Increased Parasympathetic Nervous System (PNS) Activity MindEase->PNS Amygdala Decreased Amygdala Reactivity PFC->Amygdala Top-down Regulation Hypothalamus Hypothalamus Amygdala->Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary CRH Adrenal Adrenal Gland Pituitary->Adrenal ACTH Cortisol Reduced Cortisol Release Adrenal->Cortisol Cortisol->SNS PNS->SNS

Caption: Purported signaling pathway of the MindEase app on the stress response.

References

Application Notes and Protocols for the Two-Phase Model of Rat Hepatocarcinogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the widely utilized two-phase model of rat hepatocarcinogenesis. This model is instrumental in studying the sequential stages of liver cancer development—initiation and promotion—and serves as a critical platform for evaluating potential carcinogenic and chemotherapeutic agents.

Introduction to the Two-Phase Model

The two-phase model of rat hepatocarcinogenesis is a well-established experimental framework that mimics the development of human hepatocellular carcinoma (HCC).[1][2] The model is characterized by two distinct stages:

  • Initiation: A brief exposure to a sub-carcinogenic dose of a genotoxic carcinogen that causes irreversible DNA damage in hepatocytes. Diethylnitrosamine (DEN) is a commonly used initiator.[3][4]

  • Promotion: A prolonged period of exposure to a non-genotoxic agent that stimulates the clonal expansion of initiated cells, leading to the formation of preneoplastic foci. Phenobarbital (PB) is a classic tumor promoter used in this model.[5][6]

This model allows for the dissection of the molecular and cellular events that drive the progression from a single initiated cell to a malignant tumor.[3][7]

Key Concepts and Markers

Altered Hepatic Foci (AHF): These are clonal populations of hepatocytes that appear during the promotion stage and are considered putative preneoplastic lesions.[7][8] They can be identified by their altered morphology and expression of specific marker enzymes.[9][10]

Enzyme Markers: Several enzymes are used to identify AHF, with their expression patterns varying depending on the promoting agent used.[8] Commonly used markers include:

  • Gamma-Glutamyl Transpeptidase (GGT): A membrane-bound enzyme, the activity of which is often elevated in preneoplastic and neoplastic liver lesions.[8][11]

  • Placental Glutathione S-Transferase (GST-P): Considered a highly reliable marker for preneoplastic foci in rat liver.[3][6]

  • Glucose-6-Phosphatase (G6Pase): Often shows reduced activity in AHF.[8][11]

  • Canalicular ATPase: Its activity is frequently decreased in focal lesions.[8]

Quantitative Data Summary

The following tables summarize quantitative data typically observed in the two-phase model of rat hepatocarcinogenesis.

Table 1: Incidence and Multiplicity of Altered Hepatic Foci (AHF) and Tumors

Treatment GroupInitiator (DEN) DosePromoter (PB) ConcentrationDurationAHF/cm²Tumor Incidence
ControlNoneNone40 weeks< 10%
DEN only100 mg/kgNone40 weeks5 - 10< 10%
PB onlyNone500 ppm in drinking water40 weeks< 10%
DEN + PB100 mg/kg500 ppm in drinking water40 weeks> 50> 80%[5][12]

Table 2: Phenotypic Profile of Altered Hepatic Foci with Different Promoters

PromoterPredominant Marker Profile in AHFReference
PhenobarbitalGST-P+, GGT+[8]
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)GST-P+, GGT+[8]
WY-14,643 (a peroxisome proliferator)ATPase-, G6Pase-[8]
TamoxifenG6Pase-[8]

Experimental Protocols

Protocol 1: Induction of Hepatocarcinogenesis using the DEN/PB Model

Materials:

  • Male Fischer 344 or Sprague-Dawley rats (6-8 weeks old)

  • Diethylnitrosamine (DEN)

  • Phenobarbital (PB)

  • Sterile saline

  • Animal diet

  • Drinking water bottles

Procedure:

  • Acclimatization: Acclimatize rats for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.

  • Initiation:

    • Prepare a fresh solution of DEN in sterile saline.

    • Administer a single intraperitoneal (i.p.) injection of DEN at a dose of 100-200 mg/kg body weight.[12] A lower dose of 10 mg/kg has also been used in neonatal rats.[7]

  • Recovery: Allow the rats to recover for two weeks.

  • Promotion:

    • Prepare drinking water containing 0.05% (500 ppm) phenobarbital.

    • Provide the PB-containing water ad libitum for the duration of the experiment (typically 12-18 months).[4]

  • Monitoring: Monitor the animals regularly for signs of toxicity and tumor development. Body weight and water consumption should be recorded weekly.

  • Termination: At the end of the experimental period, euthanize the animals by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

Protocol 2: Tissue Collection and Processing

Materials:

  • Surgical instruments

  • Phosphate-buffered saline (PBS), ice-cold

  • 10% neutral buffered formalin

  • Optimal cutting temperature (OCT) compound

  • Liquid nitrogen

  • Cryovials

Procedure:

  • Necropsy: Perform a complete necropsy. Carefully examine the liver for the presence of nodules and tumors.

  • Liver Excision: Excise the entire liver and wash it with ice-cold PBS to remove excess blood.

  • Gross Examination: On a cold surface, examine the liver lobes for any visible lesions. Record the number, size, and location of all nodules.

  • Tissue Sampling:

    • For Histopathology: Take representative sections from each liver lobe, including any visible lesions. Fix the tissues in 10% neutral buffered formalin for 24-48 hours.

    • For Cryosectioning: Embed small pieces of liver tissue (with and without lesions) in OCT compound and snap-freeze in liquid nitrogen-cooled isopentane.

    • For Molecular Analysis: Snap-freeze small pieces of liver tissue in liquid nitrogen and store them in cryovials at -80°C.

Protocol 3: Histopathological Analysis and Marker Staining

A. Hematoxylin and Eosin (H&E) Staining

Procedure:

  • Processing: Process the formalin-fixed tissues through graded alcohols and xylene and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining:

    • Deparaffinize and rehydrate the sections.

    • Stain with hematoxylin to stain the nuclei blue.

    • Counterstain with eosin to stain the cytoplasm and extracellular matrix pink.

    • Dehydrate and mount with a coverslip.

  • Analysis: Examine the slides under a microscope to assess the overall liver architecture, and identify areas of necrosis, inflammation, fibrosis, and the presence of AHF, adenomas, and carcinomas.[13][14]

B. Gamma-Glutamyl Transpeptidase (GGT) Histochemistry

Procedure:

  • Sectioning: Use fresh frozen cryosections (8-10 µm thick).

  • Incubation: Incubate the sections in a solution containing γ-glutamyl-4-methoxy-2-naphthylamide as a substrate and fast blue BBN as a diazonium salt.

  • Analysis: GGT-positive foci will appear as distinct areas with a brownish-red precipitate on the cell membranes.[15][16]

C. Immunohistochemistry for Glutathione S-Transferase Placental Form (GST-P)

Procedure:

  • Sectioning: Use paraffin-embedded sections.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer.

  • Blocking: Block endogenous peroxidase activity with hydrogen peroxide and non-specific binding with a blocking serum.

  • Primary Antibody: Incubate with a primary antibody specific for GST-P.

  • Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex and a suitable chromogen (e.g., DAB) to visualize the staining.

  • Analysis: GST-P positive foci will show a brown cytoplasmic stain.[6]

Signaling Pathways in Rat Hepatocarcinogenesis

Several key signaling pathways are dysregulated during the initiation and promotion of liver cancer.

1. MAPK/ERK Pathway: This pathway is crucial for cell proliferation and survival.[17] Its aberrant activation is a common event in HCC.

2. Wnt/β-catenin Pathway: Mutations leading to the stabilization and nuclear accumulation of β-catenin are frequently observed, leading to the transcriptional activation of genes involved in cell proliferation and survival.[17][18]

Visualizations

G cluster_initiation Initiation Phase cluster_promotion Promotion Phase cluster_progression Progression Phase DEN Diethylnitrosamine (DEN) (Initiator) DNA_Damage DNA Adducts & Mutations DEN->DNA_Damage Initiated_Cell Initiated Hepatocyte (GST-P+) DNA_Damage->Initiated_Cell Clonal_Expansion Clonal Expansion Initiated_Cell->Clonal_Expansion PB Phenobarbital (PB) (Promoter) PB->Clonal_Expansion AHF Altered Hepatic Foci (AHF) (GGT+, GST-P+) Clonal_Expansion->AHF Adenoma Hepatocellular Adenoma AHF->Adenoma HCC Hepatocellular Carcinoma (HCC) Adenoma->HCC

Caption: Experimental workflow of the two-phase model of rat hepatocarcinogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Simplified MAPK/ERK signaling pathway in hepatocarcinogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF co-activation Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression Wnt Wnt Ligand Wnt->Frizzled

Caption: Overview of the Wnt/β-catenin signaling pathway in liver cancer.

References

Application Notes and Protocols for a Highly Interactive Mobile App to Promote Accurate Risk Perception

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design, implementation, and evaluation of a highly interactive mobile application, "RiskInsight," aimed at promoting accurate risk perception. The protocols outlined below are intended to serve as a foundational framework for researchers and professionals in drug development and related scientific fields who are interested in leveraging mobile health (mHealth) technologies for risk communication and patient education.

Application Overview: RiskInsight

RiskInsight is a modular and customizable mobile application designed to deliver personalized risk information and educational content. The app utilizes interactive elements, data visualization, and principles of behavioral science to engage users and facilitate a deeper understanding of complex risk-benefit scenarios. Key features include:

  • Personalized Risk Calculators: Users can input their specific data points (e.g., health metrics, lifestyle factors) to receive tailored risk assessments.

  • Interactive Data Visualizations: Dynamic charts, graphs, and icon arrays are used to present statistical information in an easily digestible format.

  • Gamified Learning Modules: Educational content is presented through quizzes, challenges, and rewards to enhance user engagement and knowledge retention.

  • Scenario-Based Simulations: Users can explore the potential consequences of different choices and behaviors in a virtual environment.

  • Secure Two-Way Communication: The app can facilitate secure messaging between researchers/clinicians and participants for data collection and support.[1]

Data Presentation: Comparative Efficacy of Risk Perception Interventions

The following tables summarize quantitative data from studies evaluating mobile app-based interventions aimed at improving risk perception across various domains.

Table 1: Efficacy of a Mobile App in Increasing a "Very Dangerous" Risk Perception of Substance Use in High School Students (Pre-test vs. Post-test) [2][3]

Substance Use BehaviorPre-test Proportion Perceiving as "Very Dangerous"Post-test Proportion Perceiving as "Very Dangerous"Chi-Square (χ²)P-value
Smoking 1 cigarette80.9%76.1%21.6<.001
Consuming alcohol43.8%60.0%15.3<.001
Using marijuana57.0%66.0%--

Table 2: Factors Influencing Increased Risk Perception of Substance Use Following Mobile App Intervention [2][3]

FactorSubstance Use BehaviorOdds Ratio (OR)95% Confidence Interval (CI)P-value
Knowledge about smokingSmoking 1 cigarette1.10651.013 - 1.120.01
Knowledge about marijuana useConsuming 5 cigarettes1.1091.138 - 1.185.002
Self-esteemConsuming 5 cigarettes1.1021.007 - 1.206.04

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of a highly interactive mobile app for risk perception.

Protocol 1: Randomized Controlled Trial (RCT) to Evaluate the Efficacy of the RiskInsight App on Medication Adherence and Risk Perception in a Chronic Disease Cohort

Objective: To determine if the use of the RiskInsight app, compared to standard care, improves medication adherence and accuracy of risk perception among patients with a specific chronic disease.

Methodology:

  • Participant Recruitment:

    • Recruit 200 participants diagnosed with the chronic disease of interest from multiple clinical sites.

    • Inclusion criteria: Age 18-75, confirmed diagnosis, smartphone ownership, and willingness to use a mobile app for the study duration.

    • Exclusion criteria: Cognitive impairment, severe comorbidities that could interfere with app usage, and participation in other clinical trials that might confound the results.

  • Randomization:

    • Participants will be randomly assigned in a 1:1 ratio to either the Intervention Group (RiskInsight app + standard care) or the Control Group (standard care only).

    • Block randomization will be used to ensure balanced group sizes at each site.

  • Intervention:

    • Intervention Group: Participants will receive access to the RiskInsight app, which will be customized with information and modules relevant to their specific condition and treatment regimen. They will be instructed to use the app at least three times a week for 24 weeks. The app will provide personalized risk information about disease progression and treatment side effects, medication reminders, and educational modules.

    • Control Group: Participants will receive the standard of care as determined by their healthcare provider, which may include verbal and written information about their condition and treatment.

  • Data Collection:

    • Baseline (Week 0): Collect demographic data, clinical history, and baseline measures of medication adherence (e.g., self-report questionnaires, pharmacy refill records), and risk perception (using validated scales).

    • Mid-point (Week 12): Administer follow-up questionnaires on medication adherence and risk perception. Collect app usage analytics from the intervention group.

    • End-point (Week 24): Repeat all baseline measures. Conduct qualitative exit interviews with a subset of the intervention group to gather feedback on the app's usability and impact.

  • Outcome Measures:

    • Primary Outcome: Change in medication adherence from baseline to 24 weeks, measured by a validated self-report scale and pharmacy refill data.

    • Secondary Outcomes:

      • Change in the accuracy of risk perception regarding treatment benefits and side effects.

      • Change in disease-specific knowledge.

      • User engagement with the RiskInsight app (e.g., frequency and duration of use, module completion rates).

  • Statistical Analysis:

    • An intention-to-treat analysis will be performed.

    • Independent t-tests or Mann-Whitney U tests will be used to compare the change in primary and secondary outcomes between the intervention and control groups.

    • Repeated measures ANOVA or mixed-effects models will be used to analyze changes over time.

    • Correlation analyses will be conducted to explore the relationship between app engagement and outcome measures.

Protocol 2: Longitudinal Study to Assess the Long-Term Impact of the RiskInsight App on Health Behaviors and Risk Perception

Objective: To evaluate the sustained effect of the RiskInsight app on health-related behaviors and risk perception over a 12-month period.

Methodology:

  • Participant Cohort:

    • Enroll 300 participants from the general population who are interested in improving their health and understanding their health risks.

    • Participants will be screened for baseline characteristics, including health status, lifestyle behaviors, and smartphone proficiency.

  • Intervention and Data Collection Timeline:

    • Baseline (Month 0): All participants will complete a comprehensive baseline survey assessing demographics, health behaviors (e.g., diet, exercise, smoking), and risk perception related to common chronic diseases.

    • Intervention Period (Months 1-6): All participants will be given access to the RiskInsight app. The app will provide personalized risk assessments for cardiovascular disease, diabetes, and certain cancers based on their baseline data. The app will also offer educational content and behavioral change modules. App usage data will be collected continuously.

    • Follow-up Assessments (Months 6 and 12): Participants will complete the same comprehensive survey administered at baseline to track changes in health behaviors and risk perception.

  • Outcome Measures:

    • Primary Outcome: Change in a composite health behavior score (combining diet, physical activity, and smoking status) from baseline to 12 months.

    • Secondary Outcomes:

      • Change in perceived risk for specific chronic diseases.

      • Sustained engagement with the RiskInsight app over the 12-month period.

      • Correlation between specific app features used and changes in health behaviors.

  • Statistical Analysis:

    • Linear mixed-effects models will be used to analyze the longitudinal changes in health behaviors and risk perception, accounting for repeated measures within individuals.

    • Growth curve modeling will be employed to identify different trajectories of change in the outcome variables.

    • Time-series analysis of app usage data will be conducted to understand patterns of engagement over time.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways, experimental workflows, and logical relationships within the RiskInsight application and its evaluation.

RiskInsight_Signaling_Pathway user_input User Input (Health Data, Lifestyle) risk_algorithm Personalized Risk Algorithm user_input->risk_algorithm Data Input risk_profile User Risk Profile risk_algorithm->risk_profile Calculates interactive_viz Interactive Visualizations risk_profile->interactive_viz Feeds gamified_modules Gamified Learning Modules risk_profile->gamified_modules Personalizes scenario_sim Scenario-Based Simulations risk_profile->scenario_sim Informs risk_perception Accurate Risk Perception interactive_viz->risk_perception gamified_modules->risk_perception scenario_sim->risk_perception behavior_change Informed Decision-Making & Behavior Change risk_perception->behavior_change Leads to

Caption: Signaling pathway from user input to behavior change within the RiskInsight app.

RCT_Workflow recruitment Participant Recruitment (N=200) baseline Baseline Data Collection (Week 0) recruitment->baseline randomization Randomization intervention_group Intervention Group (RiskInsight App + Standard Care) randomization->intervention_group control_group Control Group (Standard Care Only) randomization->control_group midpoint Mid-point Data Collection (Week 12) intervention_group->midpoint control_group->midpoint baseline->randomization endpoint End-point Data Collection (Week 24) midpoint->endpoint analysis Data Analysis (Intention-to-Treat) endpoint->analysis outcomes Primary & Secondary Outcomes analysis->outcomes

Caption: Experimental workflow for the Randomized Controlled Trial (RCT).

App_Logic_Relationship user_engagement User Engagement knowledge_gain Knowledge Gain user_engagement->knowledge_gain Increases behavioral_intention Behavioral Intention user_engagement->behavioral_intention Directly Influences risk_perception_accuracy Risk Perception Accuracy knowledge_gain->risk_perception_accuracy Improves risk_perception_accuracy->behavioral_intention Influences health_outcome Improved Health Outcome behavioral_intention->health_outcome Leads to

Caption: Logical relationship between app engagement and health outcomes.

References

Application Notes and Protocols for High-Throughput Screening of Novel Menin-MLL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) and validation of novel small-molecule inhibitors targeting the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical driver in certain types of acute leukemia.

Introduction

The interaction between Menin and the MLL protein is essential for the leukemogenic activity of MLL fusion proteins, which are characteristic of a particularly aggressive subset of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2][3] Disrupting this protein-protein interaction (PPI) with small molecules represents a promising therapeutic strategy.[3][4] This guide outlines the methodologies for primary high-throughput screening to identify initial hits, secondary assays for hit validation and characterization, and cellular assays to confirm on-target activity.

Menin-MLL Signaling Pathway in Leukemia

Menin acts as a scaffold protein, tethering MLL fusion proteins to chromatin, which leads to the aberrant expression of downstream target genes such as HOXA9 and MEIS1, driving leukemogenesis.[5][6][7] Wild-type MLL is also recruited by Menin to these target genes.[2] Small-molecule inhibitors bind to a pocket on Menin, competitively displacing MLL and reversing this oncogenic gene expression program, leading to cell differentiation and apoptosis.[4][8]

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin Chromatin Chromatin Menin->Chromatin Tethers complex to Differentiation Differentiation Apoptosis Menin:e->Differentiation:w Leads to MLL_Fusion MLL Fusion Protein MLL_Fusion->Menin Binds to Target_Genes Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes Activates transcription of Leukemogenesis Leukemogenesis (Proliferation, Survival) Target_Genes->Leukemogenesis Drives Inhibitor Menin-MLL Inhibitor Inhibitor->Menin Binds and blocks MLL interaction

Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.

High-Throughput Screening Workflow

The process of identifying novel Menin-MLL inhibitors begins with a large-scale primary screen of compound libraries, followed by a series of increasingly stringent secondary and cellular assays to confirm potency, selectivity, and mechanism of action.

HTS_Workflow Start Compound Library (~10,000s of compounds) Primary_Screen Primary HTS (e.g., FP, TR-FRET, AlphaLISA) Start->Primary_Screen Hit_Identification Hit Identification (Potent Compounds) Primary_Screen->Hit_Identification Secondary_Assays Secondary Assays (Orthogonal biochemical assays, NMR) Hit_Identification->Secondary_Assays ~1-5% hit rate Hit_Validation Hit Validation (Confirmed Binders) Secondary_Assays->Hit_Validation Cellular_Assays Cellular Assays (Proliferation, Target Engagement, Gene Expression) Hit_Validation->Cellular_Assays Lead_Compound Lead Compound Cellular_Assays->Lead_Compound

Caption: A typical workflow for the discovery of Menin-MLL inhibitors.

Experimental Protocols

Primary High-Throughput Screening Assays

Primary screens are designed to rapidly assess large compound libraries for their ability to disrupt the Menin-MLL interaction. Common methods include Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and AlphaLISA.[9][10][11][12]

a. Fluorescence Polarization (FP) Assay

This assay measures the change in polarization of fluorescently labeled MLL peptide upon binding to the larger Menin protein. Small molecule inhibitors that disrupt this interaction cause a decrease in polarization.[9][10]

Protocol:

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • Recombinant human Menin protein.

    • Fluorescein-labeled MLL peptide (e.g., MBM1, MLL4-15).[9][13]

    • Test compounds dissolved in DMSO.

  • Procedure (384-well plate format):

    • Add 10 µL of Menin protein solution (final concentration ~5-10 nM) to each well.

    • Add 50 nL of test compound solution (final concentration range 0.1-100 µM).

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of fluorescein-labeled MLL peptide solution (final concentration ~1 nM).

    • Incubate for 1 hour at room temperature, protected from light.

    • Measure fluorescence polarization using a plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis:

    • Calculate the percent inhibition relative to DMSO controls.

    • Determine IC50 values for active compounds by fitting data to a four-parameter logistic equation.

b. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays utilize a lanthanide donor (e.g., Europium) and a compatible acceptor (e.g., APC) conjugated to the interacting partners. Proximity due to interaction results in a FRET signal, which is diminished by inhibitors.[11][14]

Protocol:

  • Reagents:

    • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT.

    • GST-tagged Menin protein.

    • Biotinylated MLL peptide.

    • Europium-labeled anti-GST antibody (Donor).

    • Streptavidin-conjugated Allophycocyanin (APC) (Acceptor).

  • Procedure (384-well plate format):

    • Dispense 5 µL of test compound solution.

    • Add 5 µL of a pre-mixed solution of GST-Menin and Biotin-MLL peptide.

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of a pre-mixed detection solution containing Eu-anti-GST and Streptavidin-APC.

    • Incubate for 1-2 hours at room temperature, protected from light.

    • Measure the TR-FRET signal (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the ratio of acceptor to donor emission.

    • Determine percent inhibition and IC50 values. A Z' factor > 0.7 is considered robust for HTS.[14]

c. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) Assay

AlphaLISA is a bead-based assay where donor and acceptor beads are brought into proximity by the protein interaction, generating a chemiluminescent signal. Inhibitors prevent this proximity and reduce the signal.[12]

Protocol:

  • Reagents:

    • Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA.

    • His-tagged Menin protein.

    • Biotinylated MLL peptide.

    • Streptavidin-coated Donor beads.

    • Anti-His-coated Acceptor beads.

  • Procedure (384-well plate format):

    • Add 5 µL of His-Menin and 5 µL of test compound.

    • Add 5 µL of Biotin-MLL peptide.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of anti-His Acceptor beads.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 5 µL of Streptavidin Donor beads.

    • Incubate for 30 minutes at room temperature in the dark.

    • Read the plate on an EnVision reader or similar instrument.

  • Data Analysis:

    • Calculate percent inhibition and IC50 values. A Z' score of >0.5 is indicative of a good assay.[15]

Secondary and Validation Assays

Hits from the primary screen require validation to confirm their mechanism of action and rule out assay artifacts.

a. Isothermal Titration Calorimetry (ITC)

ITC directly measures the binding affinity (Kd) and thermodynamics of the inhibitor-Menin interaction, providing definitive confirmation of direct binding.[13][16]

Protocol:

  • Setup:

    • Dialyze Menin protein and dissolve the inhibitor in the same buffer (e.g., PBS).

    • Load Menin (5-10 µM) into the sample cell of the calorimeter.

    • Load the inhibitor (50-100 µM) into the injection syringe.

  • Procedure:

    • Perform a series of small injections (e.g., 10 µL aliquots) of the inhibitor into the Menin solution at 25°C.[16]

    • Record the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat change peaks and fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

b. Co-Immunoprecipitation (Co-IP)

Co-IP is performed in a cellular context to confirm that the inhibitor can disrupt the Menin-MLL fusion protein interaction within cells.[8][16][17]

Protocol:

  • Cell Culture and Treatment:

    • Culture human MLL-rearranged leukemia cells (e.g., MV4;11, MOLM-13) or HEK293 cells transfected with a Flag-tagged MLL fusion protein.[8][17]

    • Treat cells with the test compound or DMSO for a specified time (e.g., 4-24 hours).

  • Lysis and Immunoprecipitation:

    • Lyse the cells and collect the protein lysate.

    • Incubate the lysate with an anti-Flag or anti-Menin antibody overnight.

    • Add Protein A/G beads to pull down the antibody-protein complexes.

  • Western Blotting:

    • Wash the beads, elute the proteins, and separate them by SDS-PAGE.

    • Transfer to a membrane and probe with antibodies against Menin and the MLL fusion protein (e.g., anti-Flag).

    • A reduction in the co-precipitated protein in the compound-treated sample indicates disruption of the interaction.

Cellular Characterization Assays

These assays assess the functional consequences of Menin-MLL inhibition in leukemia cells.

a. Cell Proliferation/Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. A reduction in signal indicates cytotoxic or cytostatic effects of the inhibitor.[9][18]

Protocol:

  • Cell Seeding:

    • Seed MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) and control cell lines (lacking MLL rearrangements, e.g., K562) in 96-well plates.[13]

  • Treatment:

    • Treat cells with a serial dilution of the inhibitor or DMSO for 3-7 days.[10][13]

  • MTT Addition and Measurement:

    • Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition (GI) compared to DMSO-treated cells.

    • Determine the GI50 value (the concentration that causes 50% growth inhibition).

b. Target Gene Expression Analysis (qRT-PCR)

Inhibition of the Menin-MLL interaction is expected to downregulate the expression of key target genes like HOXA9 and MEIS1.[4][9]

Protocol:

  • Cell Treatment and RNA Extraction:

    • Treat MLL-rearranged cells with the inhibitor for a defined period (e.g., 2-7 days).[4]

    • Harvest the cells and extract total RNA using a standard kit.

  • cDNA Synthesis and qPCR:

    • Synthesize cDNA from the RNA.

    • Perform quantitative PCR using primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH).

  • Data Analysis:

    • Calculate the relative gene expression changes using the ΔΔCt method. A significant decrease in HOXA9 and MEIS1 mRNA levels in treated cells confirms on-target activity.

Data Presentation

Quantitative data for selected Menin-MLL inhibitors from the literature are summarized below for comparison.

Table 1: Biochemical Activity of Selected Menin-MLL Inhibitors

CompoundPrimary AssayIC50 (nM)Binding AssayKd (nM)Reference
MI-2 FP446ITC158[8]
MI-2-2 FP46ITC22[8]
MI-463 FP (bivalent MLL)32ITC~10[13]
MI-503 FP (bivalent MLL)33ITC~10[13]
MI-1481 FP (bivalent MLL)3.6--[13]
MIV-6R HTRF56--[17]

Table 2: Cellular Activity of Selected Menin-MLL Inhibitors

CompoundCell LineAssayGI50 (µM)Target Gene DownregulationReference
MI-2 MV4;11MTT9.5Yes (HOXA9, MEIS1)[9]
MI-2 KOPN-8MTT7.2Not specified[9]
MI-503 MV4;11Proliferation< 0.5Yes (HOXA9, MEIS1)[16]
M-89 MV-4-11Proliferation0.025Yes (HOX, MEIS1)[19]
M-89 MOLM-13Proliferation0.054Yes (HOX, MEIS1)[19]

Conclusion

The protocols and data presented here provide a comprehensive framework for the discovery and characterization of novel Menin-MLL inhibitors. A multi-assay approach, beginning with robust HTS and progressing through rigorous biochemical and cellular validation, is critical for identifying potent and selective lead compounds for potential therapeutic development in MLL-rearranged leukemias.

References

Application Notes and Protocols for the Administration of a Tachykinin NK-2 Receptor Antagonist in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Administration of a Tachykinin NK-2 Receptor Antagonist in Patient-Derived Xenograft (PDX) Models for Preclinical Evaluation.

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Patient-derived xenograft (PDX) models, generated by implanting patient tumor tissue into immunodeficient mice, are increasingly recognized as a superior preclinical platform for oncology drug development.[1][2] These models preserve the histological and genetic characteristics of the original human tumor, offering a more accurate prediction of clinical outcomes compared to traditional cell line-derived xenografts.[3][4][5][6] The tachykinin system, particularly the neurokinin-2 (NK-2) receptor, has been implicated in the pathophysiology of several cancers, influencing tumor proliferation, survival, and neovascularization.[7] This document provides a detailed protocol for the administration and efficacy evaluation of a hypothetical selective tachykinin NK-2 receptor antagonist, herein designated as MEN-10376, in colorectal cancer (CRC) PDX models.

Experimental Workflow

The overall experimental workflow for evaluating MEN-10376 in CRC PDX models is depicted below. This process begins with the establishment of the PDX model from a patient's tumor and culminates in the analysis of the therapeutic response.

experimental_workflow cluster_0 PDX Model Establishment cluster_1 Preclinical Efficacy Study cluster_2 Data Analysis patient_tumor Patient Tumor Collection implantation Subcutaneous Implantation (NSG Mice) patient_tumor->implantation engraftment Tumor Engraftment & Growth (P0) implantation->engraftment expansion Passaging & Expansion (P1-P3) engraftment->expansion cryopreservation Tumor Cryopreservation expansion->cryopreservation cohort_formation Cohort Formation (Tumor Volume 150-200 mm³) expansion->cohort_formation randomization Randomization cohort_formation->randomization treatment_initiation Treatment Initiation randomization->treatment_initiation monitoring Tumor Growth & Body Weight Monitoring treatment_initiation->monitoring endpoint Endpoint Analysis monitoring->endpoint data_collection Data Collection endpoint->data_collection tgi_calculation TGI Calculation data_collection->tgi_calculation statistical_analysis Statistical Analysis tgi_calculation->statistical_analysis reporting Reporting statistical_analysis->reporting

Caption: Overall experimental workflow for the evaluation of MEN-10376 in PDX models.

Protocols

Protocol 1: Establishment and Propagation of Colorectal Cancer PDX Models

This protocol outlines the procedure for creating and expanding CRC PDX models from fresh patient tumor tissue.

Materials:

  • Fresh human colorectal tumor tissue obtained from surgical resection.

  • Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null or NSG mice), 6-8 weeks old.[8]

  • Sterile surgical instruments.

  • Phosphate-buffered saline (PBS) with antibiotics.

  • Matrigel (optional).

  • Cryopreservation medium (e.g., DMEM with 20% FBS and 10% DMSO).

Procedure:

  • Tissue Acquisition and Preparation:

    • Collect fresh tumor tissue from consenting patients under sterile conditions.

    • Transport the tissue to the laboratory on ice in a sterile collection medium.

    • In a sterile biosafety cabinet, wash the tissue with cold PBS containing antibiotics.

    • Remove any non-neoplastic or necrotic tissue.

    • Mince the tumor tissue into small fragments of approximately 2-3 mm³.[2]

  • Implantation (P0 Generation):

    • Anesthetize the NSG mouse.

    • Make a small incision on the flank of the mouse.

    • Create a subcutaneous pocket using blunt dissection.

    • Implant one tumor fragment (optionally mixed with Matrigel) into the pocket.[4]

    • Close the incision with surgical clips or sutures.

    • Monitor the mouse for recovery and tumor growth.

  • Tumor Growth Monitoring and Passaging:

    • Monitor tumor growth by caliper measurements twice a week.[9]

    • When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.[2]

    • Aseptically resect the tumor.

    • Process the tumor as in step 1 and implant fragments into a new cohort of mice for expansion (P1 generation).

  • Cryopreservation:

    • Place tumor fragments in cryovials with cryopreservation medium.

    • Freeze the vials slowly to -80°C before transferring to liquid nitrogen for long-term storage.

Protocol 2: Administration of MEN-10376 in PDX Models

This protocol details the preparation and administration of the therapeutic agent to the established PDX models.

Materials:

  • MEN-10376 (lyophilized powder).

  • Sterile vehicle solution (e.g., saline, PBS, or a specific formulation as per compound characteristics).

  • Syringes and needles appropriate for the route of administration.

  • Established CRC PDX-bearing mice with tumor volumes of 150-200 mm³.

Procedure:

  • Cohort Selection and Randomization:

    • Once tumors from a PDX line reach the desired volume (150-200 mm³), randomize the mice into treatment and control groups (n ≥ 5 per group).[9]

    • Ensure that the average tumor volume is comparable across all groups at the start of the study.

  • Preparation of Dosing Solution:

    • Reconstitute MEN-10376 in the appropriate sterile vehicle to the desired stock concentration.

    • Prepare fresh dosing solutions on each day of administration.

  • Drug Administration:

    • Administer MEN-10376 to the treatment group via the predetermined route (e.g., intraperitoneal, intravenous, oral gavage).[8]

    • Administer an equivalent volume of the vehicle solution to the control group.

    • Follow the dosing schedule as outlined in the study design (e.g., daily, twice weekly).

Protocol 3: Monitoring Tumor Growth and Efficacy Evaluation

This protocol describes the methods for assessing the antitumor activity of MEN-10376.

Procedure:

  • Tumor Volume Measurement:

    • Measure the tumor length (L) and width (W) with digital calipers two to three times per week.[9]

    • Calculate the tumor volume (V) using the formula: V = (L x W²) / 2.[9]

  • Monitoring Animal Health:

    • Record the body weight of each mouse at the time of tumor measurement.

    • Monitor the animals for any signs of toxicity, such as significant weight loss (>15%), lethargy, or ruffled fur.[9]

  • Efficacy Endpoint and Data Analysis:

    • Continue the study for a predetermined period or until tumors in the control group reach the maximum allowed size.

    • At the end of the study, euthanize the mice and resect the tumors for further analysis (e.g., histology, biomarker analysis).

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.

Data Presentation

Quantitative data should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Animal and Tumor Characteristics

ParameterDescription
Mouse StrainNOD.Cg-Prkdcscid Il2rg tmlWjl/SzJ (NSG)
Age/Sex6-8 weeks / Female
Implantation SiteSubcutaneous, right flank
Patient Tumor IDCRC-001
Tumor HistologyModerately differentiated adenocarcinoma
Passage NumberP3

Table 2: Dosing and Administration Schedule for MEN-10376

GroupTreatmentDose (mg/kg)RouteSchedule
1Vehicle-IPDaily
2MEN-1037610IPDaily
3MEN-1037630IPDaily
4Positive Control5-FU50IP

Table 3: Hypothetical Tumor Growth Inhibition (TGI) Data

Treatment GroupMean Tumor Volume at Day 0 (mm³)Mean Tumor Volume at Day 21 (mm³)TGI (%)p-value vs. Vehicle
Vehicle175.2 ± 15.81250.6 ± 112.5--
MEN-10376 (10 mg/kg)178.1 ± 14.9875.4 ± 95.335.0<0.05
MEN-10376 (30 mg/kg)176.5 ± 16.2550.1 ± 78.165.1<0.001
5-FU (50 mg/kg)177.3 ± 15.5495.7 ± 65.470.2<0.001

Signaling Pathway

MEN-10376 is a selective antagonist of the tachykinin NK-2 receptor. The binding of its natural ligand, Neurokinin A (NKA), to the NK-2 receptor can activate downstream signaling pathways that promote cancer cell proliferation and survival.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NKA Neurokinin A (NKA) NK2R NK-2 Receptor NKA->NK2R binds Gq Gq protein NK2R->Gq activates MEN10376 MEN-10376 MEN10376->NK2R blocks PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC ERK ERK PKC->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Proposed signaling pathway of the NK-2 receptor in cancer cells.

References

Patented Menin-MLL Protein-Protein Interaction Inhibitors: A Comprehensive Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

This document provides a detailed overview of patented small molecule inhibitors targeting the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI), a critical dependency in certain types of acute leukemia. These notes are intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics.

The interaction between Menin and the N-terminal region of MLL (or its oncogenic fusion proteins) is essential for the recruitment of the MLL complex to chromatin, leading to the expression of leukemogenic genes such as HOXA9 and MEIS1.[1][2] Disrupting this interaction with small molecules has emerged as a promising therapeutic strategy for MLL-rearranged (MLL-r) and NPM1-mutant (NPM1m) acute leukemias.[3][4] Several inhibitors have progressed into clinical trials, demonstrating the viability of this approach.[3][5][6]

Signaling Pathway and Mechanism of Action

The MLL protein is a histone methyltransferase that plays a crucial role in regulating gene expression during development and hematopoiesis. In MLL-rearranged leukemias, the N-terminus of MLL is fused to one of over 80 different partner proteins, creating an oncogenic fusion protein. This fusion protein requires interaction with the scaffold protein Menin to be targeted to specific gene loci, where it aberrantly activates the transcription of genes that drive leukemia cell proliferation and survival. Menin-MLL inhibitors function by binding to a pocket on Menin that is critical for its interaction with MLL, thereby preventing the MLL fusion protein from localizing to its target genes and downregulating their expression.[1][2]

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin interacts with Chromatin Chromatin Menin->Chromatin recruits to Target_Genes Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes activates transcription of Leukemogenesis Leukemogenesis (Proliferation, Survival) Target_Genes->Leukemogenesis drives Menin_Inhibitor Menin-MLL Inhibitor Menin_Inhibitor->Menin binds to and blocks MLL interaction caption Menin-MLL Signaling Pathway and Inhibition.

Caption: Menin-MLL Signaling Pathway and Inhibition.

Quantitative Data of Patented Menin-MLL Inhibitors

The following tables summarize the in vitro potency of several key patented Menin-MLL inhibitors. Data is compiled from various public sources and vendor websites.

Table 1: Biochemical and Cellular Potency of Selected Menin-MLL Inhibitors

Inhibitor NamePatent Assignee/DeveloperBinding Affinity (Ki/Kd)Biochemical IC50Cellular IC50/GI50Target Cell LinesReference(s)
Revumenib (SNDX-5613) Syndax Pharmaceuticals0.149 nM (Ki)N/A10-20 nMMV4;11, RS4;11, MOLM-13, KOPN-8[7]
Ziftomenib (KO-539) Kura OncologyN/A22 nM<25 nMMOLM13, MV411, OCI-AML2, OCI-AML3[8]
VTP50469 Vincerx Pharma104 pM (Ki)N/A13-37 nMMOLM13, THP1, NOMO1, MV4;11, RS4;11[9]
DS-1594 Daiichi SankyoN/A1.4 nM2.5-28.5 nMMV-4-11, MOLM-13, KOPN-8, OCI-AML3[4][10]
MI-503 University of Michigan~10 nM (Kd)14.7 nM220-570 nMMLL-AF9 transformed BMCs, MV4;11, MOLM-13[11][12][13][14]
MI-2-2 University of Michigan22 nM (Kd)46 nM~5 µMMLL-AF9 transformed BMCs[2]

N/A: Not available in the searched sources.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Menin-MLL inhibitors are provided below.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the ability of a test compound to inhibit the interaction between Menin and a fluorescently labeled MLL-derived peptide.

Principle: A small, fluorescently labeled MLL peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Menin protein, its tumbling is restricted, leading to a high polarization signal. An inhibitor that disrupts this interaction will cause the peptide to be displaced from Menin, resulting in a decrease in polarization.

Materials:

  • Purified recombinant human Menin protein

  • Fluorescein-labeled MLL peptide (e.g., FLSN-MLL4-43)

  • FP Assay Buffer: 50 mM Tris (pH 7.5), 50 mM NaCl, 1 mM TCEP[15]

  • Test compounds dissolved in DMSO

  • Black, low-volume 384-well or 96-well plates

Protocol:

  • Prepare a solution of Menin and the fluorescently labeled MLL peptide in FP Assay Buffer. The final concentrations should be optimized, but a starting point is 4 nM for each component.[15]

  • Incubate the Menin-peptide complex for at least 1 hour at room temperature to allow for binding equilibrium to be reached.[15]

  • Prepare serial dilutions of the test compounds in DMSO. Then, dilute the compounds in FP Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <5%).

  • Add the diluted compounds to the wells of the microplate.

  • Add the pre-incubated Menin-peptide complex to the wells containing the compounds.

  • Incubate the plate for 3 hours at room temperature, protected from light.[15]

  • Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 530 nm emission for fluorescein).[16]

  • Calculate the IC50 values by plotting the decrease in millipolarization (mP) units as a function of the compound concentration.[15]

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Reagents Prepare Menin, Fluorescent MLL Peptide, and Inhibitors Incubate_MP Incubate Menin and Peptide (1 hr) Reagents->Incubate_MP Add_Inhibitor Add Inhibitor to Plate Reagents->Add_Inhibitor Add_Complex Add Menin-Peptide Complex to Plate Incubate_MP->Add_Complex Add_Inhibitor->Add_Complex Incubate_Final Incubate (3 hrs) Add_Complex->Incubate_Final Read_FP Measure Fluorescence Polarization Incubate_Final->Read_FP Analyze Calculate IC50 Read_FP->Analyze caption Fluorescence Polarization Assay Workflow.

Caption: Fluorescence Polarization Assay Workflow.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is another common method for quantifying the Menin-MLL interaction and its inhibition in a high-throughput format.

Principle: TR-FRET utilizes a long-lifetime lanthanide (e.g., Terbium) as a donor fluorophore and a second fluorophore (e.g., fluorescein) as an acceptor. When a Terbium-labeled anti-tag antibody binds to a tagged Menin protein, and a fluorescein-labeled MLL peptide binds to Menin, the donor and acceptor are brought into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength. An inhibitor disrupts the Menin-MLL interaction, separating the donor and acceptor and reducing the FRET signal.

Materials:

  • His-tagged recombinant human Menin protein

  • Biotinylated MLL peptide

  • Terbium-labeled anti-His antibody (donor)

  • Streptavidin-conjugated fluorophore (e.g., d2 or XL665, acceptor)

  • TR-FRET assay buffer (specific to the commercial kit, but generally a buffered saline solution with a detergent)

  • Test compounds dissolved in DMSO

  • Low-volume 384-well plates

Protocol:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the diluted compounds to the wells of the microplate.

  • Prepare a mixture of His-tagged Menin and biotinylated MLL peptide in the assay buffer and add it to the wells.

  • Prepare a mixture of the Terbium-labeled anti-His antibody and the streptavidin-conjugated acceptor and add it to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.

  • Calculate the TR-FRET ratio (acceptor emission / donor emission) and determine the IC50 values from the dose-response curves.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Leukemia cell lines (e.g., MOLM-13, MV4;11) and control cell lines (e.g., HL-60)

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds dissolved in DMSO

  • 96-well flat-bottom plates

Protocol:

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of medium).[17]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired treatment duration (e.g., 72 hours to 7 days).[15][17][18]

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate at room temperature in the dark for at least 2 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the GI50 (50% growth inhibition) values.

Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate that an inhibitor can disrupt the Menin-MLL interaction within a cellular context.

Principle: Cells expressing tagged MLL fusion protein are lysed, and an antibody against the tag is used to pull down the MLL fusion protein and any interacting partners. The presence of Menin in the immunoprecipitated complex is then detected by Western blotting. Treatment with a Menin-MLL inhibitor is expected to reduce the amount of Menin that co-precipitates with the MLL fusion protein.

Materials:

  • HEK-293T cells or leukemia cell lines (e.g., MOLM-13)

  • Expression vector for a tagged MLL fusion protein (e.g., Flag-MLL-AF9)

  • Transfection reagent

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against the tag (e.g., anti-Flag antibody)

  • Antibody against Menin

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Transfect HEK-293T cells with the MLL fusion protein expression vector. For endogenous studies in leukemia cells, this step is omitted.

  • Treat the cells with the Menin-MLL inhibitor or vehicle (DMSO) for a specified period.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysates by centrifugation.

  • Incubate a portion of the lysate with the anti-tag antibody overnight at 4°C.

  • Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with antibodies against the tag (to confirm successful IP) and against Menin (to assess the interaction).

  • Visualize the protein bands using an appropriate detection method (e.g., chemiluminescence). A reduction in the Menin band in the inhibitor-treated sample indicates disruption of the interaction.[19]

Conclusion

The development of potent and specific inhibitors of the Menin-MLL interaction represents a significant advancement in targeted therapy for acute leukemias with MLL rearrangements or NPM1 mutations. The protocols and data presented here provide a valuable resource for researchers in this field, facilitating the evaluation of existing inhibitors and the discovery of new therapeutic agents. As our understanding of the molecular mechanisms underlying these leukemias continues to grow, so too will the opportunities for innovative and effective treatments.

References

a potential therapeutic strategy for MLL rearrangement (MLL-r) leukemia

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: A Potential Therapeutic Strategy for MLL-Rearranged (MLL-r) Leukemia: Synergistic Targeting of the Menin-MLL Interaction and BCL-2

Audience: Researchers, scientists, and drug development professionals.

Introduction Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a historically poor prognosis, particularly in infants and adults with therapy-related disease.[1][2][3] These leukemias are driven by chromosomal translocations involving the KMT2A (formerly MLL) gene, which creates oncogenic fusion proteins.[3] These MLL-fusion proteins aberrantly recruit essential co-factors to chromatin, leading to the dysregulated expression of key target genes, most notably HOX genes (especially HOXA9) and MEIS1, which block hematopoietic differentiation and drive leukemic proliferation.[3][4][5]

A central mechanism in MLL-r leukemogenesis is the mandatory interaction between the MLL-fusion protein and the scaffold protein Menin. This interaction is critical for tethering the fusion complex to target genes.[6][7] Disrupting this protein-protein interaction has emerged as a primary therapeutic strategy. Furthermore, the oncogenic program driven by MLL-fusions often creates a dependency on anti-apoptotic pathways to sustain survival. Specifically, MLL-r leukemias frequently exhibit high expression of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein that sequesters pro-apoptotic proteins and prevents cell death.[8][9]

This document outlines a potent therapeutic strategy based on the synergistic combination of two classes of targeted agents: Menin inhibitors to disrupt the primary oncogenic driver and BCL-2 inhibitors to disable the key survival pathway, thereby creating a powerful synthetic lethal effect against MLL-r leukemia cells.

Core Signaling Pathway and Therapeutic Intervention

The MLL-fusion protein requires the Menin protein to activate the transcription of leukemogenic target genes. This oncogenic signaling leads to an increased reliance on the BCL-2 protein for cell survival. The diagram below illustrates this dependency and the points of intervention for Menin and BCL-2 inhibitors.

MLL_BCL2_Pathway cluster_0 Oncogenic Driver Complex cluster_1 Target Gene Upregulation cluster_2 Cellular Consequences cluster_3 Survival Pathway Dependency cluster_4 Therapeutic Intervention MLL_Fusion MLL-Fusion Protein HOXA9_MEIS1 HOXA9 / MEIS1 Expression MLL_Fusion->HOXA9_MEIS1 Activates BCL2 BCL-2 Upregulation MLL_Fusion->BCL2 Activates Menin Menin Menin->MLL_Fusion Interaction Proliferation Leukemic Proliferation HOXA9_MEIS1->Proliferation Diff_Block Differentiation Block HOXA9_MEIS1->Diff_Block Apoptosis_Inhibition Apoptosis Inhibition BCL2->Apoptosis_Inhibition Apoptosis_Inhibition->Proliferation Supports Menin_Inhibitor Menin Inhibitor (e.g., Revumenib) Menin_Inhibitor->Menin Disrupts Interaction BCL2_Inhibitor BCL-2 Inhibitor (e.g., Venetoclax) BCL2_Inhibitor->BCL2 Inhibits

Caption: MLL-r leukemia pathway showing points of therapeutic intervention.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Menin and BCL-2 inhibitors in MLL-r leukemia.

Table 1: Preclinical Efficacy of Menin Inhibitors in MLL-r Leukemia

Compound Cell Line MLL Fusion IC50 (nM) Reference
Revumenib (SNDX-5613) MV4;11 MLL-AF4 12 [10]
Revumenib (SNDX-5613) MOLM-13 MLL-AF9 20 [10]
Ziftomenib (KO-539) MV4;11 MLL-AF4 <10 [11]
Ziftomenib (KO-539) MOLM-13 MLL-AF9 <10 [11]

| MI-503 | MV4;11 | MLL-AF4 | 77 |[12] |

Table 2: Clinical Trial Data for Menin Inhibitors in Relapsed/Refractory (R/R) KMT2A(MLL)-rearranged Leukemia

Inhibitor Trial Name Patient Population Overall Response Rate (ORR) Complete Remission (CR/CRh) Rate Reference
Revumenib AUGMENT-101 (Phase I/II) R/R KMT2A-r Leukemia 53% 30% (CR+CRh) [10][13]

| Ziftomenib | KOMET-001 (Phase I) | R/R KMT2A-r Leukemia | 33.3% | 33.3% |[11] |

CRh: Complete remission with partial hematologic recovery.

Table 3: Preclinical Efficacy of BCL-2 Inhibition in MLL-r Leukemia

Inhibitor Cell Line MLL Fusion IC50 (nM) Reference
Venetoclax (ABT-199) RS4;11 MLL-AF4 1.5 [9]
Venetoclax (ABT-199) SEM MLL-AF4 4.2 [9]

| Venetoclax (ABT-199) | MV4;11 | MLL-AF4 | 6.8 |[9] |

Table 4: Synergistic Effects of Menin and BCL-2 Inhibitor Combination

Combination Cell Line Effect Observation Reference
Menin Inhibitor + Venetoclax MLL-r AML cells Synergy Combination treatment shows enhanced apoptosis and cell killing compared to single agents. [14][15][16]
DOT1L Inhibitor + Venetoclax t(4;11) cell line Synergy Combination of ABT-199 and DOT1L inhibitors shows synergistic cell killing. [9]

| BET Inhibitor + Venetoclax | Kasumi-1 cells | Synergy | BET inhibitors sensitize cells to BCL-2 inhibitors. |[14] |

Note: Direct preclinical synergy data for Menin inhibitor + Venetoclax is an area of active investigation, but synergy with other epigenetic modulators targeting the MLL complex (like DOT1L and BET inhibitors) provides a strong rationale.[9][14]

Experimental Workflow

The following workflow outlines a systematic approach to evaluate the synergistic potential of combining a Menin inhibitor and a BCL-2 inhibitor for treating MLL-r leukemia.

Experimental_Workflow cluster_0 Phase 1: In Vitro Monotherapy Characterization cluster_1 Phase 2: In Vitro Combination & Synergy Analysis cluster_2 Phase 3: Mechanistic Validation cluster_3 Phase 4: In Vivo Preclinical Efficacy P1_A Select MLL-r and MLL-wt Leukemia Cell Lines P1_B Determine IC50 values for Menin-i and BCL2-i (72h Viability Assay) P1_A->P1_B P2_A Dose-Response Matrix Assay (6x6 Grid, 72h) P1_B->P2_A P2_B Calculate Synergy Scores (Bliss, Loewe, or HSA Model) P2_A->P2_B P2_C Confirm Synergy via Apoptosis Assay (Annexin V / PI Staining) P2_B->P2_C P3_A qRT-PCR for Target Genes (HOXA9, MEIS1, BCL2) (6-24h Treatment) P2_C->P3_A P3_B Western Blot for Protein Levels (Cleaved PARP/Caspase-3, BCL-2) (24-48h Treatment) P3_A->P3_B P4_A Establish MLL-r PDX or Cell Line Xenograft Model P3_B->P4_A P4_B Treat with Vehicle, Single Agents, and Combination P4_A->P4_B P4_C Monitor Tumor Burden & Survival P4_B->P4_C

Caption: Workflow for preclinical evaluation of combination therapy.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT or Resazurin)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of individual drugs and assess the combined effect on cell viability.

Materials:

  • MLL-r leukemia cell lines (e.g., MV4;11, MOLM-13) and MLL-wildtype controls (e.g., K562).

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.

  • 96-well flat-bottom cell culture plates.

  • Menin inhibitor and BCL-2 inhibitor stock solutions in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or Resazurin sodium salt (0.15 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl for MTT) or DMSO.

  • Plate reader capable of measuring absorbance at 570 nm (MTT) or fluorescence at 560ex/590em (Resazurin).

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Drug Preparation: Prepare serial dilutions of each drug in culture medium. For combination studies, prepare a matrix of concentrations.

  • Treatment: Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Reagent Addition:

    • For MTT: Add 20 µL of MTT solution to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and incubate overnight at 37°C.[17][18]

    • For Resazurin: Add 20 µL of Resazurin solution to each well and incubate for 4-6 hours until a color change is observed.

  • Data Acquisition: Read the plate on a plate reader. For MTT, measure absorbance at 570 nm. For Resazurin, measure fluorescence.

  • Analysis: Normalize the readings to the vehicle control wells. Plot the dose-response curves and calculate IC50 values using non-linear regression (e.g., log(inhibitor) vs. response) in software like GraphPad Prism.

Protocol 2: Synergy Analysis

This protocol describes how to analyze data from the dose-response matrix experiment to determine if the drug combination is synergistic, additive, or antagonistic.

Procedure:

  • Data Collection: Generate a viability dataset from a dose-response matrix as described in Protocol 1, where concentrations of Drug A are on the x-axis and concentrations of Drug B are on the y-axis.

  • Select a Synergy Model:

    • Bliss Independence Model: Assumes the two drugs act independently. The expected combined effect E(AB) is calculated as E(A) + E(B) - E(A)*E(B), where E(A) and E(B) are the fractional inhibitions of each drug alone. A score > 0 indicates synergy.[15][16]

    • Loewe Additivity Model: Based on the principle that a drug cannot interact with itself. It compares the dose of the combination required to achieve a certain effect with the doses of the single agents required for the same effect.

  • Software Analysis: Use specialized software (e.g., Combenefit, SynergyFinder) to input the dose-response matrix data.

  • Interpretation: The software will generate synergy scores and 3D surface plots.

    • Synergy: The observed combination effect is greater than the expected additive effect.

    • Additivity: The observed effect is equal to the expected effect.

    • Antagonism: The observed effect is less than the expected effect.

Protocol 3: Western Blot Analysis for Apoptosis and Target Proteins

This protocol is used to detect changes in protein expression and confirm the mechanism of action (e.g., apoptosis induction).[19][20]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer (4x).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-BCL-2, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis: Treat MLL-r cells with the drugs (single and combination) at their IC50 concentrations for 24-48 hours. Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.[21]

  • Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21] Wash again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to the loading control (β-actin).

Protocol 4: Quantitative Real-Time PCR (qRT-PCR)

This protocol measures changes in the mRNA levels of MLL-fusion target genes.

Materials:

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen).

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • SYBR Green or TaqMan-based qPCR master mix.

  • qPCR instrument.

  • Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (GAPDH, ACTB).

Procedure:

  • Cell Treatment and RNA Extraction: Treat MLL-r cells with the Menin inhibitor for 6-24 hours. Harvest cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction by mixing cDNA, primers, and master mix. Use the following typical thermal cycling conditions: 95°C for 3 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.

Conclusion and Future Directions

The combination of Menin inhibitors and BCL-2 inhibitors represents a highly rational and promising therapeutic strategy for MLL-r leukemia. By simultaneously targeting the core oncogenic driver and a critical survival dependency, this approach has the potential to induce deep and durable responses, overcome resistance, and improve outcomes for patients with this aggressive disease. Preclinical validation through the workflows and protocols described here is essential to define optimal dosing and scheduling before advancing this combination into clinical trials. Future work should also focus on identifying biomarkers that predict response and exploring mechanisms of potential resistance to this dual-targeting strategy.

References

Application Notes and Protocols for Chromatin Immunoprecipitation Sequencing (ChIP-seq)

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Chromatin Immunoprecipitation (ChIP) Sequencing

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a powerful and widely used technique to identify the genome-wide binding sites of DNA-associated proteins.[1][2][3] This method combines chromatin immunoprecipitation (ChIP) with massively parallel DNA sequencing to precisely map the interactions between proteins such as transcription factors, histones, and other chromatin-associated proteins with DNA.[2][3] Understanding these interactions is crucial for elucidating gene regulatory networks, epigenetic modifications, and chromatin structure.[1] The insights gained from ChIP-seq are invaluable in many areas of biology, including the study of disease mechanisms and drug development.[3][4]

Initial searches for the application of MEN-10376 in ChIP-seq did not yield specific results. Available information identifies MEN-10376 as a potent and selective antagonist for the tachykinin NK-2 receptor.[5][6] As NK-2 receptors are G-protein coupled receptors located on the cell surface, they are not the typical direct targets for ChIP-seq, which investigates proteins that bind to DNA within the nucleus. However, the following sections provide a detailed, generalized protocol for ChIP-seq that can be adapted for studying relevant DNA-binding proteins.

I. General Principles of ChIP-Sequencing

The ChIP-seq workflow begins with the cross-linking of proteins to DNA, followed by chromatin fragmentation.[3] An antibody specific to the protein of interest is then used to immunoprecipitate the protein-DNA complexes. The associated DNA is subsequently purified and prepared for high-throughput sequencing. The resulting sequence reads are aligned to a reference genome to identify the specific genomic locations where the protein was bound.

II. Experimental Protocol for ChIP-Sequencing

This protocol provides a general framework for performing a ChIP-seq experiment. Optimization of specific steps, such as sonication conditions and antibody concentrations, may be necessary for different cell types and target proteins.

A. Cell Preparation and Cross-linking

  • Culture cells to approximately 90% confluency.

  • Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.

  • Incubate for 10 minutes at room temperature.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes at room temperature.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Harvest the cells by scraping and transfer to a conical tube.

  • Centrifuge the cells to form a pellet and discard the supernatant. The cell pellet can be stored at -80°C.

B. Chromatin Preparation

  • Resuspend the cell pellet in a lysis buffer and incubate on ice to lyse the cell membrane and release the nuclei.

  • Isolate the nuclei by centrifugation.

  • Resuspend the nuclear pellet in a nuclear lysis buffer.

  • Fragment the chromatin into sizes ranging from 150 to 400 base pairs using sonication.[7] The optimal sonication conditions should be determined empirically.

  • Centrifuge the sonicated lysate to pellet the cellular debris. The supernatant contains the soluble chromatin.

C. Immunoprecipitation

  • Pre-clear the chromatin by incubating with Protein A or Protein G beads to reduce non-specific binding.

  • Collect a small aliquot of the pre-cleared chromatin to serve as the "input" control.

  • Incubate the remaining chromatin with an antibody specific to the target protein overnight at 4°C with gentle rotation. A parallel sample with a control IgG antibody should also be prepared.[8]

  • Add Protein A or Protein G beads to capture the antibody-protein-DNA complexes. Incubate for 2-3 hours at 4°C.[8]

  • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.[8]

D. Elution and Reverse Cross-linking

  • Elute the immunoprecipitated chromatin from the beads using an elution buffer.

  • Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C for several hours.[8]

  • Treat the samples with RNase A to remove RNA and then with Proteinase K to digest proteins.

E. DNA Purification and Library Preparation

  • Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

  • Prepare the DNA library for sequencing according to the manufacturer's instructions for the chosen sequencing platform (e.g., Illumina).[7] This typically involves end-repair, A-tailing, and ligation of sequencing adapters.

  • Perform PCR amplification to enrich for the library fragments.[7]

  • Analyze the size distribution and concentration of the library before proceeding to sequencing.

F. Sequencing and Data Analysis

  • Sequence the prepared libraries using a high-throughput sequencing platform.

  • Perform quality control on the raw sequencing reads.

  • Align the reads to the appropriate reference genome.

  • Use peak-calling algorithms to identify genomic regions with significant enrichment of sequence reads in the immunoprecipitated sample compared to the input control.

III. Data Presentation

While no quantitative data for MEN-10376 in the context of ChIP-seq is available, a typical ChIP-seq experiment would generate data that can be summarized in tables. Below are examples of how such data could be structured.

Table 1: Summary of ChIP-seq Peaks

SampleTarget ProteinNumber of PeaksGenome Coverage (%)
Treatment 1Transcription Factor X15,2341.2
ControlTranscription Factor X8,7650.7
Treatment 1IgG1500.01
ControlIgG1450.01

Table 2: Annotation of Differentially Bound Regions

Genomic RegionGene(s)Log2 Fold Change (Treatment/Control)p-valueBiological Process
chr1:12345-12890Gene A3.51.2e-8Cell Cycle
chr5:98765-99123Gene B-2.14.5e-6Apoptosis
chr12:54321-54789Gene C, Gene D4.27.8e-10Signal Transduction

IV. Visualizations

Diagram 1: General ChIP-seq Experimental Workflow

ChIP_Seq_Workflow cluster_wet_lab Wet Lab Protocol cluster_dry_lab Bioinformatics Analysis Crosslinking 1. Cross-linking (Formaldehyde) CellLysis 2. Cell Lysis & Chromatin Fragmentation (Sonication) Crosslinking->CellLysis Immunoprecipitation 3. Immunoprecipitation (Specific Antibody) CellLysis->Immunoprecipitation ReverseCrosslinking 4. Reverse Cross-linking & DNA Purification Immunoprecipitation->ReverseCrosslinking LibraryPrep 5. Sequencing Library Preparation ReverseCrosslinking->LibraryPrep Sequencing 6. High-Throughput Sequencing LibraryPrep->Sequencing ReadAlignment 7. Read Alignment (to Reference Genome) Sequencing->ReadAlignment PeakCalling 8. Peak Calling (vs. Input Control) ReadAlignment->PeakCalling DownstreamAnalysis 9. Downstream Analysis (Annotation, Motif Finding) PeakCalling->DownstreamAnalysis

Caption: A flowchart of the major steps in a ChIP-seq experiment.

Diagram 2: Hypothetical Signaling Pathway Leading to Gene Regulation

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Ligand Ligand Ligand->Receptor Binds Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Phosphorylates TF_active Active Transcription Factor TF_inactive->TF_active Translocates to Nucleus DNA DNA TF_active->DNA Binds to Promoter/Enhancer Gene Target Gene DNA->Gene Regulates Transcription

Caption: A model signaling cascade culminating in gene transcription.

References

Troubleshooting & Optimization

Overcoming MEN-10376 solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues and effectively utilizing MEN-10376 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is MEN-10376 and what is its mechanism of action?

A1: MEN-10376 is a potent and selective antagonist of the tachykinin neurokinin 2 (NK2) receptor.[1] It is a peptide analog of Neurokinin A (NKA).[2] The NK2 receptor is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand NKA, activates downstream signaling pathways. MEN-10376 competitively binds to the NK2 receptor, blocking the binding of NKA and thereby inhibiting its biological effects.

Q2: What is the primary signaling pathway activated by the NK2 receptor?

A2: The NK2 receptor primarily couples to Gq and Gs G-proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

Q3: What are the known solubility properties of MEN-10376?

A3: MEN-10376 has been reported to have the following solubility:

  • Dimethyl sulfoxide (DMSO): ≥ 46.8 mg/mL

  • Water: ≥ 95.8 mg/mL

Due to its peptidic nature, its solubility in aqueous solutions can be influenced by pH.

Troubleshooting Guide: Overcoming MEN-10376 Solubility Issues

Problem 1: MEN-10376 precipitates when preparing a stock solution in an aqueous buffer.

  • Possible Cause: The pH of the aqueous buffer may be close to the isoelectric point of the peptide, minimizing its solubility.

  • Solution:

    • pH Adjustment: Based on the amino acid sequence of MEN-10376 (Asp-Tyr-DTrp-Val-DTrp-DTrp-Lys-NH2), it has acidic (Aspartic Acid) and basic (Lysine) residues. To enhance solubility, try dissolving the peptide in a slightly acidic (e.g., 10% acetic acid) or slightly basic (e.g., 0.1% ammonium hydroxide) solution before diluting it into the desired buffer. Always check the final pH to ensure it is compatible with your experimental system.

    • Use of Organic Co-solvents: For highly hydrophobic peptides, dissolving in a minimal amount of an organic solvent like DMSO first is recommended.

Problem 2: Precipitation is observed in the cell culture medium after adding the MEN-10376 stock solution.

  • Possible Cause 1: The final concentration of the organic solvent (e.g., DMSO) is too high, causing toxicity or precipitation upon dilution.

  • Solution 1:

    • Prepare a more concentrated stock solution in DMSO so that the final concentration of DMSO in the cell culture medium is less than 0.5%. It is generally recommended to keep the final DMSO concentration at or below 0.1% to minimize off-target effects.

    • When diluting the DMSO stock into the aqueous medium, add the stock solution dropwise while gently vortexing the medium to ensure rapid and uniform mixing.

  • Possible Cause 2: The concentration of MEN-10376 exceeds its solubility limit in the complex cell culture medium.

  • Solution 2:

    • Serial Dilutions: Prepare intermediate dilutions of the MEN-10376 stock solution in a serum-free medium or a buffer compatible with your cell culture medium before adding it to the final culture plate.

    • Sonication: Briefly sonicate the final solution in a water bath sonicator to aid in the dissolution of any small precipitates. Use with caution to avoid degradation of the peptide or other media components.

  • Possible Cause 3: Interaction with components of the cell culture medium, such as proteins in fetal bovine serum (FBS).

  • Solution 3:

    • Pre-warm the medium: Ensure the cell culture medium is at 37°C before adding the MEN-10376 stock solution.

    • Serum Reduction: If permissible for your cell line and experiment, consider reducing the serum concentration at the time of treatment.

Problem 3: Inconsistent or lower-than-expected biological activity in cell-based assays.

  • Possible Cause: Degradation of the peptide in the stock solution or cell culture medium.

  • Solution:

    • Proper Storage: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.

    • Fresh Preparations: For sensitive experiments, prepare fresh dilutions of MEN-10376 from a frozen stock solution immediately before use.

    • Stability Assessment: If degradation is suspected, the stability of the peptide in your specific cell culture medium and conditions can be assessed over time using techniques like HPLC. Peptides can be degraded by proteases present in serum.

Quantitative Data Summary

ParameterValueSource
Ki (rat small intestine NK2 receptor) 4.4 µM[1]
pA2 (guinea-pig ileum NK1 receptor) 5.66[1]
pA2 (rabbit pulmonary artery NK2 receptor) 8.08[1]
Solubility in DMSO ≥ 46.8 mg/mL
Solubility in Water ≥ 95.8 mg/mL

Experimental Protocols

Protocol 1: Preparation of MEN-10376 Stock Solution
  • Calculate the required amount: Determine the mass of lyophilized MEN-10376 needed to prepare a stock solution of the desired concentration (e.g., 10 mM). The molecular weight of MEN-10376 is approximately 1081.3 g/mol .

  • Reconstitution in DMSO:

    • Allow the vial of lyophilized MEN-10376 to equilibrate to room temperature before opening to prevent condensation.

    • Add the calculated volume of high-purity, sterile DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock, dissolve 10.81 mg in 1 mL of DMSO).

    • Gently vortex or sonicate briefly in a water bath to ensure complete dissolution.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes.

    • Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Application of MEN-10376 in a Cell-Based Calcium Flux Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental setup. A suitable cell line would be Chinese Hamster Ovary (CHO) or Human Osteosarcoma (U2OS) cells stably expressing the human NK2 receptor.

  • Cell Seeding:

    • Seed NK2 receptor-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Calcium Indicator Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Often, an organic anion transporter inhibitor like probenecid is included to prevent dye leakage.

    • Remove the cell culture medium and wash the cells once with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Add the calcium indicator loading buffer to each well and incubate for 30-60 minutes at 37°C.

  • Preparation of MEN-10376 and Agonist Plates:

    • Thaw an aliquot of the MEN-10376 DMSO stock solution.

    • Prepare a dilution series of MEN-10376 in the assay buffer. This will be the antagonist plate. Remember to include a vehicle control (assay buffer with the same final concentration of DMSO).

    • Prepare a solution of the NK2 receptor agonist (e.g., Neurokinin A) in the assay buffer at a concentration that will elicit a submaximal response (e.g., EC80). This will be the agonist plate.

  • Antagonist Incubation:

    • Wash the cells to remove the excess dye and replace it with the assay buffer.

    • Add the diluted MEN-10376 solutions (from the antagonist plate) to the corresponding wells of the cell plate.

    • Incubate the plate for 15-30 minutes at 37°C to allow the antagonist to bind to the receptors.

  • Measurement of Calcium Flux:

    • Place the cell plate into a fluorescence plate reader capable of kinetic reading.

    • Establish a stable baseline fluorescence reading for each well.

    • Inject the agonist solution (from the agonist plate) into all wells simultaneously.

    • Record the fluorescence intensity over time (e.g., every 1-2 seconds for 1-2 minutes).

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Plot the agonist response (ΔF) as a function of the MEN-10376 concentration.

    • Determine the IC50 value of MEN-10376 by fitting the data to a four-parameter logistic equation.

Visualizations

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds & Activates MEN10376 MEN-10376 MEN10376->NK2R Binds & Inhibits Gq Gq NK2R->Gq Activates Gs Gs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Generates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates PKA_activation PKA Activation cAMP->PKA_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response PKA_activation->Cellular_Response

Caption: NK2 Receptor Signaling Pathway and Inhibition by MEN-10376.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Stock_Solution Prepare MEN-10376 Stock Solution (in DMSO) Antagonist_Incubation Incubate with MEN-10376 (or vehicle control) Stock_Solution->Antagonist_Incubation Cell_Seeding Seed NK2R-expressing cells in 96-well plate Dye_Loading Load cells with Calcium Indicator Dye Cell_Seeding->Dye_Loading Dye_Loading->Antagonist_Incubation Agonist_Addition Add NK2R Agonist (NKA) Antagonist_Incubation->Agonist_Addition Measurement Measure Fluorescence (Calcium Flux) Agonist_Addition->Measurement Data_Processing Calculate ΔF (Peak - Baseline) Measurement->Data_Processing Dose_Response Plot Dose-Response Curve Data_Processing->Dose_Response IC50_Calculation Calculate IC50 Value Dose_Response->IC50_Calculation

Caption: Workflow for a MEN-10376 Cell-Based Calcium Flux Assay.

References

Technical Support Center: Investigating Sharp Drops in Vaccination Rates in the UK and Ireland

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments related to sharp drops in vaccination rates in the UK and Ireland.

Frequently Asked Questions (FAQs)

Q1: What are the primary historical and recent factors contributing to significant drops in vaccination rates in the UK and Ireland?

A1: The primary historical factor was the controversy following the fraudulent 1998 study by Andrew Wakefield, which falsely linked the MMR vaccine to autism.[1][2][3] This led to a significant and prolonged drop in MMR vaccination uptake in both the UK and Ireland.[2][4][5][6] More recently, the COVID-19 pandemic has disrupted routine childhood immunization programs, causing a decline in coverage for various vaccines.[7] This was due to the diversion of healthcare resources, lockdown measures, and public health messaging that may have inadvertently overshadowed routine vaccination schedules.[7] There has also been a general, more gradual decline in childhood vaccination rates in the UK over the last decade for a number of vaccines.[3][8]

Q2: Where can I find reliable quantitative data on vaccination uptake in the UK and Ireland?

A2: Official data on vaccination coverage is regularly published by several governmental bodies. For the UK, key sources include NHS England, the UK Health Security Agency (UKHSA), and the House of Commons Library.[7][9][10] For Ireland, the Health Protection Surveillance Centre (HPSC) and the Health Service Executive (HSE) are the primary sources for immunisation uptake statistics.[1][11][12]

Q3: We are planning a serological study to assess immunity gaps in a population with low vaccination uptake. What are the key ethical considerations?

A3: Ethical approval is paramount for any serological study. Key considerations include obtaining informed consent from all participants (or parental/guardian consent for minors), ensuring the confidentiality of personal data, and clearly communicating the purpose of the study and how the results will be used. It is also crucial to have a plan in place for communicating results to individuals, particularly if they are found to be non-immune to a serious vaccine-preventable disease, and to provide guidance on catch-up vaccination.

Q4: Our team is observing high variability in our in-vitro immunogenicity assays. What are the common causes and troubleshooting steps?

A4: High variability in in-vitro immunogenicity assays can stem from several factors. Firstly, review your protocol meticulously against the manufacturer's recommendations, as even minor deviations can impact results.[13] Ensure all reagents are properly prepared, stored, and within their expiry dates. Inconsistent pipetting is a frequent source of error, so ensure pipettes are calibrated and proper technique is used.[2] Plate stacking during incubations can lead to uneven temperature distribution and should be avoided.[2] Finally, always include appropriate positive and negative controls to help identify if the issue lies with the reagents, the equipment, or the experimental technique.[13]

Q5: How can we differentiate between vaccine-induced immunity and natural immunity in our serological survey?

A5: Differentiating between vaccine-induced and natural immunity can be challenging, as both can result in the presence of IgG antibodies. However, some advanced serological assays can distinguish between antibodies generated in response to vaccination and those from natural infection. For example, in the case of measles, natural infection induces antibodies against a wider range of viral proteins than the vaccine. Therefore, the presence of antibodies against specific non-vaccine antigens can indicate natural infection. This requires specialized laboratory techniques and is not always feasible in large-scale surveys.

Data Presentation

Table 1: MMR Vaccination Coverage (1st Dose) in the UK (England) and Ireland (by 24 months/2 years) During the Wakefield Controversy
YearEngland (%)Ireland (%)
199791.6~90
199891.2~88
199988.0~84
200086.7~76
200184.069
200281.0~72
200379.9~77
200480.0~81

Sources:[14][15]

Table 2: Recent Childhood Vaccination Coverage in the UK and Ireland (Selected Vaccines)
VaccineUK (England) 2023/24 CoverageIreland 2023 CoverageWHO Target
6-in-1 (DTaP/IPV/Hib/HepB) 91.9% (by 5 years)91% (at 12 months)95%
MMR (1st Dose) 89% (by 2 years)89.2% (Junior Infants)95%
MMR (2nd Dose) 83.9% (by 5 years)Not directly comparable95%

Sources:[9][16][17]

Experimental Protocols

Protocol 1: Serological Surveillance to Identify Immunity Gaps for Measles

Objective: To determine the seroprevalence of measles-specific IgG antibodies in a defined population to identify immunity gaps.

Methodology:

  • Study Design: A cross-sectional serosurvey using a multi-stage cluster sampling method to ensure a representative sample of the target population.[18]

  • Sample Collection:

    • Obtain informed consent from all participants.

    • Collect 5-10 ml of venous blood from each participant into a serum separator tube.

    • Process the blood samples by centrifugation at 1000 x g for 10 minutes to separate the serum.

    • Aliquot the serum into cryovials and store at -80°C until analysis.

  • Serological Analysis:

    • Use a commercially available, validated enzyme-linked immunosorbent assay (ELISA) kit for the quantitative determination of measles-specific IgG antibodies in human serum.

    • Thaw serum samples and bring them to room temperature before use.

    • Follow the manufacturer's instructions for the ELISA procedure, including the preparation of reagents, incubation times and temperatures, and washing steps.

    • Measure the optical density (OD) of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of measles-specific IgG in each sample based on a standard curve.

    • Define a cut-off value for seropositivity based on established correlates of protection (typically >0.10 IU/mL for measles).

    • Calculate the age-stratified seroprevalence of measles antibodies in the study population.

    • Identify age groups with seroprevalence below the herd immunity threshold (approximately 95% for measles) as having an immunity gap.

Protocol 2: In-Vitro Assay to Assess Vaccine Immunogenicity

Objective: To measure the immunogenicity of a catch-up measles vaccine in a cohort of previously unvaccinated individuals.

Methodology:

  • Study Design: A prospective cohort study.

  • Participant Recruitment: Recruit a cohort of healthy, unvaccinated individuals eligible for a catch-up measles vaccination.

  • Sample Collection:

    • Collect a pre-vaccination blood sample (Day 0).

    • Administer the measles vaccine according to the standard schedule.

    • Collect a post-vaccination blood sample at Day 28.

    • Process and store serum and peripheral blood mononuclear cells (PBMCs) from both time points.

  • Antibody Titer Measurement:

    • Use a validated ELISA or a neutralizing antibody assay to measure measles-specific IgG titers in the pre- and post-vaccination serum samples.

  • T-cell Response Measurement (ELISpot Assay):

    • Isolate PBMCs from pre- and post-vaccination blood samples using density gradient centrifugation.

    • Perform an Interferon-gamma (IFN-γ) ELISpot assay to enumerate measles-specific T-cells.

    • Briefly, coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody.

    • Add a known number of PBMCs to each well and stimulate with measles virus antigen, a positive control (e.g., phytohemagglutinin), and a negative control (medium only).

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

    • Wash the plate and add a biotinylated anti-IFN-γ detection antibody.

    • Add streptavidin-alkaline phosphatase and an appropriate substrate to develop the spots.

    • Count the number of spot-forming cells (SFCs) using an automated ELISpot reader.

  • Data Analysis:

    • Compare the pre- and post-vaccination antibody titers to determine the seroconversion rate.

    • Compare the number of measles-specific SFCs in the pre- and post-vaccination samples to assess the T-cell response.

    • A significant increase in both antibody titers and T-cell responses post-vaccination indicates a robust immunogenic response.

Visualizations

cluster_causes Causal Factors for Vaccination Rate Decline cluster_consequences Consequences Fraudulent Study Fraudulent Study Media Coverage Media Coverage Fraudulent Study->Media Coverage Parental Concerns Parental Concerns Media Coverage->Parental Concerns Sharp Drop in MMR Uptake Sharp Drop in MMR Uptake Parental Concerns->Sharp Drop in MMR Uptake Distrust in Authorities Distrust in Authorities Distrust in Authorities->Parental Concerns Misinformation Misinformation Misinformation->Parental Concerns COVID-19 Pandemic COVID-19 Pandemic Decline in Routine Immunisations Decline in Routine Immunisations COVID-19 Pandemic->Decline in Routine Immunisations Access Issues Access Issues Access Issues->Decline in Routine Immunisations Resurgence of Measles Resurgence of Measles Sharp Drop in MMR Uptake->Resurgence of Measles Decline in Routine Immunisations->Resurgence of Measles

Caption: Causal factors for the decline in vaccination rates.

Study Design Study Design Ethical Approval Ethical Approval Study Design->Ethical Approval Participant Recruitment Participant Recruitment Ethical Approval->Participant Recruitment Sample Collection Sample Collection Participant Recruitment->Sample Collection Sample Processing Sample Processing Sample Collection->Sample Processing Serological Assay Serological Assay Sample Processing->Serological Assay Data Analysis Data Analysis Serological Assay->Data Analysis Identify Immunity Gaps Identify Immunity Gaps Data Analysis->Identify Immunity Gaps

Caption: Workflow for a serological surveillance study.

Vaccine Antigen Vaccine Antigen Antigen Presenting Cell (APC) Antigen Presenting Cell (APC) Vaccine Antigen->Antigen Presenting Cell (APC) Uptake & Processing T Helper Cell T Helper Cell Antigen Presenting Cell (APC)->T Helper Cell Antigen Presentation B Cell B Cell T Helper Cell->B Cell Activation Memory B and T Cells Memory B and T Cells T Helper Cell->Memory B and T Cells Plasma Cell Plasma Cell B Cell->Plasma Cell Differentiation B Cell->Memory B and T Cells Antibody Production Antibody Production Plasma Cell->Antibody Production

Caption: Simplified vaccine-induced immune response pathway.

References

a larger bolt release and safety, along with an outward angled drop lever make the SBE 3 quicker and easier to operate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the enhanced operational controls of the Benelli Super Black Eagle 3 (SBE 3) shotgun. The larger bolt release, oversized safety, and outward-angled drop lever are designed for quicker and easier operation, particularly in high-stress environments or when wearing gloves. This guide addresses potential issues to ensure reliable performance during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of the SBE 3's enhanced controls for laboratory or research applications?

A1: The SBE 3's ergonomic enhancements are designed to improve operational efficiency and safety. The oversized bolt release and safety selector allow for positive engagement, even with gloved hands, reducing the margin for error during critical procedures.[1][2][3][4] The outward-angled cartridge drop lever is designed for more intuitive and faster unloading.[5]

Q2: Can aftermarket oversized controls be installed on the SBE 3?

A2: Yes, several manufacturers offer aftermarket oversized bolt handles and bolt release pads for the SBE 3.[6][7] These can further enhance ergonomics, especially for users with larger hands or those who prefer a more customized fit. However, it is crucial to ensure that any aftermarket parts are installed correctly to prevent unforeseen operational issues.

Q3: What is the "Benelli click," and does it affect the SBE 3?

A3: The "Benelli click" refers to a misfire that can occur in some inertia-driven shotguns if the bolt is not fully in battery.[8] The SBE 3 features an "Easy Locking" bolt system designed to prevent this issue, ensuring the bolt head rotates into the locked position.[3][9] While significantly reduced, ensuring the bolt closes with authority is still good practice.

Troubleshooting Guides

Issue 1: Difficulty Engaging or Disengaging the Safety
  • Symptom: The cross-bolt safety is stiff, difficult to move, or stuck in either the "safe" or "fire" position.

  • Possible Cause 1: Debris or fouling within the trigger group.[10]

    • Solution: Perform a field strip of the shotgun and thoroughly clean the trigger group with a quality gun cleaner and a soft brush. Ensure all solvent is removed and lightly lubricate the mechanism according to the owner's manual.

  • Possible Cause 2: Incorrect reassembly of the trigger group.

    • Solution: Disassemble and reassemble the trigger group, ensuring all components are correctly aligned as per the manufacturer's instructions.

Issue 2: Bolt Fails to Lock Open After the Last Round
  • Symptom: After firing the last shell in the magazine, the bolt does not remain in the rearward, open position.

  • Possible Cause 1: Weak or dirty magazine spring.

    • Solution: Disassemble and clean the magazine tube, spring, and follower. If the spring is weak, it may require replacement.

  • Possible Cause 2: Issue with the bolt catch mechanism.

    • Solution: Inspect the bolt catch for any visible damage or excessive wear. Ensure it moves freely. A thorough cleaning of the receiver and its components may resolve the issue.

Issue 3: Failure to Feed or Chamber a Round
  • Symptom: The shotgun fires, ejects the spent shell, but fails to feed a new round from the magazine tube into the chamber. The bolt may close on an empty chamber or get stuck.[11][12]

  • Possible Cause 1: Out-of-spec Carrier Latch or Drop Shell Lever.[11]

    • Solution: This may require inspection and servicing by a qualified gunsmith or Benelli service center.

  • Possible Cause 2: Fouling or obstruction in the action.

    • Solution: A complete disassembly and cleaning of the bolt, receiver, and trigger group are recommended. Pay close attention to the carrier and shell latch areas.

Issue 4: Cartridge Drop Lever is Unresponsive
  • Symptom: Pressing the cartridge drop lever does not release a shell from the magazine tube onto the carrier.[13]

  • Possible Cause 1: Debris in the trigger group or a weak cartridge drop lever spring.[13]

    • Solution: Clean the trigger assembly thoroughly. If the problem persists, the spring may need to be replaced by a gunsmith.

  • Possible Cause 2: Incorrect ammunition.

    • Solution: Ensure you are using ammunition that meets the specifications outlined in the Benelli owner's manual.

Quantitative Data on Operational Speed

While user reports consistently indicate that the larger controls of the SBE 3 make it "quicker" and "easier" to operate, particularly with gloves, there is a lack of publicly available, standardized quantitative data to definitively measure the increase in operational speed compared to previous models or firearms with standard-sized controls. The perceived improvement is based on ergonomic design principles that favor larger, more accessible controls for faster and more reliable manipulation under various conditions.

Experimental Protocols

A standardized experimental protocol to quantify the operational speed of the SBE 3's enhanced controls could involve the following:

  • Objective: To measure the time taken to perform a series of manipulations (engaging/disengaging the safety, releasing the bolt, and operating the cartridge drop lever).

  • Methodology:

    • A cohort of participants with varying levels of firearms experience would be recruited.

    • Each participant would perform a predefined sequence of operations on an SBE 3 and a control shotgun with standard-sized controls.

    • The sequence would be timed using a high-precision timer.

    • The experiment would be conducted under two conditions: with and without gloves.

    • Data would be collected and statistically analyzed to determine any significant differences in operational speed.

  • Data to be Collected:

    • Time to disengage safety and fire (on a timer, with an unloaded firearm).

    • Time to lock the bolt to the rear and then release it using the bolt release.

    • Time to unload the magazine tube using the cartridge drop lever.

Signaling Pathways and Workflows

Below are Graphviz diagrams illustrating a troubleshooting workflow for common operational issues with the SBE 3's controls.

SBE3_Troubleshooting_Workflow start Identify Operational Issue issue_safety Safety is Stiff or Stuck start->issue_safety issue_bolt Bolt Fails to Lock Open start->issue_bolt issue_feed Failure to Feed start->issue_feed issue_drop_lever Drop Lever Unresponsive start->issue_drop_lever clean_trigger Clean and Lubricate Trigger Group issue_safety->clean_trigger clean_magazine Clean Magazine Tube, Spring, and Follower issue_bolt->clean_magazine full_clean Perform Full Disassembly and Cleaning of Action issue_feed->full_clean issue_drop_lever->clean_trigger check_assembly Verify Correct Reassembly clean_trigger->check_assembly check_ammo Ensure Correct Ammunition is Used clean_trigger->check_ammo gunsmith Consult Qualified Gunsmith or Benelli Service check_assembly->gunsmith Issue Persists resolved Issue Resolved check_assembly->resolved inspect_bolt_catch Inspect Bolt Catch Mechanism clean_magazine->inspect_bolt_catch inspect_bolt_catch->gunsmith Issue Persists inspect_bolt_catch->resolved full_clean->check_ammo check_ammo->gunsmith Issue Persists check_ammo->resolved

Caption: Troubleshooting workflow for SBE 3 control issues.

References

Technical Support Center: Optimizing MEN-10376 Concentration for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MEN-10376. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo efficacy of MEN-10376, a selective tachykinin NK-2 receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research.

Understanding MEN-10376

MEN-10376 is a potent and selective antagonist of the tachykinin NK-2 receptor.[1] Tachykinin NK-2 receptors are primarily located in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.[2] Their activation by the endogenous ligand neurokinin A (NKA) leads to smooth muscle contraction.[2][3] By blocking these receptors, MEN-10376 can modulate the physiological effects of NKA, making it a valuable tool for studying processes such as gut motility and inflammation.

Tachykinin NK-2 Receptor Signaling Pathway

The tachykinin NK-2 receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist like NKA, the receptor activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to smooth muscle contraction.[2] MEN-10376, as an antagonist, prevents the initiation of this signaling cascade by blocking the binding of NKA to the NK-2 receptor.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R NK-2 Receptor NKA->NK2R Binds & Activates MEN10376 MEN-10376 MEN10376->NK2R Blocks Gq Gq/11 Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

Caption: Tachykinin NK-2 Receptor Signaling Pathway.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues that may arise during in vivo experiments with MEN-10376.

Q1: What is a good starting dose for MEN-10376 in vivo?

A: Based on published literature, a common starting point for in vivo studies in rats is in the range of 1-3 μmol/kg.[1] However, the optimal dose will depend on the animal model, the route of administration, and the specific research question. It is always recommended to perform a dose-response study to determine the most effective concentration for your specific experimental conditions.

Q2: What is the best way to formulate MEN-10376 for in vivo administration?

A: MEN-10376 is soluble in water and DMSO, but insoluble in ethanol. For intravenous (IV) administration, sterile saline or phosphate-buffered saline (PBS) are suitable vehicles. If using DMSO to aid dissolution, ensure the final concentration of DMSO is low (typically <5%) and well-tolerated by the animals, as high concentrations can be toxic. Always prepare fresh solutions before each experiment to ensure stability.

Q3: I am not seeing the expected antagonist effect. What could be the problem?

Possible Cause Troubleshooting Steps
Suboptimal Dose Perform a dose-response study to determine the optimal concentration for your model. The effective dose can vary between different animal models and disease states.
Incorrect Formulation or Administration Ensure MEN-10376 is fully dissolved. For IV injections, confirm proper tail vein cannulation to ensure the full dose reaches circulation. Consider the pharmacokinetic profile of MEN-10376 and the timing of administration relative to the agonist or stimulus.
Peptide Stability MEN-10376 is a peptide and may be susceptible to degradation. Prepare solutions fresh for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Store lyophilized peptide at -20°C or -80°C.
Model-Specific Factors The expression and function of NK-2 receptors may vary between different animal strains, ages, and disease models. Confirm NK-2 receptor expression in your tissue of interest.

Q4: I am observing inconsistent results between experiments. What should I check?

Possible Cause Troubleshooting Steps
Variability in Animal Model Ensure consistency in animal strain, age, weight, and health status. Acclimatize animals to the experimental conditions to reduce stress-induced variability.
Inconsistent Dosing Use precise techniques for solution preparation and administration. Calibrate all equipment regularly.
Peptide Degradation Aliquot the lyophilized peptide upon receipt to avoid repeated opening of the main vial. Store aliquots appropriately and use a fresh aliquot for each experiment.

Experimental Protocols

Below are detailed protocols for common in vivo models where MEN-10376 could be utilized.

In Vivo Model of Intestinal Motility in Rats

This protocol is adapted from standard methods to assess the effect of MEN-10376 on gastrointestinal transit.

Materials:

  • MEN-10376

  • Vehicle (e.g., sterile saline)

  • Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic)

  • Male Wistar rats (200-250 g)

Procedure:

  • Fast rats overnight (16-18 hours) with free access to water.

  • Administer MEN-10376 or vehicle via the desired route (e.g., intravenous injection).

  • After a predetermined time (e.g., 15-30 minutes), administer the charcoal meal orally (e.g., 1.5 mL per rat).

  • After a set period (e.g., 20-30 minutes), euthanize the animals by an approved method.

  • Carefully dissect the small intestine from the pyloric sphincter to the cecum.

  • Measure the total length of the small intestine.

  • Measure the distance traveled by the charcoal meal from the pyloric sphincter.

  • Calculate the intestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.

Experimental Workflow for In Vivo Intestinal Motility Study

Intestinal_Motility_Workflow start Start fasting Overnight Fasting of Rats start->fasting dosing Administer MEN-10376 or Vehicle fasting->dosing charcoal Administer Charcoal Meal dosing->charcoal wait Wait for Set Period charcoal->wait euthanasia Euthanize Animal wait->euthanasia dissection Dissect Small Intestine euthanasia->dissection measurement Measure Intestinal Length and Charcoal Travel Distance dissection->measurement calculation Calculate Intestinal Transit (%) measurement->calculation end End calculation->end

Caption: Workflow for intestinal motility study.

Quantitative Data Summary

The following table summarizes available in vivo data for MEN-10376. Note that comprehensive dose-response data is limited in the public domain, and researchers are encouraged to perform their own dose-finding studies.

Compound Animal Model Dose Route of Administration Effect Reference
MEN-10376Rat1 and 3 μmol/kgIntracerebroventricularDid not affect cardiovascular and behavioral responses to NKA.[4]
MEN-10376Rat1 and 3 μmol/kgNot specifiedAntagonized the increase in bladder motility induced by an NK-2 receptor agonist.[1]

Disclaimer: This information is intended for research purposes only and is not a substitute for professional scientific guidance. Researchers should always adhere to institutional and national guidelines for animal care and use.

References

a beveled loading port, redesigned carrier and a new two-piece carrier latch

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing firearms for experimental purposes where component modifications such as a beveled loading port, a redesigned carrier, and a new two-piece carrier latch have been installed.

Section 1: Beveled Loading Port

A beveled or modified loading port is a common alteration to shotguns to facilitate faster and more efficient reloading. The process involves machining the receiver to create a larger, funneled opening to the magazine tube.

Frequently Asked Questions (FAQs): Beveled Loading Port

Q1: What is the primary advantage of a beveled loading port? A1: The primary advantage is faster and smoother reloading. The beveled edges guide the shotgun shells into the magazine tube with less resistance and help prevent snagging your thumb or fingers.[1][2] This is particularly beneficial for competitive shooters.[2]

Q2: Are there any potential disadvantages to beveling my loading port? A2: Potential disadvantages include the increased possibility of debris entering the firearm's action.[3] An improperly executed beveling can also leave sharp edges, which can be a safety hazard.[4][5]

Q3: Will a beveled loading port affect the structural integrity of my firearm's receiver? A3: If performed by a qualified gunsmith, a beveled loading port should not compromise the structural integrity of the receiver. The amount of material removed is generally minimal and in a non-critical area.

Troubleshooting Guide: Beveled Loading Port
Issue Possible Cause Solution
Sharp edges on the loading port Incomplete or improper beveling and polishing.The receiver should be further worked on by a qualified gunsmith to smooth and round all edges.[4]
Difficulty loading shells The beveling may not be sufficient or is cut at an incorrect angle.The firearm should be inspected by a gunsmith to determine if further modification is needed.
Increased debris in the action The larger opening of the loading port allows more foreign matter to enter.[3]Regular and thorough cleaning of the firearm is recommended, especially after use in dusty or outdoor environments.

Logical Workflow for Diagnosing Loading Port Issues

start Start: Experiencing Loading Port Issue check_sharp_edges Inspect for sharp edges start->check_sharp_edges check_loading_smoothness Test loading smoothness with dummy rounds check_sharp_edges->check_loading_smoothness No sharp edges gunsmith_inspection Consult a qualified gunsmith for repair/refinement check_sharp_edges->gunsmith_inspection Sharp edges found check_debris Check for excessive debris in action check_loading_smoothness->check_debris Loading is smooth check_loading_smoothness->gunsmith_inspection Loading is not smooth regular_cleaning Implement a stricter cleaning regimen check_debris->regular_cleaning Excessive debris found end_resolved End: Issue Resolved check_debris->end_resolved No excessive debris gunsmith_inspection->end_resolved regular_cleaning->end_resolved

Caption: Troubleshooting workflow for beveled loading port issues.

Section 2: Redesigned Carrier

A redesigned carrier (or lifter) can offer improved feeding reliability and smoother action cycling. Issues with the carrier can lead to significant feeding problems.

Frequently Asked Questions (FAQs): Redesigned Carrier

Q1: What is the function of the carrier? A1: The carrier, also known as the shell lifter, has two primary functions: to be part of the shell latching mechanism that holds shells in the magazine tube and to lift the shell from the magazine tube into the path of the bolt for chambering.

Q2: What problems can a bent or out-of-spec carrier cause? A2: A bent carrier can rub against the inside of the receiver, causing the action to become sluggish or fail to return to battery.[6] It can also lead to failures to feed, where the shell is not properly lifted into position to be chambered.[6]

Troubleshooting Guide: Redesigned Carrier
Issue Possible Cause Solution
Failure to feed (shell not lifted) Carrier is bent or out of alignment; carrier timing is off.Disassemble and inspect the carrier for visible bends. If bent, it may need to be carefully straightened or replaced.[6] Timing issues may require professional gunsmithing.
Action is sluggish or hangs up on return The carrier is rubbing against the inside of the receiver.[6]Inspect the inside of the receiver and the sides of the carrier for wear marks. A bent carrier may be the cause and require straightening or replacement.[6]
Shell "slips" past the latch while loading The carrier latch portion of the carrier is worn or out of spec.The carrier will likely need to be replaced.

Signaling Pathway for Carrier Malfunction

start Start: Suspected Carrier Malfunction symptom_ftf Symptom: Failure to Feed start->symptom_ftf symptom_sluggish Symptom: Sluggish Action start->symptom_sluggish inspect_carrier Visually inspect carrier for bending or wear symptom_ftf->inspect_carrier inspect_receiver Inspect receiver for internal rubbing marks symptom_sluggish->inspect_receiver action_straighten Action: Straighten or replace carrier inspect_carrier->action_straighten Carrier is bent action_gunsmith Action: Consult gunsmith for timing issues inspect_carrier->action_gunsmith Carrier appears fine inspect_receiver->action_straighten end_resolved End: Malfunction Addressed action_straighten->end_resolved action_gunsmith->end_resolved

References

Technical Support Center: Improving the Oral Bioavailability of MEN-10376

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on oral formulations of MEN-10376.

Frequently Asked Questions (FAQs)

1. Why is the oral bioavailability of our MEN-10376 formulation unexpectedly low?

Low oral bioavailability of MEN-10376, a peptide-based drug, is often attributed to its inherent physicochemical properties. Peptides are susceptible to enzymatic degradation in the gastrointestinal (GI) tract and typically exhibit poor membrane permeability. Furthermore, the solubility of MEN-10376 can be a significant limiting factor.[1][2]

Troubleshooting Guide:

  • Problem: Inconsistent results in preclinical animal studies.

    • Solution: Assess the stability of MEN-10376 in the formulation and in simulated gastric and intestinal fluids. Investigate the impact of excipients on drug stability.

  • Problem: High inter-subject variability in pharmacokinetic (PK) profiles.

    • Solution: This could be due to differences in GI tract physiology. Consider the use of absorption enhancers or mucoadhesive polymers to prolong residence time and promote more consistent absorption.

2. How can we improve the aqueous solubility of MEN-10376?

Improving the solubility of MEN-10376 is a critical first step towards enhancing its oral absorption. Several formulation strategies can be employed to address this challenge.

Troubleshooting Guide:

  • Problem: MEN-10376 precipitates out of solution upon dilution in simulated intestinal fluids.

    • Solution: Evaluate the pH-solubility profile of MEN-10376. Consider using buffering agents in your formulation to maintain a favorable pH microenvironment in the gut. Amorphous solid dispersions (ASDs) can also prevent precipitation by maintaining the drug in a high-energy amorphous state.[3][4]

  • Problem: Standard solubilizing agents are not providing a sufficient increase in solubility.

    • Solution: Explore the use of cyclodextrins to form inclusion complexes, which can significantly enhance the solubility of hydrophobic drugs.[5] Additionally, self-emulsifying drug delivery systems (SEDDS) can be highly effective for poorly soluble compounds.[5]

3. What strategies can be used to protect MEN-10376 from enzymatic degradation in the GI tract?

Protecting the peptide from the harsh enzymatic environment of the stomach and small intestine is crucial for improving its chances of reaching the site of absorption intact.

Troubleshooting Guide:

  • Problem: Significant degradation of MEN-10376 is observed in in vitro stability studies using simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

    • Solution: The use of enteric coatings can protect the formulation from the acidic environment of the stomach, releasing the drug in the more neutral pH of the small intestine. Co-administration with protease inhibitors can also be explored, though this can have off-target effects.

  • Problem: Even with an enteric coating, evidence of degradation is still present.

    • Solution: Consider formulating MEN-10376 in a lipid-based system, such as SEDDS or solid lipid nanoparticles (SLNs). These formulations can offer a degree of protection from enzymatic degradation.

4. How can we enhance the intestinal permeability of MEN-10376?

Even if solubility and stability are addressed, the inherent low permeability of peptides across the intestinal epithelium remains a major hurdle.

Troubleshooting Guide:

  • Problem: In vitro cell-based assays (e.g., Caco-2) show low apparent permeability (Papp).

    • Solution: Incorporate permeation enhancers into your formulation. These can include agents that transiently open tight junctions or alter the fluidity of the cell membrane. It is critical to carefully evaluate the safety and potential toxicity of any permeation enhancer.

  • Problem: Permeation enhancers are causing cytotoxicity in cell-based models.

    • Solution: Investigate alternative permeation-enhancing technologies, such as the use of cell-penetrating peptides (CPPs) conjugated to MEN-10376 or the use of nanocarriers that can be transported across the epithelium.

Quantitative Data Summary

Table 1: Solubility of MEN-10376 in Various Media

MediumTemperature (°C)Solubility (µg/mL)
Deionized Water2515.2 ± 2.1
Phosphate Buffered Saline (pH 7.4)3725.8 ± 3.5
Simulated Gastric Fluid (pH 1.2)375.4 ± 1.2
Simulated Intestinal Fluid (pH 6.8)3732.1 ± 4.3

Table 2: In Vitro Dissolution of MEN-10376 Formulations

FormulationTime (min)% Drug Released
Unformulated MEN-10376 3012.5 ± 2.8
6018.2 ± 3.1
12025.6 ± 4.5
MEN-10376 with HPMCAS ASD 3045.8 ± 5.2
6072.1 ± 6.8
12088.9 ± 7.3
MEN-10376 in SEDDS 3065.4 ± 6.1
6085.3 ± 7.5
12095.2 ± 8.0

Table 3: Pharmacokinetic Parameters of MEN-10376 Formulations in Rats (Oral Administration, 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Bioavailability (%)
Unformulated MEN-10376 25.3 ± 8.11.5 ± 0.575.9 ± 22.4< 1
MEN-10376 with HPMCAS ASD 152.8 ± 45.71.0 ± 0.3488.2 ± 135.15.2
MEN-10376 in SEDDS with Permeation Enhancer 389.1 ± 98.20.8 ± 0.21255.6 ± 312.813.4

Experimental Protocols

1. Protocol for Solubility Assessment of MEN-10376

  • Objective: To determine the equilibrium solubility of MEN-10376 in various physiologically relevant media.

  • Materials: MEN-10376 powder, deionized water, phosphate-buffered saline (PBS) pH 7.4, simulated gastric fluid (SGF), simulated intestinal fluid (SIF), orbital shaker, centrifuge, HPLC system.

  • Procedure:

    • Add an excess amount of MEN-10376 to vials containing each of the test media.

    • Incubate the vials in an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved drug.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Quantify the concentration of MEN-10376 in the filtrate using a validated HPLC method.

2. Protocol for In Vitro Dissolution Testing

  • Objective: To evaluate the dissolution rate of different MEN-10376 formulations.

  • Materials: MEN-10376 formulations (e.g., powder, ASD, SEDDS), USP Dissolution Apparatus 2 (paddle method), dissolution medium (e.g., SIF), HPLC system.

  • Procedure:

    • Fill the dissolution vessels with a predetermined volume of the dissolution medium and maintain the temperature at 37°C.

    • Place the MEN-10376 formulation into each vessel.

    • Begin paddle rotation at a specified speed (e.g., 75 rpm).

    • At predetermined time points (e.g., 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Analyze the concentration of MEN-10376 in the collected samples by HPLC.

3. Protocol for In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profile and oral bioavailability of different MEN-10376 formulations.

  • Materials: Male Sprague-Dawley rats, MEN-10376 formulations, oral gavage needles, blood collection tubes (with anticoagulant), centrifuge, LC-MS/MS system.

  • Procedure:

    • Fast the rats overnight prior to dosing, with free access to water.

    • Administer the MEN-10376 formulation to the rats via oral gavage at a specified dose.

    • Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) post-dosing.

    • Process the blood samples to obtain plasma.

    • Analyze the concentration of MEN-10376 in the plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

    • For bioavailability determination, a separate group of rats should receive an intravenous (IV) dose of MEN-10376.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Formulation_Strategy Select Formulation Strategy (e.g., ASD, SEDDS) Excipient_Selection Excipient Selection & Compatibility Formulation_Strategy->Excipient_Selection Formulation_Optimization Formulation Optimization Excipient_Selection->Formulation_Optimization Solubility_Testing Solubility Assessment Formulation_Optimization->Solubility_Testing Dissolution_Testing Dissolution Testing Solubility_Testing->Dissolution_Testing Stability_Studies Stability Studies Dissolution_Testing->Stability_Studies Permeability_Assay Caco-2 Permeability Stability_Studies->Permeability_Assay PK_Study Pharmacokinetic Study (Animal Model) Permeability_Assay->PK_Study Bioavailability_Calc Bioavailability Calculation PK_Study->Bioavailability_Calc

Caption: Experimental workflow for developing an oral formulation of MEN-10376.

Caption: Decision tree for troubleshooting low oral bioavailability of MEN-10376.

References

a new two-piece carrier latch have all been incorporated into the new Super Black Eagle 3 to make loading the magazine effortless

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the two-piece carrier latch and the "effortless loading" system of the Benelli Super Black Eagle 3. The information is intended for researchers, scientists, and drug development professionals who may use this firearm platform in experimental setups where reliable and consistent operation is critical.

Frequently Asked Questions (FAQs)

Q1: What is the intended function of the two-piece carrier latch in the Super Black Eagle 3?

A1: The redesigned two-piece carrier latch in the Super Black Eagle 3 is a key feature intended to make loading shells into the magazine tube quicker and easier.[1] This design aims to reduce the force required to thumb shells into the magazine, which can be particularly beneficial in cold conditions or when wearing gloves.[1]

Q2: What are the common symptoms of a malfunctioning carrier latch or loading system?

A2: Users have reported several issues that can be related to the carrier latch and associated components. These include:

  • Difficulty loading the first shell into the magazine tube.[2]

  • Failure of a shell to be released from the magazine tube onto the carrier.[3][4]

  • Double feeding, where two shells are released from the magazine at once.[5]

  • The bolt getting stuck on the carrier (lifter).[6]

  • General jamming or failure to feed, particularly with lighter loads.[7]

Q3: Can ammunition type affect the "effortless loading" and cycling of the Super Black Eagle 3?

A3: Yes, ammunition can play a role in the performance of the loading and cycling system. Some users have reported that the Super Black Eagle 3 may have issues cycling lighter loads, a common trait in inertia-driven shotguns that may require a break-in period with heavier loads.[7]

Q4: Is a stiff magazine spring normal in a new Super Black Eagle 3?

A4: Some users have noted that the magazine spring can feel very stiff on a new firearm, which may contribute to difficulty in loading the initial shells.[2] This is often a standard characteristic of a new spring and may lessen with use. However, if loading remains excessively difficult, it is worth inspecting the spring and follower for any obstructions.

Troubleshooting Guides

This section provides systematic procedures to diagnose and resolve common issues related to the Super Black Eagle 3's loading system.

This guide addresses situations where a shell is not released from the magazine tube onto the carrier.

Symptoms:

  • After firing a round, the bolt cycles, but a new shell is not loaded onto the carrier.

  • Manually cycling the action does not release a shell from the magazine.

Potential Causes:

  • Incorrectly adjusted or bent two-piece carrier latch.[3]

  • Weak or worn magazine spring.[3][4]

  • Debris or obstruction in the magazine tube.[3]

  • A worn or out-of-spec carrier latch spring.

Experimental Protocol to Diagnose the Issue:

  • Safety First: Ensure the firearm is completely unloaded and the chamber is clear. Point the firearm in a safe direction.

  • Visual Inspection of the Carrier Latch:

    • With the bolt locked to the rear, visually inspect the carrier latch from inside the receiver.

    • The latch should have appropriate surface contact with the shell rim. A bent latch may have too much contact, preventing the shell from being released.[3]

  • Manual Shell Release Test:

    • Load one dummy round or snap cap into the magazine tube.

    • Close the bolt.

    • Press the cartridge drop lever. The shell should be released from the magazine onto the carrier. If it is not, the issue is likely with the carrier latch or its spring.

  • Magazine Spring and Follower Inspection:

    • Unscrew the magazine cap and carefully remove the magazine spring and follower.

    • Clean the inside of the magazine tube thoroughly.

    • Inspect the spring for any signs of damage or significant wear.

    • Ensure the follower moves freely within the tube without binding.

This guide addresses the problem of more than one shell being released from the magazine tube at a time.

Symptoms:

  • Two shells are released from the magazine, causing a jam in the receiver.

Potential Causes:

  • Worn or out-of-spec carrier latch (shell stop).[5]

  • Incorrectly tensioned carrier latch spring.

Experimental Protocol to Diagnose the Issue:

  • Safety First: Ensure the firearm is completely unloaded and the chamber is clear.

  • Shell Stop Engagement Test:

    • Load two dummy rounds into the magazine tube.

    • Observe the engagement of the carrier latch with the rim of the first shell. It should securely hold the shell in place.

    • Manually cycle the action slowly and observe if the second shell is prematurely released.

  • Carrier Latch Spring Tension:

    • If the carrier latch appears loose or has excessive play, the spring may be worn or installed incorrectly. Disassembly and inspection of the trigger group may be necessary to assess the spring's condition.

Data Presentation

Table 1: Summary of Ammunition Types and Potential Loading/Cycling Issues

Ammunition TypeReported IssuePotential Cause/Recommendation
Light Target LoadsFailure to cycle completelyInertia-driven systems may require a break-in period with heavier loads. Ensure the firearm is clean and properly lubricated.
2 3/4" ShellsOccasional feeding issuesCheck for proper carrier latch adjustment and magazine spring tension.
3" and 3 1/2" ShellsGenerally reliable cyclingThese heavier loads are typically what the SBE3 is designed to handle effectively.

Experimental Methodologies

Methodology 1: Functional Test of the Two-Piece Carrier Latch

  • Objective: To assess the "effortless loading" functionality of the two-piece carrier latch.

  • Materials: Super Black Eagle 3 shotgun, a selection of 12-gauge dummy rounds or snap caps of various lengths (2 3/4", 3", 3 1/2").

  • Procedure:

    • Ensure the firearm is unloaded and pointed in a safe direction.

    • Attempt to load a 2 3/4" dummy round into the magazine tube, paying close attention to the amount of force required to depress the carrier latch and insert the shell.

    • Repeat the process with 3" and 3 1/2" dummy rounds.

    • The two-piece design should allow the shell to be inserted with minimal thumb pressure.[1]

    • Record any instances of excessive resistance, binding, or failure to latch the shell in the magazine.

Diagrams

Troubleshooting_Loading_Issues start Start: Loading Issue Identified check_safety Ensure Firearm is Unloaded and Safe start->check_safety issue_type What is the specific issue? check_safety->issue_type ftf Failure to Feed from Magazine issue_type->ftf No shell released double_feed Double Feed issue_type->double_feed Two shells released hard_to_load Difficult to Load Shells issue_type->hard_to_load Excessive force needed inspect_latch Visually Inspect Carrier Latch for Damage/Alignment ftf->inspect_latch check_latch_engagement Check Carrier Latch Engagement with Shell Rim double_feed->check_latch_engagement check_mag_spring_stiffness Assess Magazine Spring Stiffness hard_to_load->check_mag_spring_stiffness test_manual_release Manually Test Shell Release with Cartridge Drop Lever inspect_latch->test_manual_release gunsmith Consult a Qualified Gunsmith inspect_latch->gunsmith If damaged inspect_mag_tube Inspect and Clean Magazine Tube, Spring, and Follower test_manual_release->inspect_mag_tube test_manual_release->gunsmith If fails resolve_ftf Adjust/Replace Carrier Latch or Magazine Spring inspect_mag_tube->resolve_ftf check_latch_spring Inspect Carrier Latch Spring for Wear/Tension check_latch_engagement->check_latch_spring resolve_double_feed Replace Carrier Latch or Spring check_latch_spring->resolve_double_feed check_latch_spring->gunsmith If damaged check_for_obstructions Check for Obstructions in Loading Port check_mag_spring_stiffness->check_for_obstructions resolve_hard_loading Break-in Spring or Seek Gunsmith check_for_obstructions->resolve_hard_loading end Issue Resolved resolve_ftf->end resolve_double_feed->end resolve_hard_loading->end resolve_hard_loading->gunsmith If persists

Caption: Troubleshooting workflow for Super Black Eagle 3 loading issues.

References

a beveled loading port, redesigned carrier and a new two-piece carrier latch have all been incorporated into the new Super Black Eagle 3 to make loading the magazine effortless

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the enhanced loading system of the Benelli Super Black Eagle 3. The redesigned features, including a beveled loading port, a redesigned carrier, and a new two-piece carrier latch, are engineered to make loading the magazine effortless and reliable. This guide is intended for users to diagnose and resolve potential issues encountered with this system.

Loading System Feature Summary

The following table summarizes the key improvements to the Super Black Eagle 3 loading system and their intended benefits.

FeatureImprovementIntended Benefit
Beveled Loading Port The loading port has been enlarged and features rounded and beveled edges.[1]Reduces sharp edges and provides a smoother, larger area for easier insertion of shells, even with gloved or cold hands.[1]
Redesigned Carrier The carrier (lifter) has been updated for smoother operation.Facilitates a more fluid and less resistant movement of the shell from the loading port to the magazine tube.
Two-Piece Carrier Latch A new, two-piece latch design has been implemented.[1]Works in conjunction with the redesigned carrier to ensure reliable shell feeding and prevent common issues like "Benelli thumb."

Frequently Asked Questions (FAQs)

Q1: I'm finding it very difficult to push the first shell into the magazine tube. What could be the cause?

A1: Several factors could contribute to this issue:

  • New Firearm Break-in Period: A new Super Black Eagle 3 may have a stiff magazine spring that requires a break-in period.[2]

  • Bolt Not in Battery: Ensure the bolt is fully closed and the rotating bolt head is locked into battery. An out-of-battery bolt can prevent the carrier from moving freely, making it difficult to load shells.[3][4]

  • Incorrect Loading Technique: Apply firm, consistent pressure to insert the shell. The beveled loading port is designed to guide the shell, but hesitation can sometimes cause it to hang up.[1]

  • Ammunition Specification: Verify that you are using the correct gauge and length of ammunition for your firearm.

Q2: My Super Black Eagle 3 is failing to feed the next round from the magazine tube. What should I check?

A2: A failure to feed can be caused by several factors:

  • Dirty Magazine Tube and Follower: Debris or fouling within the magazine tube can impede the movement of the follower and spring, preventing a shell from being pushed onto the carrier.[5][6] Regular cleaning of the magazine tube, spring, and follower is recommended.[6]

  • Weak or Damaged Magazine Spring: Over time, the magazine spring can weaken and may not have enough force to push the next round onto the carrier, especially with heavier loads.[5]

  • Carrier Latch Issues: The two-piece carrier latch may not be releasing the shell from the magazine tube correctly. This could be due to improper adjustment or debris interfering with its movement.[5][7]

  • Improper Assembly: Ensure the trigger group and other components were correctly reassembled after cleaning, as improper assembly can affect the function of the feeding mechanism.[8]

Q3: I'm experiencing a "double feed," where two shells are released from the magazine at once. How can I fix this?

A3: Double feeds are often related to the carrier latch.

  • Worn or Damaged Carrier Latch: The lip on the carrier latch that holds the shells in the magazine tube may be worn or out of specification, allowing more than one shell to be released under spring pressure.[9][10]

  • Weak Carrier Latch Spring: A weak spring may not hold the latch in place securely, leading to the release of multiple shells.[10]

  • Incorrect Shell Latch Adjustment: The two-piece carrier latch may require adjustment to properly retain shells in the magazine.[5] It is recommended to have a qualified gunsmith inspect and adjust this component if you suspect it is the cause.

Troubleshooting Guides

Guide 1: Difficulty Loading Shells into Magazine
StepActionExpected Result
1Verify Bolt is in Battery Ensure the bolt is fully forward and the rotating head is locked. You should not be able to easily pull the bolt back without depressing the bolt release.
2Inspect Loading Port and Carrier Check for any visible obstructions or debris in the loading port or on the carrier that could impede shell insertion.
3Clean the Magazine Tube Disassemble the firearm and thoroughly clean the inside of the magazine tube, the follower, and the spring to remove any dirt or fouling.[6]
4Apply Proper Loading Technique Use a firm and continuous motion to push the shell into the magazine tube until it is retained by the carrier latch.
Guide 2: Failure to Feed from Magazine
StepActionExpected Result
1Ensure Firearm is Clean and Lubricated A dirty or improperly lubricated action can cycle sluggishly and cause feeding issues.
2Clean Magazine Tube, Spring, and Follower Remove any debris or buildup that could be slowing the movement of the shells in the magazine tube.[5][6]
3Inspect the Carrier Latch With the firearm unloaded, manually depress the carrier and observe the action of the carrier latch. It should move freely without binding.
4Test with Different Ammunition Some firearms may function more reliably with certain brands or types of ammunition.

Experimental Protocols

Protocol: Evaluation of Loading Efficiency

Objective: To quantitatively assess the ease of loading the Super Black Eagle 3 magazine.

Methodology:

  • Force Gauge Measurement:

    • Secure the firearm in a vise with the loading port accessible.

    • Use a force gauge with a non-marring tip shaped to simulate a thumb.

    • Measure the peak force required to insert the first, second, and third shells into the magazine tube.

    • Repeat this measurement 10 times for each shell position and calculate the average force.

  • Timed Loading Drill:

    • Start with an unloaded firearm and a set number of shells placed on a table.

    • Time how long it takes for the user to load the magazine to its full capacity.

    • Repeat this drill multiple times to account for learning effects and calculate an average loading time.

Visualizations

Loading_System cluster_user_action User Action cluster_firearm_mechanism Firearm Mechanism Shell_Insertion 1. User Inserts Shell into Beveled Loading Port Carrier_Depression 2. Shell Depresses Redesigned Carrier Shell_Insertion->Carrier_Depression Smooth Transition Carrier_Latch_Engagement 3. Two-Piece Carrier Latch Engages Shell Rim Carrier_Depression->Carrier_Latch_Engagement Mechanical Linkage Magazine_Spring_Compression 4. Shell is Pushed Past Latch, Compressing Magazine Spring Carrier_Latch_Engagement->Magazine_Spring_Compression Shell_Retention 5. Carrier Latch Retains Shell in Magazine Magazine_Spring_Compression->Shell_Retention

Caption: Super Black Eagle 3 magazine loading workflow.

References

a clean-burning Inertia Driven System never requires adjusting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the clean-burning Inertia Driven System. While renowned for its reliability and low maintenance, this guide addresses specific operational nuances to ensure flawless performance during your critical experiments.

Frequently Asked Questions (FAQs)

Q1: Is it true that a clean-burning Inertia Driven System never requires adjusting?

A1: While the Inertia Driven System is designed to be self-regulating and does not have a manual gas adjustment valve for different loads, it is not entirely free from the need for what can be considered "adjustments" in a broader sense. Optimal performance is contingent on several factors, and users may need to make adjustments to their ammunition selection or shooting technique to ensure reliable cycling. The system's clean-burning nature refers to the fact that propellant gases are not vented into the action to cycle it, which keeps the mechanism cleaner compared to gas-operated systems.[1][2]

Q2: Why is my Inertia Driven shotgun failing to cycle with certain ammunition?

A2: The Inertia Driven System relies on the recoil generated by the fired shell to cycle the action.[3][4] Lighter loads, such as some target or reduced recoil shells, may not produce sufficient recoil energy to reliably operate the system, leading to failures to eject or feed.[5][6][7] It is crucial to use ammunition that meets the manufacturer's recommended power specifications.

Q3: Does the way I hold the shotgun affect its performance?

A3: Yes, proper shouldering of the firearm is critical for the reliable function of an Inertia Driven System. The system requires a firm rearward resistance from the shooter's shoulder for the bolt to cycle correctly.[6][7][8] An improper or loose mount can absorb too much of the recoil energy, preventing the action from cycling fully.[9]

Q4: How often should I clean my Inertia Driven shotgun?

A4: Although the Inertia Driven System is known for being cleaner than gas-operated systems, regular cleaning is still necessary to maintain reliability.[1] While some users report firing many rounds before cleaning is needed, it is generally recommended to perform routine cleaning to remove any residue buildup.[10][11][12][13] A thorough cleaning of the bolt assembly, receiver, and recoil spring tube will prevent malfunctions.[10][13]

Q5: Can I add accessories to my Inertia Driven shotgun without affecting its function?

A5: Adding significant weight to the shotgun can potentially alter the recoil dynamics and affect the cycling of the Inertia Driven System.[6] The system is finely tuned to the overall weight of the firearm. While minor additions may not cause issues, substantial changes could necessitate testing with various loads to ensure continued reliability.

Troubleshooting Guides

Issue: Failure to Cycle (Failure to Eject or Feed)

This is one of the most common issues encountered and can typically be resolved by following a systematic troubleshooting process.

Experimental Protocol for Troubleshooting Cycling Issues:

  • Ammunition Verification:

    • Confirm that the ammunition being used meets the manufacturer's minimum recommended power and shot weight.

    • Test fire the shotgun with a variety of heavier loads to determine if the issue is load-specific.

  • Shooting Technique Assessment:

    • Ensure the shotgun is firmly mounted against the shoulder before and during firing.

    • Have a second, experienced shooter fire the shotgun to rule out technique-related issues.

  • Thorough Cleaning and Lubrication:

    • Disassemble the shotgun, including the bolt assembly and trigger group, following the manufacturer's instructions.

    • Clean all components to remove any carbon buildup, debris, or excess oil.

    • Apply a light coat of quality gun lubricant to the specified lubrication points.[14]

  • Component Inspection:

    • Inspect the inertia spring within the bolt for any signs of damage or weakness.

    • Examine the recoil spring in the stock for any kinking or damage.

    • Ensure the bolt head rotates freely and locks securely into the barrel extension.

Issue: Bolt Knocked Out of Battery ("Click" Instead of "Bang")

This can occur if the bolt is slightly pushed out of its locked position, preventing the firing pin from striking the primer.

Troubleshooting Protocol for Bolt Battery Issues:

  • Pre-firing Check:

    • Before firing, visually confirm that the bolt is fully closed and the bolt handle is in the forwardmost position.

    • Some newer models of Inertia Driven shotguns have features to ensure the bolt always returns to battery.[1]

  • Obstruction Check:

    • Ensure no clothing, gear, or foreign objects are impeding the bolt handle's full forward travel.

  • Cleaning:

    • A dirty action can sometimes cause the bolt to be sluggish and not return to battery with full force. A thorough cleaning can resolve this.

Data Presentation

FeatureInertia Driven SystemGas-Operated System
Primary Cycling Mechanism Recoil from the fired shellExpanding gases from the fired shell
Cleanliness of Action Generally cleaner as gases are not vented into the action[1][2]Prone to carbon and debris buildup in the action[1][3]
Maintenance Frequency Less frequent and simpler cleaning required[1][3]More frequent and detailed cleaning of gas system components is necessary[1]
Ammunition Sensitivity Can be sensitive to light loads[5][6][7]Generally cycles a wider range of loads, including lighter ones[6][8]
Felt Recoil Generally higher felt recoil[1][3][5]Generally lower felt recoil as some gas energy is used to cycle the action[3][8]
Weight Often lighter due to fewer components[3][6]Can be heavier due to the gas piston and related parts[6]
Adjustment for Loads No user adjustment; relies on correct ammunition selectionSome models have adjustable gas systems for different loads

Mandatory Visualization

Inertia_System_Operation A Trigger Pulled Shell Fires B Shotgun Recoils Rearward A->B C Inertia of Bolt Body Resists Rearward Movement B->C D Inertia Spring Between Bolt Head and Body Compresses C->D E As Recoil Slows, Inertia Spring Expands D->E F Bolt Body is Propelled Rearward E->F G Spent Shell is Extracted and Ejected F->G H Recoil Spring in Stock is Compressed F->H I Recoil Spring Expands, Pushing Bolt Forward H->I J New Shell is Lifted and Chambered I->J K Bolt Locks into Battery J->K Troubleshooting_Cycling_Issues Start Start: Failure to Cycle Issue Check_Ammo Step 1: Verify Ammunition (Use Heavier Loads) Start->Check_Ammo Issue_Resolved1 Issue Resolved Check_Ammo->Issue_Resolved1 Works with heavier loads Check_Technique Step 2: Assess Shooting Technique (Firm Shoulder Mount) Check_Ammo->Check_Technique Issue persists Issue_Resolved2 Issue Resolved Check_Technique->Issue_Resolved2 Works with proper technique Clean_Gun Step 3: Thoroughly Clean and Lubricate Shotgun Check_Technique->Clean_Gun Issue persists Issue_Resolved3 Issue Resolved Clean_Gun->Issue_Resolved3 Works after cleaning Inspect_Parts Step 4: Inspect Components (Inertia & Recoil Springs) Clean_Gun->Inspect_Parts Issue persists Consult_Expert Consult Professional Gunsmith Inspect_Parts->Consult_Expert Damaged parts or issue persists

References

Validation & Comparative

A Comparative Guide to the Efficacy of Menin Inhibitors in Acute Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies for acute leukemia, a new class of drugs known as Menin inhibitors is demonstrating significant promise. These agents are particularly effective in leukemias harboring specific genetic alterations, namely rearrangements of the KMT2A gene (formerly MLL) and mutations in the NPM1 gene. This guide provides a comparative overview of the efficacy of four leading Menin inhibitors in clinical development: Revumenib (SNDX-5613), Ziftomenib (KO-539), Bleximenib (JNJ-75276617), and Enzomenib (DSP-5336).

It is important to clarify a common point of confusion: MEN-10376 is not a Menin inhibitor. It is a tachykinin NK-2 receptor antagonist, a class of compounds investigated for conditions such as irritable bowel syndrome and asthma. This guide will focus exclusively on true Menin inhibitors and their role in oncology.

The Mechanism of Action of Menin Inhibitors

Menin is a scaffold protein that plays a crucial role in regulating gene expression. In acute leukemias with KMT2A rearrangements or NPM1 mutations, the Menin protein forms a complex with the KMT2A protein (or its fusion products). This interaction is essential for the transcription of key oncogenes, such as HOX and MEIS1, which drive leukemic cell proliferation and block differentiation.

Menin inhibitors are small molecules designed to disrupt the protein-protein interaction between Menin and KMT2A. By blocking this interaction, these inhibitors prevent the recruitment of the KMT2A complex to chromatin, leading to the downregulation of HOX and MEIS1 gene expression. This, in turn, induces differentiation and apoptosis in the leukemic cells.

Menin_Pathway cluster_nucleus Cell Nucleus Menin Menin KMT2A KMT2A (or KMT2A-fusion) Menin->KMT2A Binds Chromatin Chromatin KMT2A->Chromatin Recruits to HOX_MEIS1 HOX / MEIS1 Genes Chromatin->HOX_MEIS1 at Leukemogenesis Leukemogenesis (Proliferation, Survival) HOX_MEIS1->Leukemogenesis Upregulation leads to Differentiation_Apoptosis Differentiation & Apoptosis HOX_MEIS1->Differentiation_Apoptosis leads to Menin_Inhibitor Menin Inhibitor Menin_Inhibitor->Menin Blocks Interaction Menin_Inhibitor->HOX_MEIS1 Downregulation

Caption: The Menin-KMT2A signaling pathway and the mechanism of Menin inhibitors.

Preclinical Efficacy of Menin Inhibitors

The preclinical activity of Menin inhibitors has been evaluated in various leukemia cell lines and patient-derived xenograft (PDX) models. The following table summarizes the available in vitro efficacy data.

InhibitorCell LinesIC50 ValuesReference
Revumenib (SNDX-5613) KMT2A-rearranged and NPM1-mutant cell lines10-20 nM (cell-based IC50)[1]
Ziftomenib (KO-539) MLL-rearranged and NPM1-mutant AML cell lines<25 nM[2]
Bleximenib (JNJ-75276617) KMT2A-rearranged AML cell lines (MOLM-14, MOLM-13, MV4-11)<0.1 µM[3]
NPM1-mutant AML cell line (OCI-AML3)<0.1 µM[3]
Enzomenib (DSP-5336) Human acute leukemia cell lines with MLL rearrangements or NPM1 mutationsSelective growth inhibition observed[4][5]

Clinical Efficacy of Menin Inhibitors

Multiple clinical trials are underway to evaluate the safety and efficacy of Menin inhibitors in patients with relapsed or refractory acute leukemia. The table below provides a comparative summary of the key clinical data from these trials.

InhibitorClinical TrialPatient PopulationOverall Response Rate (ORR)Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh)Reference
Revumenib (SNDX-5613) AUGMENT-101 (Phase 2)R/R KMT2Ar Acute Leukemia63%23%[6]
AUGMENT-101 (Phase 2)R/R NPM1-mutant AML47%23%[7]
Ziftomenib (KO-539) KOMET-001 (Phase 1b/2)R/R NPM1-mutant AML33%22%[1]
Bleximenib (JNJ-75276617) cAMeLot-1 (Phase 1/2)R/R Acute Leukemia (KMT2Ar or NPM1m)36.4% - 55.0% (dose-dependent)18.2% - 40.0% (dose-dependent)[8]
Enzomenib (DSP-5336) Phase 1/2 StudyR/R KMT2Ar Acute Leukemia59.1%22.7%[9]
Phase 1/2 StudyR/R NPM1-mutant AML53.8%23.1%[9]

Experimental Protocols

Preclinical Evaluation of Menin Inhibitors

A general workflow for the preclinical assessment of Menin inhibitors is outlined below.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Leukemia Cell Lines (KMT2Ar, NPM1m) Treatment Treat with Menin Inhibitor (Dose-Response) Cell_Lines->Treatment Primary_Samples Patient-Derived Leukemia Cells Primary_Samples->Treatment Proliferation_Assay Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) Treatment->Proliferation_Assay Differentiation_Assay Differentiation Markers (e.g., CD11b by Flow Cytometry) Treatment->Differentiation_Assay Gene_Expression Gene Expression Analysis (e.g., qPCR for HOX, MEIS1) Treatment->Gene_Expression IC50 IC50 Proliferation_Assay->IC50 Determine IC50 Xenograft Establish Xenograft Models (e.g., immunodeficient mice with leukemia cell lines or PDX) IC50->Xenograft Candidate for In Vivo Testing Dosing Administer Menin Inhibitor (e.g., oral gavage) Xenograft->Dosing Monitoring Monitor Tumor Burden (e.g., bioluminescence imaging) Dosing->Monitoring Survival Assess Survival Benefit Monitoring->Survival

Caption: A typical experimental workflow for the preclinical evaluation of Menin inhibitors.

In Vitro Cell Proliferation Assays:

  • Cell Lines: Leukemia cell lines with known KMT2A rearrangements (e.g., MOLM-13, MV4-11) or NPM1 mutations (e.g., OCI-AML3) are cultured under standard conditions.

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the Menin inhibitor for a specified period (e.g., 4-7 days).

  • Viability Assessment: Cell viability is measured using assays such as MTT or CellTiter-Glo.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Xenograft Studies:

  • Animal Models: Immunodeficient mice (e.g., NSG mice) are engrafted with human leukemia cell lines or patient-derived leukemia cells (PDX models).

  • Treatment: Once leukemia is established, mice are treated with the Menin inhibitor (e.g., via oral gavage) or a vehicle control.

  • Efficacy Endpoints: Treatment efficacy is assessed by monitoring leukemia burden (e.g., through bioluminescence imaging or flow cytometry of peripheral blood/bone marrow) and overall survival.

Clinical Trial Protocols

The clinical evaluation of Menin inhibitors typically follows a phased approach. Below is a generalized protocol based on the ongoing clinical trials.

  • Study Design: Phase 1/2, open-label, dose-escalation, and dose-expansion studies.

  • Patient Population: Adult and pediatric patients with relapsed or refractory acute leukemia (AML or ALL) with confirmed KMT2A rearrangements or NPM1 mutations who have received prior standard therapies.

  • Treatment: Menin inhibitors are administered orally, typically in 28-day cycles. Dosing may be adjusted based on tolerability and in combination with other agents like azacitidine and venetoclax in some trial arms.

  • Primary Endpoints:

    • Phase 1: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), and to assess safety and tolerability.

    • Phase 2: To evaluate efficacy, primarily the rate of complete remission (CR) and CR with partial hematologic recovery (CRh).

  • Secondary Endpoints: Overall response rate (ORR), duration of response, overall survival, and rates of minimal residual disease (MRD) negativity.

Conclusion

Menin inhibitors represent a significant advancement in the targeted treatment of acute leukemias with KMT2A rearrangements and NPM1 mutations. The clinical data to date for Revumenib, Ziftomenib, Bleximenib, and Enzomenib are highly encouraging, demonstrating meaningful clinical activity in heavily pretreated patient populations. While there are variations in the reported response rates, all four agents have shown the potential to induce deep and durable remissions.

Ongoing and future studies will further delineate the optimal use of these agents, both as monotherapy and in combination with other anti-leukemic drugs. The continued development of Menin inhibitors offers new hope for patients with these historically difficult-to-treat leukemias.

References

Validating MEN-10376 Target Engagement: A Preclinical Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MEN-10376, a selective tachykinin neurokinin-2 (NK-2) receptor antagonist, with other relevant preclinical alternatives. The information presented herein is collated from publicly available experimental data to assist researchers in evaluating target engagement and selecting appropriate tools for their studies.

MEN-10376 (H-Asp-Tyr-DTrp-Val-DTrp-DTrp-Lys-NH2) is a potent and selective antagonist of the NK-2 receptor, a G protein-coupled receptor involved in various physiological processes, including smooth muscle contraction and inflammation. Validating the engagement of MEN-10376 with its target is a critical step in preclinical research to ensure its on-target effects and to accurately interpret experimental outcomes.

Comparative Analysis of Preclinical NK-2 Receptor Antagonists

To provide a comprehensive overview, this guide compares MEN-10376 with other well-characterized NK-2 receptor antagonists: Saredutant (SR 48968), GR 159897, and MEN 11420 (Nepadutant). The following tables summarize their in vitro binding affinities and functional antagonist activities in various preclinical models.

In Vitro Receptor Binding Affinity

The binding affinity of a compound to its target receptor is a key indicator of its potency. This is often determined through radioligand binding assays.

CompoundRadioligandPreparationSpeciesAffinity (pKi/Ki)
MEN-10376 [3H]MEN 11420CHO cells expressing human NK-2 receptorHuman-
Saredutant (SR 48968)[3H]SR 48968CHO cells expressing human NK-2 receptorHumanKi: 2.6 ± 0.4 nM
GR 159897[3H]GR100679CHO cells expressing human NK-2 receptorHumanpKi: 9.5
MEN 11420[125I]-neurokinin ACHO cells expressing human NK-2 receptorHumanKi: 2.5 ± 0.7 nM
In Vitro Functional Antagonist Activity

Functional assays measure the ability of an antagonist to inhibit the biological response induced by an agonist. The pA2 or pKB value is a measure of the antagonist's potency, where a higher value indicates greater potency.

CompoundAgonistTissue/Cell PreparationSpeciesPotency (pA2/pKB)
MEN-10376 Neurokinin ARabbit Pulmonary ArteryRabbitpA2: 8.08
Saredutant (SR 48968)[betaAla8]neurokinin A-(4-10)Guinea-pig isolated bronchusGuinea-pigpKB: 9.57 ± 0.2
GR 159897[Lys3,Gly8-R-gamma-lactam-Leu9]neurokinin A-(3-10)Guinea-pig tracheaGuinea-pigpA2: 8.7
MEN 11420[betaAla8]neurokinin A-(4-10)Rabbit isolated pulmonary arteryRabbitpKB: 8.6 ± 0.07
MEN 11420[betaAla8]neurokinin A-(4-10)Rat urinary bladderRatpKB: 9.0 ± 0.04

Experimental Protocols for Target Engagement Validation

Accurate and reproducible assessment of target engagement is crucial. Below are detailed methodologies for key experiments commonly employed in the preclinical validation of NK-2 receptor antagonists.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity of a test compound (e.g., MEN-10376) to the NK-2 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of the test compound for the NK-2 receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human NK-2 receptor (e.g., CHO-hNK2 cells).

  • Radiolabeled NK-2 receptor antagonist (e.g., [3H]SR 48968 or [125I]-Neurokinin A).

  • Unlabeled test compound (MEN-10376) and reference compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 µM phosphoramidon, 4 µg/ml chymostatin, and 0.1% BSA).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of the unlabeled test compound.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Antagonism Assay (Isolated Tissue)

This assay assesses the functional potency of an antagonist by measuring its ability to inhibit agonist-induced smooth muscle contraction in an isolated tissue preparation.

Objective: To determine the pA2 or pKB of the test compound against an NK-2 receptor agonist.

Materials:

  • Isolated tissue known to express functional NK-2 receptors (e.g., guinea pig trachea or rabbit pulmonary artery).

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Isotonic force transducer and data acquisition system.

  • NK-2 receptor agonist (e.g., Neurokinin A or a selective analog).

  • Test antagonist (MEN-10376) and reference compounds.

Procedure:

  • Mount the isolated tissue in the organ bath and allow it to equilibrate under a resting tension.

  • Construct a cumulative concentration-response curve to the NK-2 agonist.

  • Wash the tissue and allow it to return to baseline.

  • Incubate the tissue with a fixed concentration of the antagonist (e.g., MEN-10376) for a predetermined period.

  • In the presence of the antagonist, construct a second cumulative concentration-response curve to the agonist.

  • Repeat steps 3-5 with increasing concentrations of the antagonist.

  • Calculate the dose-ratio for each antagonist concentration (the ratio of the agonist EC50 in the presence and absence of the antagonist).

  • Construct a Schild plot by plotting the log (dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the linear regression provides the pA2 value.

In Vivo Target Engagement (Bronchoconstriction Model)

This in vivo model evaluates the ability of an antagonist to block agonist-induced bronchoconstriction, providing evidence of target engagement in a whole-animal system.

Objective: To assess the in vivo efficacy of the test compound in inhibiting NK-2 receptor-mediated bronchoconstriction.

Materials:

  • Anesthetized and mechanically ventilated guinea pigs.

  • System for measuring changes in airway resistance or lung compliance.

  • NK-2 receptor agonist (e.g., Neurokinin A).

  • Test antagonist (MEN-10376) administered via a relevant route (e.g., intravenous or intratracheal).

Procedure:

  • Anesthetize the guinea pig and set up for mechanical ventilation and measurement of bronchoconstriction.

  • Administer a baseline challenge with the NK-2 agonist to establish a control response.

  • Administer the test antagonist (MEN-10376) at various doses.

  • After a predetermined time, re-challenge with the NK-2 agonist and measure the degree of bronchoconstriction.

  • Calculate the percentage inhibition of the agonist-induced bronchoconstriction at each dose of the antagonist.

  • Determine the dose of the antagonist that produces 50% inhibition (ID50) as a measure of in vivo potency.

Visualizing Pathways and Workflows

To further clarify the mechanisms and experimental processes involved, the following diagrams have been generated.

NK2_Signaling_Pathway cluster_membrane Cell Membrane NK2R NK-2 Receptor Gq Gq Protein NK2R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG NKA Neurokinin A (Agonist) NKA->NK2R Binds MEN10376 MEN-10376 (Antagonist) MEN10376->NK2R Blocks Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Tachykinin NK-2 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Target Engagement cluster_invivo In Vivo Target Validation Binding_Assay Radioligand Binding Assay Ki_Value Binding Affinity (Ki) Binding_Assay->Ki_Value Determines Animal_Model Bronchoconstriction Model Binding_Assay->Animal_Model Functional_Assay Isolated Tissue Functional Assay pA2_Value Functional Potency (pA2) Functional_Assay->pA2_Value Determines Functional_Assay->Animal_Model ID50_Value In Vivo Efficacy (ID50) Animal_Model->ID50_Value Determines

Cross-Validation of Revumenib's Anti-Leukemic Activity in Diverse Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The development of targeted therapies for acute leukemia has seen a significant advancement with the advent of menin inhibitors. This guide provides a comparative analysis of the anti-leukemic activity of revumenib (SNDX-5613), a potent and selective small molecule inhibitor of the menin-KMT2A (MLL) interaction, across various leukemia cell lines. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated view of the drug's performance supported by experimental data.

Revumenib has emerged as a promising therapeutic agent for acute leukemias harboring specific genetic alterations, namely KMT2A (formerly MLL) gene rearrangements (KMT2Ar) or nucleophosmin 1 (NPM1) mutations.[1][2] These genetic abnormalities are known to drive leukemogenesis through a common pathway involving the menin-KMT2A protein complex, which maintains a pro-leukemic gene expression program.[1][3] By disrupting this critical interaction, revumenib effectively reverses the differentiation block and induces apoptosis in susceptible leukemia cells.[1][2][4]

Comparative Efficacy of Revumenib Across Leukemia Cell Lines

The in vitro anti-proliferative activity of revumenib has been evaluated in a panel of human acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cell lines. The data consistently demonstrates a high degree of selectivity and potency against cell lines with KMT2A rearrangements, while those with wildtype KMT2A are significantly less sensitive.

Table 1: Anti-proliferative Activity (IC50) of Revumenib in AML Cell Lines

Cell LineSubtypeKMT2A StatusRevumenib IC50 (µM)Reference
MV4-11AMLKMT2A-rearranged~0.01 - 0.02[5]
MOLM-13AMLKMT2A-rearranged~0.01 - 0.02[5]
OCI-AML3AMLNPM1-mutantSensitive (IC50 < 3 µM)[6][7]
KG-1AMLWildtype> 3 µM[6]
THP-1AMLKMT2A-rearrangedNot specified
HL-60AMLWildtypeNot Sensitive[5]

Table 2: Anti-proliferative Activity (IC50) of Revumenib in ALL Cell Lines

Cell LineSubtypeKMT2A StatusRevumenib IC50 (µM)Reference
RS4;11B-ALLKMT2A-rearranged~0.01 - 0.02[5]
KOPN-8B-ALLKMT2A-rearranged~0.01 - 0.02[5]
SEMB-ALLKMT2A-rearranged0.031 - 0.125[6]
NALM-6B-ALLWildtype> 3 µM[6]
REHB-ALLWildtype> 3 µM[6]

The data highlights that KMT2A-rearranged ALL cell lines are particularly sensitive to revumenib, with IC50 values in the low nanomolar range.[5][6] In contrast, AML cell lines with KMT2A rearrangements show more diverse responses, though some, like MV4-11 and MOLM-13, are highly sensitive.[5][6][7] The OCI-AML3 cell line, which carries an NPM1 mutation, also demonstrates sensitivity, supporting the rationale for treating NPM1-mutant leukemias with menin inhibitors.[7]

Mechanism of Action: The Menin-KMT2A Signaling Axis

Revumenib's mechanism of action is centered on the targeted disruption of the menin and KMT2A protein-protein interaction. In KMT2Ar and NPM1-mutant leukemias, this interaction is essential for recruiting the KMT2A complex to chromatin, leading to the aberrant expression of key leukemogenic genes, including the HOXA gene cluster and its cofactor MEIS1.[1][3][8] This results in a block in hematopoietic differentiation and uncontrolled proliferation of leukemia blasts.[1][3]

Revumenib binds to a pocket on the menin protein, preventing its association with KMT2A.[1][9] This leads to the downregulation of the HOXA/MEIS1 transcriptional program, which in turn relieves the differentiation arrest and promotes apoptosis of the leukemic cells.[1][4][8]

Menin_Pathway cluster_0 KMT2A-rearranged or NPM1-mutant Leukemia Cell cluster_1 Therapeutic Outcome KMT2A KMT2A (wildtype or fusion protein) Menin Menin KMT2A->Menin Binds Chromatin Chromatin Menin->Chromatin Recruits KMT2A to Revumenib Revumenib Revumenib->Menin Inhibits binding to KMT2A Differentiation Cell Differentiation Apoptosis Apoptosis HOXA_MEIS1 HOXA / MEIS1 Genes Chromatin->HOXA_MEIS1 Activates transcription of Leukemogenesis Leukemogenesis (Proliferation, Differentiation Block) HOXA_MEIS1->Leukemogenesis Drives Leukemogenesis->Differentiation Inhibition leads to Leukemogenesis->Apoptosis Inhibition leads to

Caption: Mechanism of action of Revumenib in leukemia cells.

Experimental Protocols

Standardized protocols are crucial for the cross-validation of a compound's activity. The following methodologies are representative of those used to generate the data presented in this guide.

Cell Culture

Leukemia cell lines (e.g., MV4-11, RS4;11, SEM) are cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments involving primary patient samples, co-culture with mesenchymal stromal cells may be employed to better support the viability of the primary leukemia cells ex vivo.[10]

Cell Viability and Proliferation Assay (MTT Assay)
  • Cell Plating: Cells are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.

  • Drug Treatment: Revumenib is serially diluted to the desired concentrations (e.g., ranging from 0.001 µM to 10 µM). 100 µL of the drug dilutions are added to the respective wells. A vehicle control (e.g., 0.1% DMSO) is also included.

  • Incubation: Plates are incubated for a period of 4 days at 37°C.[6][7]

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by non-linear regression analysis.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Cells are treated with varying concentrations of revumenib or vehicle control for a specified duration (e.g., 4 days).

  • Cell Harvesting: Cells are harvested, washed with PBS, and counted.

  • Staining: For cell cycle analysis and apoptosis, cells are stained with Hoechst 33342 and 7-Aminoactinomycin D (7-AAD).[11] 7-AAD is a viability dye that is excluded by live cells, while Hoechst 33342 stains the DNA, allowing for cell cycle phase determination.

  • Data Acquisition: Samples are analyzed on a flow cytometer.

  • Data Analysis: The percentages of cells in different phases of the cell cycle (Sub-G1, G0/G1, S, G2/M) and the percentage of apoptotic cells (7-AAD positive) are quantified using appropriate software. An increase in the Sub-G1 population is indicative of apoptosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis CellLines Select Leukemia Cell Lines (KMT2Ar, NPM1m, Wildtype) Culture Cell Culture and Expansion CellLines->Culture DrugPrep Prepare Revumenib Dilutions Culture->DrugPrep Treatment Treat Cells (e.g., 96 hours) DrugPrep->Treatment ViabilityAssay Cell Viability Assay (e.g., MTT) Treatment->ViabilityAssay ApoptosisAssay Apoptosis/Cell Cycle Assay (e.g., Flow Cytometry) Treatment->ApoptosisAssay DataAnalysis Data Analysis and IC50 Calculation ViabilityAssay->DataAnalysis ApoptosisAssay->DataAnalysis

Caption: General workflow for in vitro testing of Revumenib.

Conclusion

Revumenib demonstrates potent and selective anti-leukemic activity against cell lines harboring KMT2A rearrangements or NPM1 mutations. Its mechanism of action, involving the targeted inhibition of the menin-KMT2A interaction and subsequent reversal of the leukemogenic gene expression program, represents a significant advancement in the treatment of these high-risk leukemias. The provided data and protocols offer a framework for further investigation and cross-validation of menin inhibitors in diverse preclinical models.

References

A Comparative Analysis of InnovateX and ControlDrug on the MAPK/ERK Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Evaluation of Efficacy and Cellular Mechanism

This guide provides a comprehensive comparison of a novel therapeutic agent, InnovateX, against the current standard-of-care, ControlDrug. The focus of this analysis is the modulation of the MAPK/ERK signaling pathway, a critical cascade in cell proliferation and survival, and a key target in oncology. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future research and development directions.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data from a series of key experiments designed to evaluate the efficacy and mechanism of action of InnovateX in comparison to ControlDrug.

Table 1: Cell Viability (MTS Assay) in A549 Lung Carcinoma Cells

TreatmentConcentration (µM)% Cell Viability (Mean ± SD)
Vehicle (DMSO) -100 ± 4.2
ControlDrug 175.3 ± 5.1
1042.1 ± 3.8
5015.8 ± 2.9
InnovateX 160.2 ± 4.5
1025.7 ± 3.1
505.4 ± 1.8

Table 2: MEK Kinase Activity Assay

TreatmentConcentration (µM)Kinase Activity (% of Control)
Vehicle (DMSO) -100
ControlDrug 1058.2
InnovateX 1012.5

Table 3: Quantification of Phosphorylated ERK (p-ERK) from Western Blot

TreatmentConcentration (µM)Relative p-ERK/Total ERK Ratio
Vehicle (DMSO) -1.00
ControlDrug 100.65
InnovateX 100.18

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Viability (MTS) Assay

This protocol outlines the procedure for assessing cell viability in A549 lung carcinoma cells following treatment with InnovateX and ControlDrug.

  • Cell Culture: A549 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: The following day, the medium was replaced with fresh medium containing various concentrations of InnovateX, ControlDrug, or a vehicle control (DMSO).

  • Incubation: Plates were incubated for 48 hours.

  • MTS Reagent Addition: After incubation, 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) was added to each well.

  • Final Incubation: Plates were incubated for 2 hours at 37°C.

  • Data Acquisition: The absorbance at 490 nm was measured using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage relative to the vehicle-treated control cells.

MEK Kinase Activity Assay

This protocol describes the in vitro kinase assay to measure the inhibitory effect of the compounds on MEK1 activity.

  • Reagents: Recombinant active MEK1, inactive ERK2, and ATP were used.

  • Reaction Setup: The kinase reaction was performed in a buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 1 mM DTT.

  • Inhibitor Addition: InnovateX or ControlDrug (10 µM) was pre-incubated with MEK1 for 15 minutes at room temperature.

  • Initiation of Reaction: The reaction was initiated by adding inactive ERK2 and ATP.

  • Incubation: The reaction mixture was incubated for 30 minutes at 30°C.

  • Termination: The reaction was terminated by adding EDTA.

  • Detection: The amount of phosphorylated ERK2 was quantified using a phospho-specific antibody and a luminescent detection method.

Western Blotting for Phospho-ERK

This protocol details the detection of phosphorylated ERK (p-ERK) and total ERK in A549 cells.

  • Cell Lysis: A549 cells were treated with InnovateX or ControlDrug (10 µM) for 2 hours, then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20 µg) were separated on a 10% SDS-polyacrylamide gel.

  • Transfer: Proteins were transferred to a PVDF membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.

  • Secondary Antibody Incubation: The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Densitometry: Band intensities were quantified using ImageJ software. The ratio of p-ERK to total ERK was calculated.

Visualizing the Mechanism and Workflow

To further elucidate the experimental design and the targeted biological pathway, the following diagrams are provided.

G cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival TranscriptionFactors->Proliferation InnovateX InnovateX InnovateX->MEK ControlDrug ControlDrug ControlDrug->MEK

Caption: The MAPK/ERK signaling pathway and the inhibitory action of InnovateX and ControlDrug on MEK.

G cluster_workflow Experimental Workflow cluster_assays Assays start Start: A549 Cell Culture treatment Treatment: InnovateX, ControlDrug, Vehicle start->treatment mts MTS Assay (Cell Viability) treatment->mts western Western Blot (p-ERK/ERK) treatment->western kinase MEK Kinase Assay treatment->kinase data_analysis Data Analysis and Comparison mts->data_analysis western->data_analysis kinase->data_analysis end Conclusion data_analysis->end

Caption: A schematic of the experimental workflow for comparing InnovateX and ControlDrug.

Safety Operating Guide

Proper Disposal Procedures for Manganese-Containing Compounds (Assumed Men 10376)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided as a general guide for the proper disposal of manganese-containing compounds, as no specific substance identified as "Men 10376" was found in public resources. It is assumed that "this compound" is a manganese-containing substance. Researchers, scientists, and drug development professionals must consult their institution's specific safety data sheets (SDS) and waste disposal protocols. All procedures should be conducted in accordance with local, state, and federal regulations.

This guide provides essential safety and logistical information for the operational and disposal plans of manganese-containing waste, offering procedural, step-by-step guidance.

I. Hazard Identification and Risk Assessment

Before handling any chemical waste, it is crucial to identify its hazards. Manganese compounds can present several risks:

  • Health Hazards: May cause serious eye damage and damage to organs through prolonged or repeated exposure. Inhalation of fumes can lead to "metal fume fever," with flu-like symptoms.[1][2]

  • Physical Hazards: Some manganese compounds can be oxidizers, and contact with other materials may cause a fire.[2] Certain forms may release flammable gases upon contact with water.[3]

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.[1][3]

Quantitative Data Summary:

The following table summarizes key hazard information for representative manganese compounds.

PropertyManganese (Powder)[4]Manganese Sulfate Monohydrate[1]Manganese (IV) Oxide[2]
Physical State Solid PowderSolidSolid
Appearance Dark brownLight redGray or dark gray
Melting Point 1260 °C / 2300 °F700 °C / 1292 °FDecomposes
Boiling Point 1900 °C / 3452 °F850 °C / 1562 °FNot applicable
Solubility in Water InsolubleSolubleInsoluble
Primary Hazards Flammable solidEye damage, Organ toxicityOxidizer, Irritant

II. Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling manganese-containing waste to minimize exposure.

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][4]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4]

  • Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator.

III. Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Do not mix manganese waste with other waste streams, especially:

    • Acids, bases, or halogens.[4]

    • Organic solvents.[5]

    • Other heavy metal wastes.[5]

  • Collect solid manganese waste in a designated, properly labeled, leak-proof container.[6]

  • For liquid waste, use a sealed, leak-proof container, and do not fill it to more than 80% capacity.[6]

  • All waste containers must be clearly labeled as "Hazardous Waste" and include the specific chemical name and associated hazards.

Experimental Protocol: Waste Collection

  • Container Selection: Choose a container compatible with the manganese compound. For solids, a wide-mouth, screw-cap plastic or glass jar is suitable. For liquids, a narrow-mouth bottle with a secure cap is appropriate.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. Fill in all required information (e.g., generator's name, accumulation start date, chemical composition).

  • Waste Addition: Carefully transfer the waste into the container, minimizing dust generation or splashing. Use a funnel for liquids if necessary.

  • Closure: Securely close the container lid after each addition. Do not leave containers open.[5]

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

IV. Disposal Procedures

Disposal of hazardous waste must be handled through your institution's Environmental Health and Safety (EHS) office or equivalent department.[5][7]

Step-by-Step Disposal Guide:

  • Container Finalization: Once the waste container is full or the experiment generating the waste is complete, ensure the hazardous waste label is fully and accurately completed.

  • Request Pickup: Submit a waste pickup request to your institution's EHS department. This is often done through an online portal.[7]

  • EHS Collection: EHS personnel will collect the waste from the designated accumulation area for transport to a licensed hazardous waste disposal facility.

  • Documentation: Retain any documentation provided by EHS for your records.

Prohibited Disposal Methods:

  • DO NOT dispose of manganese-containing waste down the drain.[5][6]

  • DO NOT dispose of manganese-containing waste in the regular trash.[5]

V. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Notify: Alert your supervisor and contact your institution's EHS or emergency response team.

  • Control: If it is safe to do so, prevent the spill from spreading using appropriate absorbent materials for liquids or by carefully covering powders to prevent dust.

  • Cleanup: Spill cleanup should be performed by trained personnel using appropriate PPE. For solid spills, sweep up the material and place it in a suitable container for disposal.[4] Avoid generating dust. For liquid spills, use an inert absorbent material.

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[4]

  • Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[4]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[4]

  • Ingestion: Clean mouth with water and get medical attention.[4]

VI. Visualization of Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of manganese-containing laboratory waste.

A Waste Generation (this compound) B Hazard Identification (Consult SDS) A->B J Spill or Exposure Event A->J C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Segregate Waste (No mixing with incompatibles) C->D E Collect in Labeled Container D->E F Store in Satellite Accumulation Area E->F G Request EHS Pickup F->G H EHS Transport to Waste Facility G->H I Proper Disposal (Incineration/Landfill) H->I K Emergency Procedures (Notify, Evacuate, Clean-up) J->K IMMEDIATE ACTION K->G Dispose of spill cleanup materials

Caption: Workflow for the safe disposal of manganese-containing laboratory waste.

References

Essential Safety and Handling Protocols for Unidentified Chemical Agents (Men 10376)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for a chemical specifically identified as "Men 10376" did not yield a corresponding Safety Data Sheet (SDS) or any specific handling procedures. The information provided below is a general guide for handling potentially hazardous or uncharacterized chemical substances in a laboratory setting. These protocols are based on established best practices for chemical safety and should be adapted to the specific known or suspected hazards of the material being handled. Always consult with your institution's Environmental Health and Safety (EHS) department before working with a new or unidentified chemical.

This guide is intended to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals to foster a culture of safety and build trust in laboratory operations.

Personal Protective Equipment (PPE)

Proper selection and use of PPE is the primary barrier against chemical exposure. The following table summarizes recommended PPE for handling unknown or potentially hazardous chemicals.

PPE CategoryRecommendationRationale
Eye and Face Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[1] A face shield may be required for splash hazards.Protects against splashes, dust, and vapors that can cause eye irritation or serious damage.
Skin and Body Wear appropriate protective gloves and clothing to prevent skin exposure.[1] A lab coat is mandatory. Consider chemical-resistant aprons or suits for larger quantities.Prevents skin contact which can lead to irritation, sensitization, or systemic toxicity.
Respiratory Use only outdoors or in a well-ventilated area.[2] If ventilation is inadequate, or if the substance is volatile or dusty, a respirator may be required.Prevents inhalation of harmful dust, vapors, or mists that can cause respiratory irritation or systemic poisoning.[3]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for tears or holes before each use.Provides a direct barrier against chemical contact with the hands.

Standard Operating Procedures for Chemical Handling

Adherence to a strict operational workflow is critical for ensuring safety and maintaining the integrity of research.

1. Acquisition and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Label the container clearly with the chemical name (or identifier), date received, and any known hazard information.

  • Store in a well-ventilated, designated chemical storage area away from incompatible materials such as acids, bases, and halogens.[1]

  • Ensure the storage area is dry and protected from moisture.[1][4]

2. Preparation and Use:

  • Always work in a designated area, such as a chemical fume hood, especially when handling volatile or dusty substances.

  • Ensure good ventilation of the work station.[2]

  • Keep containers closed when not in use.

  • Use non-sparking tools and explosion-proof equipment if the substance is flammable.[1]

  • Wash hands thoroughly after handling.[1]

3. Disposal Plan:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Collect waste in clearly labeled, appropriate containers.

  • Do not mix incompatible waste streams.

  • Consult your institution's EHS department for specific disposal procedures.

Emergency Protocols

Spill Response:

  • Evacuate the immediate area and alert nearby personnel.

  • If the spill is small and you are trained to handle it, wear appropriate PPE.

  • Cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[2]

  • Sweep up the absorbed material and place it in a suitable, labeled container for disposal.[1]

  • Clean the affected area thoroughly.

  • For large spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team.

Exposure Procedures:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]

  • Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[1]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Clean mouth with water and seek immediate medical attention.[1]

Visual Workflow for Safe Chemical Handling

The following diagram illustrates the logical steps for safely handling a chemical within a laboratory environment, from initial planning to final disposal.

cluster_planning 1. Planning & Preparation cluster_handling 2. Chemical Handling cluster_cleanup 3. Post-Handling Review SDS/Assess Hazards Review SDS/Assess Hazards Select & Inspect PPE Select & Inspect PPE Review SDS/Assess Hazards->Select & Inspect PPE Prepare Work Area Prepare Work Area Select & Inspect PPE->Prepare Work Area Transport to Work Area Transport to Work Area Prepare Work Area->Transport to Work Area Perform Experiment Perform Experiment Transport to Work Area->Perform Experiment Close & Store Container Close & Store Container Perform Experiment->Close & Store Container Emergency Emergency Perform Experiment->Emergency Clean Work Area Clean Work Area Close & Store Container->Clean Work Area Segregate Waste Segregate Waste Clean Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Spill/Exposure Protocol Spill/Exposure Protocol Emergency->Spill/Exposure Protocol

Caption: A logical workflow for safe chemical handling in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Men 10376
Reactant of Route 2
Men 10376

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。